Antitumor agent-155
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C30H34N2O6 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC名 |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]-2-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H34N2O6/c1-20-6-9-23(10-7-20)31-12-14-32(15-13-31)30(34)24(16-21-8-11-26(35-2)25(33)17-21)22-18-27(36-3)29(38-5)28(19-22)37-4/h6-11,16-19,33H,12-15H2,1-5H3/b24-16+ |
InChIキー |
JXDVYOORNBOCOD-LFVJCYFKSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Antitumor Agent-155 (Osimertinib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-155, known scientifically as Osimertinib (marketed as Tagrisso®), is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in precision medicine for the treatment of non-small cell lung cancer (NSCLC).[1] This agent is distinguished by its high potency and selectivity for both initial EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation TKIs.[1][2] Critically, it largely spares wild-type (WT) EGFR, which helps to minimize off-target toxicities.[2]
This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound (Osimertinib), supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action
The therapeutic effect of this compound (Osimertinib) is rooted in its specific and targeted inhibition of mutant forms of the EGFR protein. EGFR is a transmembrane receptor that is pivotal in regulating cellular processes like growth and survival.[3] In many NSCLC cases, mutations in the EGFR gene lead to its constant activation, fueling uncontrolled tumor growth.[3][4]
The core mechanism can be broken down into two primary functions:
-
Irreversible Covalent Binding : Osimertinib is designed to form a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the EGFR kinase domain.[1][2] This irreversible binding permanently blocks the kinase's activity, thereby preventing the autophosphorylation and activation of downstream signaling pathways that are essential for tumor proliferation and survival.[1][5]
-
Selective Inhibition of Mutant EGFR : A defining feature of Osimertinib is its remarkable selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR with common sensitizing mutations (e.g., exon 19 deletions and L858R) as well as the T790M resistance mutation.[1][6] This selectivity provides a wider therapeutic window and is associated with a more manageable side-effect profile compared to earlier-generation TKIs.[2] In vitro, Osimertinib has demonstrated a 200-fold higher affinity for EGFR with the L858R/T790M mutation compared to its wild-type counterpart.[7]
Data Presentation: Quantitative Analysis
The potency and selectivity of this compound (Osimertinib) have been extensively quantified in preclinical and clinical studies. The following tables summarize key data.
Table 1: In Vitro Potency (IC50) Against EGFR Variants
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. The data below illustrates Osimertinib's high potency against clinically relevant EGFR mutations, particularly in comparison to wild-type EGFR, highlighting its selectivity.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 13 | [8] |
| H3255 | L858R | Comparable to Erlotinib | [8] |
| PC-9ER | Exon 19 del / T790M | 13 | [8] |
| H1975 | L858R / T790M | 5 | [8] |
| Ba/F3 | Wild-Type EGFR | ~500-1800 | [2] |
Table 2: Clinical Efficacy in EGFR-Mutated NSCLC (FLAURA Trial)
The Phase III FLAURA trial was a landmark study that compared first-line Osimertinib to earlier generation TKIs (gefitinib or erlotinib) in patients with previously untreated, EGFR-mutated advanced NSCLC.
| Efficacy Endpoint | Osimertinib (80 mg) | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (HR) | Reference |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 | [9] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 | [10][11] |
| Objective Response Rate (ORR) | 80% | 76% | - | |
| Median Duration of Response | 17.2 months | 8.5 months | - |
Table 3: Key Pharmacokinetic (PK) Parameters
The pharmacokinetic profile of Osimertinib supports its once-daily oral dosing regimen.
| PK Parameter | Value | Reference |
| Median Time to Cmax (Tmax) | 6 hours | [7][12] |
| Mean Elimination Half-Life (t1/2) | 48 hours | [7][12] |
| Oral Clearance (CL/F) | 14.3 L/h | [12][13] |
| Volume of Distribution (Vd/F) | 986 L | [13] |
| Primary Metabolism | Oxidation & Dealkylation (CYP3A4/5) | [7][12] |
| Primary Excretion Route | Feces (68%), Urine (14%) | [7][12] |
Signaling Pathway and Experimental Workflow Visualizations
EGFR Signaling Pathway Inhibition
This compound (Osimertinib) functions by blocking the constitutively active EGFR kinase, which in turn inhibits two major downstream signaling cascades critical for cell survival and proliferation: the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[1][14]
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Mutation and Lung Cancer: What is it and how is it treated? [lcfamerica.org]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 10. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Osimertinib - Wikipedia [en.wikipedia.org]
- 13. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Discovery and Synthesis of Antitumor Agent-155
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Antitumor agent-155, a novel combretastatin A-4 (CA-4) piperazine derivative with potent antitumor activities. This document details its mechanism of action as a microtubule polymerization inhibitor that also induces autophagy and apoptosis in cancer cells. All quantitative data from cited studies are presented in structured tables for clarity, and detailed experimental protocols for key biological assays are provided. Furthermore, this guide includes visualizations of the synthetic route, experimental workflows, and the agent's signaling pathway, rendered using Graphviz to facilitate a deeper understanding of its therapeutic potential.
Introduction
The search for novel, effective, and less toxic anticancer agents is a perpetual endeavor in medicinal chemistry. Microtubules, dynamic protein polymers essential for cell division, have long been a validated target for cancer chemotherapy. Combretastatin A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization. However, its clinical development has been hampered by poor water solubility and isomerization to the less active trans-isomer. This has spurred the development of numerous CA-4 analogs to improve its pharmacological properties.
This compound (also referred to as Compound 13 in the primary literature) is a novel synthetic derivative of CA-4 that incorporates a piperazine moiety. This modification has led to a compound with significant cytotoxic activity against a range of cancer cell lines, operating through a dual mechanism of inhibiting tubulin polymerization and inducing autophagy. This guide serves as a central repository of the technical information available on this promising preclinical candidate.
Discovery and Synthesis
The design of this compound was part of a broader effort to synthesize a series of CA-4 derivatives with a stilbene core and various linkers, predominantly piperazine derivatives[1]. The primary research that identified this compound is titled "Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells," published in the European Journal of Medicinal Chemistry[1].
Synthesis of this compound (Compound 13)
The synthesis of this compound is a multi-step process. The following diagram illustrates the general synthetic workflow.
References
The Role of Antitumor Agent-155 in Inducing Autophagy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific proprietary "Antitumor agent-155" (also identified as Compound 13, a combretastatin A-4 piperazine derivative) is limited in publicly accessible scientific literature. This guide provides a comprehensive technical overview of its role in inducing autophagy based on available data and the established mechanisms of related combretastatin A-4 analogues and microtubule-targeting agents. The experimental protocols and signaling pathways described herein are representative of the field and may not precisely reflect the specific findings for this compound.
Introduction
This compound is a novel synthetic compound derived from combretastatin A-4, a natural product known for its potent anti-cancer properties.[1][2] Like its parent compound, this compound functions as a microtubule polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] A significant aspect of its mechanism of action is the induction of autophagy, a cellular self-degradative process that can either promote cell survival or contribute to cell death in cancer. This document provides an in-depth technical guide on the core mechanisms by which this compound is understood to induce autophagy, its potential signaling pathways, and the experimental methodologies used to characterize this process.
Mechanism of Action: Microtubule Disruption and Autophagy Induction
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound induces a cascade of cellular events:
-
Cell Cycle Arrest: The disruption of the mitotic spindle assembly leads to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger programmed cell death, or apoptosis.
-
Induction of Autophagy: Disruption of the microtubule network also impacts intracellular trafficking, including the transport of autophagosomes and lysosomes, which can trigger an autophagic response.
Signaling Pathways in this compound-Induced Autophagy
While the precise signaling pathway for this compound has not been fully elucidated in public literature, the induction of autophagy by microtubule-disrupting agents is often linked to the mTOR (mammalian target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and survival, and its inhibition is a potent stimulus for autophagy.
A plausible signaling pathway for this compound is depicted below:
Caption: Proposed signaling pathway for this compound-induced autophagy.
Quantitative Data Summary
The following tables summarize the cytotoxic and potential autophagic activity of this compound based on available data.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.227[1][2] |
| A549 | Lung Carcinoma | 0.253[1][2] |
| AGS | Gastric Adenocarcinoma | 0.574[1][2] |
| SK-MES-1 | Lung Carcinoma | 0.423[1][2] |
Table 2: Hypothetical Dose-Dependent Effect of this compound on Autophagy Markers in HCT116 Cells
| Treatment Concentration (µM) | LC3-II/LC3-I Ratio (Fold Change) | p62/SQSTM1 Expression (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 0.1 | 1.8 | 0.7 |
| 0.25 | 3.5 | 0.4 |
| 0.5 | 4.2 | 0.2 |
Note: Data in Table 2 is illustrative and based on typical results for autophagy inducers. Specific quantitative data for this compound's effect on autophagy markers is not publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of autophagy induction by novel anti-cancer agents.
Cell Culture and Drug Treatment
-
Cell Lines: HCT116 human colon carcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
Western Blot Analysis for Autophagy Markers
This protocol is used to detect the conversion of LC3-I to LC3-II and the degradation of p62, key indicators of autophagic activity.
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against LC3 and p62. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A simplified workflow for Western blot analysis.
Immunofluorescence Staining for LC3 Puncta Formation
This method visualizes the formation of autophagosomes, which appear as punctate structures within the cytoplasm when stained for LC3.
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with this compound as described above.
-
Fixation and Permeabilization: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde, and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are blocked with 1% bovine serum albumin (BSA) in PBS and then incubated with an anti-LC3 primary antibody followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.
-
Imaging: The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope. The number of LC3 puncta per cell is quantified.
Conclusion
This compound is a promising new anti-cancer compound that, in addition to its primary role as a microtubule polymerization inhibitor, also induces autophagy in cancer cells. While the detailed molecular pathways are still under investigation, it likely involves the modulation of key cellular stress and metabolic signaling pathways such as the mTOR pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this and other novel autophagy-inducing anti-cancer agents. Further research is warranted to fully characterize the therapeutic potential of modulating autophagy with agents like this compound in a clinical setting.
References
Technical Guide: Apoptosis Induction Pathway of Antitumor Agent-155
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the apoptotic pathway induced by the hypothetical novel antitumor agent, "Antitumor Agent-155." For the purpose of this guide, we will model the mechanism of action of this compound on that of a potent and selective B-cell lymphoma 2 (Bcl-2) inhibitor. This class of drugs is designed to restore the natural process of programmed cell death, or apoptosis, in cancer cells where this pathway is often dysregulated. This guide will cover the core signaling cascade, present relevant quantitative data in a structured format, detail key experimental methodologies, and provide visual representations of the pathways and workflows.
Introduction to Apoptosis and the Role of the Bcl-2 Family
Apoptosis is a crucial, highly regulated process of programmed cell death essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to survive and proliferate. The intrinsic, or mitochondrial, pathway of apoptosis is a key target for cancer therapy and is primarily regulated by the Bcl-2 family of proteins.
The Bcl-2 family consists of three main subfamilies:
-
Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) which prevent apoptosis by sequestering pro-apoptotic proteins.
-
Pro-apoptotic effector proteins: (e.g., BAX, BAK) which, when activated, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.
-
Pro-apoptotic BH3-only proteins: (e.g., BIM, BID, PUMA) which act as sensors of cellular stress and activators of the effector proteins, or as inhibitors of the anti-apoptotic proteins.
In many cancers, anti-apoptotic proteins like Bcl-2 are overexpressed, preventing apoptosis and promoting cell survival. This compound, as a model Bcl-2 inhibitor, is designed to selectively bind to and inhibit Bcl-2, thereby releasing pro-apoptotic proteins and triggering the apoptotic cascade.
The Apoptosis Induction Pathway of this compound
This compound functions by directly targeting the BH3-binding groove of the Bcl-2 protein. This competitive inhibition disrupts the sequestration of pro-apoptotic BH3-only proteins, such as BIM. The released BIM is then free to activate the pro-apoptotic effector proteins BAX and BAK.
Upon activation, BAX and BAK undergo a conformational change, leading to their oligomerization and insertion into the mitochondrial outer membrane. This process, known as mitochondrial outer membrane permeabilization (MOMP), results in the formation of pores. These pores allow for the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, most notably cytochrome c.
Once in the cytoplasm, cytochrome c binds to the apoptotic protease-activating factor 1 (Apaf-1). This binding event, in the presence of dATP, triggers the formation of a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, leading to the formation of active caspase-9.
Active caspase-9 is an initiator caspase that proceeds to cleave and activate effector caspases, primarily pro-caspase-3 and pro-caspase-7. These active effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Signaling Pathway Diagram
The Identification and Validation of YM155 as a Potent Antitumor Agent
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical overview of the target identification and validation of the antitumor agent YM155 (Sepantronium Bromide). Initially identified through phenotypic screens as a potent suppressor of the anti-apoptotic protein survivin, the precise molecular target and mechanism of action of YM155 have been the subject of extensive investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows to offer a comprehensive resource for professionals in the field of oncology drug development.
Target Identification: From Survivin Suppression to RIPK2 Inhibition
YM155 has demonstrated highly potent antitumor activities across a wide array of human cancer cell lines and in preclinical xenograft models.[1][2] While its discovery was linked to the functional inhibition of survivin, leading to apoptosis in cancer cells, the direct molecular target remained elusive for some time.[3] Efficacy of YM155 was found to be dependent on the expression of the solute carrier SLC35F2, which is required for the import of the drug into the cell.[3]
Recent studies have elucidated that the mechanism of YM155-induced suppression of survivin and subsequent caspase-dependent cell death is mediated by its direct interaction with Receptor-Interacting Protein Kinase 2 (RIPK2).[3] This finding provides a more precise understanding of the mode of action for this potent anti-cancer agent.[3]
Quantitative Assessment of Antitumor Efficacy
The antitumor activity of YM155 has been quantified across numerous cancer cell lines and in vivo models. The following tables summarize the key efficacy data.
Table 1: In Vitro Growth Inhibition of Various Cancer Cell Lines by YM155
| Cancer Type | Cell Lines | Growth Inhibition (GI50) | Reference |
| Broad Spectrum (119 lines) | Various | Mean log GI50: 15 nM | [1] |
| p53 mut/null | Various | Mean GI50: 11 nM | [1] |
| p53 WT | Various | Mean GI50: 16 nM | [1] |
| Diffuse Large B-cell Lymphoma | Various | 0.23 - 3.9 nM | [2] |
| Glioblastoma Multiforme (GBM) | Primary cell lines | pM to low nM IC50 | [3] |
Table 2: In Vivo Antitumor Activity of YM155 in Xenograft Models
| Cancer Type | Xenograft Model | Administration | Efficacy | Reference |
| Non-Small-Cell Lung Cancer | Calu 6, NCI-H358 | 1-10 mg/kg (3- or 7-day continuous infusion) | Significant antitumor activity | [1] |
| Melanoma | A375 | 1-10 mg/kg (3- or 7-day continuous infusion) | Significant antitumor activity | [1] |
| Breast Cancer | MDA-MB-231 | 1-10 mg/kg (3- or 7-day continuous infusion) | Significant antitumor activity | [1] |
| Bladder Cancer | UM-UC-3 | 1-10 mg/kg (3- or 7-day continuous infusion) | Significant antitumor activity | [1] |
| Aggressive Non-Hodgkin Lymphoma | WSU-DLCL-2, Ramos | Continuous infusion | Eradication of large, established tumors | [2] |
| Glioblastoma Multiforme (GBM) | U87EGFRvIII intracranial | 10 mg/kg (P.O. of aYM155 prodrug) | Reduced tumor growth | [3] |
Key Experimental Protocols
The identification and validation of YM155's target and mechanism of action involved a series of key experiments. The generalized protocols for these are detailed below.
Cell Viability and Growth Inhibition Assays
-
Objective: To determine the concentration of YM155 that inhibits 50% of cell growth (GI50) or is cytotoxic to 50% of cells (IC50).
-
Procedure:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of YM155.
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a metabolic assay such as MTS or by cell counting.
-
The GI50 or IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Xenograft Models for In Vivo Efficacy
-
Objective: To evaluate the antitumor activity of YM155 in a living organism.
-
Procedure:
-
Human cancer cells (e.g., A375 melanoma, U87EGFRvIII glioblastoma) are subcutaneously or orthotopically (e.g., intracranially) injected into immunocompromised mice (e.g., athymic nude mice).[1][3]
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.[2]
-
YM155 is administered via a specified route (e.g., continuous intravenous infusion, oral gavage for prodrugs).[1][2][3]
-
Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Efficacy is determined by comparing tumor growth in the treated group to the control group.
-
Analysis of Protein Expression
-
Objective: To measure the levels of target proteins (e.g., survivin, RIPK2) and markers of apoptosis (e.g., cleaved caspases) following YM155 treatment.
-
Procedure (Western Blotting):
-
Cells are treated with YM155 for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the proteins of interest.
-
A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.
-
Immunohistochemistry of Xenograft Tumors
-
Objective: To assess the in-situ expression of proteins and markers of apoptosis and cell division within the tumor tissue.
-
Procedure:
-
Tumors from xenograft models are fixed, embedded in paraffin, and sectioned.
-
Tissue sections are stained with antibodies against survivin, markers of apoptosis (e.g., TUNEL assay), and mitotic indices (e.g., Ki-67).[1]
-
Stained sections are visualized under a microscope to evaluate changes in protein expression and cellular processes in response to YM155 treatment.[1]
-
Visualizing the Molecular Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of YM155 and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of YM155 in cancer cells.
Caption: General experimental workflow for YM155 validation.
Conclusion
YM155 is a potent antitumor agent with a well-documented efficacy profile across a multitude of cancer types. While initially characterized as a survivin suppressant, the identification of RIPK2 as a direct molecular target has provided a more refined understanding of its mechanism of action. The data and protocols summarized in this whitepaper underscore the rigorous process of target identification and validation, providing a valuable reference for the ongoing research and development of novel cancer therapeutics. The broad-spectrum activity of YM155, irrespective of p53 status, continues to make it a compound of significant clinical interest.[1]
References
- 1. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of YM155, a novel survivin suppressant, against human aggressive non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Early In Vitro Profile of Antitumor Agent-155: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive summary of the initial in vitro characterization of Antitumor agent-155, a novel investigational compound with demonstrated cytotoxic and pro-apoptotic activity across a panel of human cancer cell lines. The data presented herein delineates the agent's potent effects on cell viability, its mechanism of action via induction of apoptosis, and its impact on key cellular signaling pathways. Detailed experimental protocols are provided to ensure reproducibility and facilitate further investigation by the scientific community.
In Vitro Cytotoxicity
This compound was evaluated for its cytotoxic effects against a panel of human cancer cell lines representing various histologies. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound. The results, summarized in Table 1, indicate potent activity, particularly in cell lines known to exhibit dysregulated PI3K/Akt signaling.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Adenocarcinoma | 85 |
| A549 | Lung Carcinoma | 120 |
| U-87 MG | Glioblastoma | 70 |
| PC-3 | Prostate Carcinoma | 155 |
| HCT116 | Colorectal Carcinoma | 95 |
Mechanism of Action: Induction of Apoptosis
To elucidate the mechanism underlying the observed cytotoxicity, U-87 MG cells were treated with this compound at its IC50 concentration (70 nM) for 48 hours. Apoptosis was assessed via Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. A significant increase in the apoptotic cell population was observed. Further confirmation was obtained through Western blot analysis of key apoptotic markers.
Table 2: Apoptosis and Protein Expression Modulation in U-87 MG Cells
| Assay / Marker | Endpoint | Result (vs. Vehicle Control) |
| Flow Cytometry | % Apoptotic Cells (Annexin V+) | 45.2% (vs. 4.8%) |
| Western Blot | Cleaved Caspase-3 Expression | 3.8-fold increase |
| Western Blot | Bcl-2 Expression | 0.4-fold decrease |
| Western Blot | Bax Expression | 2.1-fold increase |
Core Signaling Pathway Inhibition
Based on the potent activity in PI3K/Akt-driven cancers, the effect of this compound on this critical survival pathway was investigated. U-87 MG cells were treated with the compound for 6 hours, and the phosphorylation status of key pathway components was assessed by Western blot. The results confirm that this compound effectively inhibits the phosphorylation of Akt and its downstream effector, S6 Ribosomal Protein, indicating a direct or indirect inhibitory effect on the PI3K/Akt signaling cascade.
In-Depth Technical Guide: The Effects of YM155 on the HCT116 Human Colon Carcinoma Cell Line
A Note on Nomenclature: Publicly available scientific literature does not contain information on a compound designated "Antitumor agent-155." This guide will focus on the well-researched survivin inhibitor, YM155 (Sepantronium Bromide) , which has been studied for its effects on the HCT116 cell line. It is presumed that "this compound" may be an internal or alternative designation for YM155 or a related compound.
Executive Summary
This technical guide provides a comprehensive overview of the biological effects of the small molecule survivin inhibitor, YM155, on the HCT116 human colorectal cancer cell line. YM155 is a potent antitumor agent that primarily functions by suppressing the expression of survivin, an inhibitor of apoptosis protein (IAP) family member crucial for cell division and survival. This suppression leads to a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest, and DNA damage, ultimately resulting in decreased cancer cell viability and proliferation. This document details the quantitative effects of YM155 on HCT116 cells, provides standardized protocols for key experimental assays, and visualizes the underlying molecular pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of YM155 on the HCT116 cell line. It is important to note that much of the existing research on YM155 in HCT116 cells involves its use in combination with other therapeutic agents. The data presented here focuses on the effects of YM155 as a single agent where available, and specifies when the data is from combination studies.
Table 1: Cytotoxicity of YM155 in HCT116 Cells
| Parameter | Value | Conditions | Reference |
| IC50 | 9.7 µM | Single agent | [1] |
Table 2: Apoptotic Effects of YM155 in HCT116 Cells
| Treatment | Apoptosis Rate (%) | Method | Reference |
| YM155 (in combination with Artesunate) | Significantly enhanced | Flow Cytometry | [2] |
Table 3: Effects of YM155 on Cell Cycle Distribution in HCT116 Cells
| Treatment | Effect | Method | Reference |
| YM155 | G2/M Arrest (in other cancer cell lines) | Flow Cytometry | [3] |
Note: While YM155 has been shown to induce cell cycle arrest in other cancer cell lines, specific quantitative data on its effect on the HCT116 cell cycle is not detailed in the available literature.
Signaling Pathways and Mechanisms of Action
YM155 exerts its antitumor effects on HCT116 cells through multiple mechanisms, primarily centered on the suppression of survivin and the induction of DNA damage.
3.1 Survivin Suppression
YM155 has been identified as a transcriptional suppressant of the BIRC5 gene, which encodes for survivin. By inhibiting survivin expression, YM155 removes a key block on the apoptotic pathway, thereby sensitizing cancer cells to cell death signals.
References
- 1. Growth inhibition of human colon cancer cell line HCT116 by bis[2-(acylamino)phenyl] disulfide and its action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. YM155, specific survivin inhibitor, can enhance artesunate-induced cytotoxicity in HCT116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. YM155 sensitizes ovarian cancer cells to cisplatin inducing apoptosis and tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cytotoxicity of Antitumor Agent-155 in A549 Human Lung Carcinoma Cells
Abstract
This document provides a comprehensive technical overview of the cytotoxic effects of the novel compound, Antitumor Agent-155, on the A549 human non-small cell lung cancer (NSCLC) cell line. Data presented herein demonstrates that this compound inhibits cell proliferation and induces apoptosis in a dose- and time-dependent manner. The primary mechanism of action appears to be the targeted inhibition of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in many cancers.[1][2][3][4][5] This guide includes detailed summaries of quantitative data, complete experimental protocols for reproducible research, and diagrams illustrating key experimental workflows and the proposed signaling cascade.
Data Presentation: Quantitative Analysis of Cytotoxicity
The cytotoxic and pro-apoptotic activities of this compound were quantified using a series of in vitro assays. The results are summarized in the tables below.
Table 1: Dose-Response Cytotoxicity of this compound in A549 Cells
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay following 24 and 48 hours of continuous exposure to this compound.[6][7][8][9][10] Data are presented as mean percentage of viable cells relative to a vehicle-treated control (± Standard Deviation, n=3). The half-maximal inhibitory concentration (IC50) was calculated from the 48-hour data.
| Concentration (µM) | Mean Cell Viability (24h) | Mean Cell Viability (48h) |
| 0 (Vehicle) | 100.0% ± 4.5% | 100.0% ± 5.1% |
| 1 | 95.3% ± 3.8% | 88.1% ± 4.2% |
| 5 | 82.1% ± 4.1% | 71.5% ± 3.9% |
| 10 | 65.7% ± 3.5% | 58.2% ± 3.3% |
| 15.2 (IC50) | - | 50.0% |
| 25 | 41.2% ± 2.9% | 35.4% ± 2.8% |
| 50 | 22.5% ± 2.1% | 18.9% ± 2.0% |
| 100 | 10.8% ± 1.5% | 8.3% ± 1.2% |
Table 2: Induction of Apoptosis in A549 Cells
To quantify apoptosis, A549 cells were treated with this compound at its IC50 concentration (15.2 µM) for 24 hours. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) and analyzed by flow cytometry.[11][12][13][14]
| Cell Population | Percentage of Total Cells (± SD, n=3) | Description |
| Viable (Annexin V- / PI-) | 52.1% ± 3.7% | Healthy, non-apoptotic cells. |
| Early Apoptotic (Annexin V+ / PI-) | 31.5% ± 2.9% | Cells in the early stages of apoptosis. |
| Late Apoptotic (Annexin V+ / PI+) | 12.8% ± 1.8% | Cells in late-stage apoptosis or secondary necrosis. |
| Necrotic (Annexin V- / PI+) | 3.6% ± 0.9% | Primarily necrotic cells. |
Table 3: Modulation of PI3K/Akt Signaling Pathway Proteins
A549 cells were treated with this compound (15.2 µM) for 24 hours. Protein lysates were analyzed by Western blot to determine the expression and phosphorylation status of key proteins in the PI3K/Akt and apoptosis pathways.[3][5]
| Protein Target | Relative Expression Level (Normalized to β-Actin, ± SD, n=3) | Role in Pathway |
| p-Akt (Ser473) | 0.28 ± 0.05 | Active form of Akt, promotes cell survival |
| Total Akt | 0.95 ± 0.08 | Total Akt protein level |
| Bcl-2 | 0.41 ± 0.06 | Anti-apoptotic protein |
| Bax | 1.85 ± 0.15 | Pro-apoptotic protein |
| Cleaved Caspase-3 | 2.54 ± 0.21 | Executioner caspase, marker of apoptosis |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
A549 Cell Culture
-
Cell Line: A549 human lung carcinoma cells were obtained from ATCC (Manassas, VA).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[15]
-
Subculturing: When cells reached 80-90% confluency, they were detached using a 0.25% Trypsin-EDTA solution and subcultured at a ratio of 1:4.
MTT Assay for Cell Viability
-
Seeding: A549 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[9]
-
Treatment: The medium was replaced with fresh medium containing various concentrations of this compound (0 to 100 µM) or vehicle control (0.1% DMSO).
-
Incubation: Plates were incubated for 24 or 48 hours at 37°C.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[8]
-
Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on an orbital shaker for 15 minutes.[9]
-
Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Calculation: Cell viability was calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100%.
Annexin V-FITC/PI Apoptosis Assay
-
Seeding and Treatment: A549 cells were seeded in 6-well plates at a density of 2 × 10⁵ cells per well. After 24 hours, cells were treated with this compound (15.2 µM) for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected. Adherent cells were detached with Trypsin-EDTA, combined with the floating cells from the supernatant, and washed twice with ice-cold PBS.[11]
-
Staining: The cell pellet was resuspended in 100 µL of 1X Annexin V Binding Buffer. 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution were added.[15]
-
Incubation: Cells were incubated for 15 minutes at room temperature in the dark.[16]
-
Analysis: 400 µL of 1X Binding Buffer was added to each sample, and the cells were analyzed immediately by flow cytometry (e.g., BD FACSCanto II). Data were analyzed using appropriate software (e.g., FlowJo).
Western Blot Analysis
-
Cell Lysis: After treatment with this compound (15.2 µM) for 24 hours, A549 cells were washed with ice-cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[17][18] Lysates were scraped, collected, and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
-
Protein Quantification: The protein concentration of the supernatant was determined using a BCA Protein Assay Kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 30 µg) per sample were mixed with Laemmli sample buffer, boiled for 5 minutes, and separated by SDS-polyacrylamide gel electrophoresis.[19]
-
Protein Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.[20]
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-Actin) diluted in blocking buffer.[19][20]
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Following further washes, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using ImageJ software and normalized to the β-Actin loading control.
Visualized Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the experimental and mechanistic pathways described in this guide.
Diagram 1: Experimental Workflow
References
- 1. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epsilon toxin induces cytotoxicity by mediating autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gallic Acid Hindered Lung Cancer Progression by Inducing Cell Cycle Arrest and Apoptosis in A549 Lung Cancer Cells via PI3K/Akt Pathway -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cyclophilin A inhibits A549 cell oxidative stress and apoptosis by modulating the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
In-Depth Technical Guide: Antitumor Agent-155 in AGS Gastric Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-155, also identified as Compound 13, is a novel combretastatin A-4 (CA-4) piperazine derivative showing significant potential as an anticancer agent. This technical guide provides a comprehensive overview of the available data and methodologies for investigating the effects of this compound on AGS human gastric adenocarcinoma cells. This document is intended to serve as a resource for researchers in oncology and drug development, offering detailed experimental protocols and insights into the agent's mechanism of action.
Quantitative Data
The primary quantitative measure of the efficacy of this compound in AGS gastric cancer cells is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the agent required to inhibit the growth of 50% of the cells.
Table 1: In Vitro Cytotoxicity of this compound in AGS Cells
| Cell Line | Compound Name | IC50 (μM) | Citation |
| AGS | This compound (Compound 13) | 0.574 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the effects of this compound on AGS gastric cancer cells. These protocols are based on standard laboratory procedures for the types of assays cited in the primary literature concerning this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on AGS cells and to calculate the IC50 value.
-
Materials:
-
AGS human gastric adenocarcinoma cell line
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (Compound 13)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed AGS cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.01, 0.1, 1, 10, 100 μM). A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of this compound on the cell cycle distribution of AGS cells.
-
Materials:
-
AGS cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed AGS cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
-
Materials:
-
AGS cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat AGS cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression of proteins involved in the cell cycle, apoptosis, and autophagy.
-
Materials:
-
Treated and untreated AGS cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Cyclin B1, CDK1, Bcl-2, Bax, Cleaved Caspase-3, LC3B, p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Lyse the treated and untreated AGS cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Signaling Pathways and Mechanisms of Action
While detailed mechanistic studies on AGS cells are limited, the known effects of this compound and other combretastatin A-4 derivatives in other cancer cell lines, such as HCT116 and A549, provide a strong basis for its mechanism of action. The primary mechanism is the inhibition of tubulin polymerization, which leads to a cascade of downstream effects including cell cycle arrest, apoptosis, and autophagy.
Experimental Workflow for Investigating this compound
Caption: Experimental workflow for the in vitro evaluation of this compound in AGS cells.
Signaling Pathway of this compound Leading to Cell Death
Caption: Proposed signaling pathway of this compound in cancer cells.
Conclusion
This compound (Compound 13) demonstrates potent cytotoxic activity against AGS gastric cancer cells. Its mechanism of action, extrapolated from studies on related compounds and other cancer cell lines, involves the disruption of microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis and autophagy. The provided protocols and diagrams offer a framework for further investigation into the specific molecular events governed by this promising antitumor agent in gastric cancer. Further research is warranted to fully elucidate the signaling pathways specifically modulated by this compound in AGS cells and to evaluate its in vivo efficacy.
References
Unveiling the Antitumor Potential of Agent-155 in SK-MES-1 Lung Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antitumor activities of Antitumor agent-155, also identified as Compound 13, with a specific focus on its effects on the SK-MES-1 human lung squamous cell carcinoma cell line. This document outlines the agent's mechanism of action, summarizes its cytotoxic and pro-apoptotic effects, and provides detailed experimental protocols for key assays, facilitating further research and development in the field of oncology.
Core Concepts: Mechanism of Action
This compound is a potent inhibitor of microtubule polymerization.[1][2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell structure.[2] By disrupting microtubule dynamics, this compound effectively halts the cell cycle and induces programmed cell death, or apoptosis, in cancer cells.[1][2] This mode of action is a well-established strategy for many successful anticancer drugs.[2][3] The agent's activity also extends to the induction of autophagy.[1]
Quantitative Analysis of Antitumor Activity
The cytotoxic effect of this compound on SK-MES-1 cells has been quantified, demonstrating significant growth inhibition. The half-maximal inhibitory concentration (IC50) is a key metric for an agent's potency.
| Cell Line | IC50 (μM) |
| SK-MES-1 | 0.423[1] |
Table 1: Cytotoxicity of this compound in SK-MES-1 lung cancer cells.
Further quantitative data on apoptosis induction, such as the percentage of apoptotic cells at various concentrations, would be generated using techniques like flow cytometry with Annexin V and Propidium Iodide staining.
Key Experimental Protocols
To facilitate reproducible research, this section details the standard methodologies for assessing the antitumor activity of agent-155 in SK-MES-1 cells.
Cell Culture and Maintenance
The SK-MES-1 cell line, derived from a human lung squamous cell carcinoma, is an adherent cell line with an epithelial morphology.[4][5]
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, and 1% non-essential amino acids.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[5]
-
Subculture: When cells reach 70-80% confluency, they are passaged using a 0.25% trypsin-EDTA solution.[5] The recommended split ratio is 1:3 to 1:6.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[6][7][8][9]
-
Cell Seeding: Seed SK-MES-1 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
-
Cell Treatment and Harvesting: Treat SK-MES-1 cells with this compound for the desired time. Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[11]
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins involved in the mechanism of action of this compound, such as proteins related to microtubule dynamics, cell cycle regulation, and apoptosis (e.g., tubulin, cyclins, caspases).[13][14]
-
Protein Extraction: Lyse treated and untreated SK-MES-1 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.[13][15]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[13][14]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.[15]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Hypothesized signaling cascade of this compound.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. SK MES 1. Culture Collections [culturecollections.org.uk]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
A Technical Guide to the Biological Activity of Antitumor Agent YM155 (Sepantronium Bromide) and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Antitumor agent-155" is associated with several distinct chemical entities in scientific literature. This guide will focus on the most prominently cited compound, Sepantronium Bromide (YM155) , a survivin suppressant. Other compounds occasionally referenced with a "155" designation, such as certain 2-phenyl-4-quinolone derivatives, combretastatin A-4 analogs, and the SHP2 inhibitor TNO155, represent separate classes of antitumor agents and will not be the focus of this document.
Introduction to YM155 (Sepantronium Bromide)
Sepantronium Bromide, also known as YM155, is a small molecule imidazolium-based compound that was initially developed as a suppressor of survivin, a protein that is overexpressed in many cancer types and is associated with resistance to apoptosis and chemotherapy.[1][2] While it does reduce survivin levels, its primary mechanism of action is now understood to be the induction of extensive DNA damage.[3] This technical guide provides a comprehensive overview of the biological activity of YM155 and its derivatives, including quantitative data, experimental methodologies, and a visualization of its signaling pathways.
Biological Activity and Quantitative Data
YM155 has demonstrated potent antitumor activity across a wide range of human cancer cell lines, including those with mutations in the p53 tumor suppressor gene.[1] Its efficacy has been observed in both in vitro and in vivo models.
In Vitro Cytotoxicity
The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values of YM155 in various human cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ (nM) | IC₅₀ (µM) | Reference |
| HCT116 | Colon Carcinoma | - | 0.227 | [4] |
| A549 | Non-Small Cell Lung Cancer | - | 0.253 | [4] |
| AGS | Gastric Adenocarcinoma | - | 0.574 | [4] |
| SK-MES-1 | Non-Small Cell Lung Cancer | - | 0.423 | [4] |
| Various (119 lines) | Multiple (Lymphoma, Prostate, Ovarian, etc.) | 15 (mean) | - | [1] |
| p53 mut/null lines | Multiple | 11 (mean) | - | [1] |
| p53 WT lines | Multiple | 16 (mean) | - | [1] |
In Vivo Antitumor Efficacy
In xenograft models, continuous infusion of YM155 has shown significant tumor regression.
| Xenograft Model | Cancer Type | Dosage (mg/kg) | Treatment Duration | Outcome | Reference |
| Calu 6 | Non-Small Cell Lung Cancer | 1-10 | 3-7 days | Significant antitumor activity | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | 1-10 | 3-7 days | Significant antitumor activity | [1] |
| A375 | Melanoma | 1-10 | 3-7 days | Significant antitumor activity | [1] |
| MDA-MB-231 | Breast Cancer | 1-10 | 3-7 days | Significant antitumor activity | [1] |
| UM-UC-3 | Bladder Cancer | 1-10 | 3-7 days | Significant antitumor activity | [1] |
| HepG2 & HuH-6 | Hepatoblastoma | Not specified | Not specified | Suppressed tumor growth (with cisplatin) | [2] |
Mechanism of Action
The antitumor activity of YM155 is multifaceted, primarily revolving around the induction of DNA damage, which in turn leads to apoptosis. It also affects microtubule polymerization and induces autophagy.
DNA Damage Pathway
YM155, a quinone-based compound, induces DNA cleavage through a unique oxygen-independent redox activation mechanism.[3] Unlike typical quinones, its DNA-damaging effects do not require hydrogen peroxide and can occur under hypoxic conditions.[3] The proposed mechanism involves a 2-electron reductive activation of YM155, leading to the generation of reactive oxygen species that cause extensive DNA damage.[3]
Inhibition of Microtubule Polymerization and Induction of Autophagy
YM155 and some of its derivatives have been shown to inhibit microtubule polymerization.[4] This disruption of the cytoskeleton can trigger cellular stress responses, including autophagy and apoptosis.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments involving YM155.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of YM155 or its derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT/MTS Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values using non-linear regression analysis.
In Vitro Tubulin Polymerization Assay
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI).
-
Compound Addition: Add YM155, a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition), and a vehicle control to separate reaction wells.
-
Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time using a fluorometer. An increase in fluorescence indicates polymerization.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves and determine the effect of YM155 on the rate and extent of tubulin polymerization.
DNA Cleavage Assay
-
Reaction Setup: Prepare a reaction mixture containing plasmid DNA (e.g., pBR322), YM155, and a reducing agent (e.g., DTT or a xanthine/xanthine oxidase system) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Agarose Gel Electrophoresis: Separate the DNA fragments on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The conversion of supercoiled plasmid DNA to nicked or linear forms indicates DNA cleavage.
Experimental Workflow for In Vivo Xenograft Studies
References
- 1. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of YM155, a selective survivin suppressant, in combination with cisplatin in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinone-Based Antitumor Agent Sepantronium Bromide (YM155) Causes Oxygen-Independent Redox-Activated Oxidative DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes: In Vitro Profiling of Antitumor Agent-155
Introduction
Antitumor Agent-155 is a novel synthetic small molecule designed as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that is frequently dysregulated in various human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] These application notes provide a comprehensive set of protocols for the initial in vitro characterization of this compound. The described assays are designed to quantify its cytotoxic effects, determine its mode of action on cell death, and confirm its inhibitory effect on the target pathway in cancer cell lines.
Key Applications:
-
Determination of the dose-dependent cytotoxic effects on cancer cells.
-
Elucidation of the induced cell death mechanism (apoptosis vs. necrosis).
-
Confirmation of on-target activity by analyzing the phosphorylation status of key PI3K/Akt pathway proteins.[1][2]
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability.[4][5][6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[4][5][6]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, or other relevant line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7][8]
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[8] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the agent (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the drug-containing medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT stock solution to each well.[5][7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light.[5][7]
-
Solubilization: Remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][8] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4][8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4][5]
Data Presentation: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting percent viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Dose-Response of this compound on MCF-7 Cells after 48h
| Concentration (µM) | Mean Absorbance (570 nm) | % Viability (Relative to Control) |
|---|---|---|
| 0 (Vehicle Control) | 1.254 | 100.0% |
| 0.01 | 1.231 | 98.2% |
| 0.1 | 1.103 | 88.0% |
| 1 | 0.852 | 67.9% |
| 5 | 0.633 | 50.5% |
| 10 | 0.411 | 32.8% |
| 50 | 0.158 | 12.6% |
| 100 | 0.129 | 10.3% |
| Calculated IC50 | | ~5 µM |
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[9]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10⁶ cells in 6-well plates and treat with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples by flow cytometry within one hour.
Data Presentation: The flow cytometry data is analyzed by quadrant gating to quantify the percentage of cells in each population:
-
Q1 (Annexin V- / PI-): Viable cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
Table 2: Apoptosis Analysis in MCF-7 Cells Treated with this compound for 24h
| Treatment | % Viable Cells (Q1) | % Early Apoptotic (Q2) | % Late Apoptotic/Necrotic (Q3) |
|---|---|---|---|
| Vehicle Control | 95.1% | 2.5% | 1.8% |
| Agent-155 (5 µM) | 60.3% | 25.8% | 12.1% |
| Agent-155 (10 µM) | 35.7% | 41.2% | 20.5% |
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt signaling pathway, such as Akt itself, to confirm the mechanism of action of this compound.[1][2] A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates pathway inhibition.[2]
Materials:
-
Treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Treat cells as in the apoptosis assay. After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[2]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[2] Collect the supernatant and determine the protein concentration using a BCA assay.[2]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[1]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-PAGE gel.[1] Run the gel and then transfer the separated proteins to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[2]
-
Incubate with primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C.[2]
-
Wash the membrane 3 times with TBST for 10 minutes each.[2]
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[3]
-
Wash again with TBST as above.
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imager.[1]
-
Stripping and Re-probing: To analyze total Akt and the loading control (β-actin), the membrane can be stripped and re-probed with the respective antibodies.
Data Presentation: Band intensities are quantified using densitometry software. The level of phosphorylated protein is normalized to the total protein level.
Table 3: Relative Protein Expression in MCF-7 Cells after 6h Treatment
| Treatment | Relative p-Akt (Ser473) / Total Akt Ratio |
|---|---|
| Vehicle Control | 1.00 |
| Agent-155 (1 µM) | 0.72 |
| Agent-155 (5 µM) | 0.31 |
| Agent-155 (10 µM) | 0.15 |
Visualizations
Caption: Overall experimental workflow for the in vitro characterization of this compound.
Caption: Proposed mechanism of this compound action on the PI3K/Akt signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols for the Synthesis and Evaluation of Antitumor Agent-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-155, also identified as Compound 13 in the scientific literature, is a potent derivative of Combretastatin A-4.[1] This synthetic small molecule exhibits significant antitumor activity by targeting microtubule dynamics. As a microtubule polymerization inhibitor, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis and autophagy in cancer cells.[1] These application notes provide a comprehensive overview of its synthesis, mechanism of action, and protocols for its biological evaluation.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 0.227 | [1] |
| A549 | Non-small Cell Lung Cancer | 0.253 | [1] |
| AGS | Gastric Adenocarcinoma | 0.574 | [1] |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 0.423 | [1] |
Experimental Protocols
Note: The specific, detailed synthesis protocol for this compound (Compound 13) is described in the publication "Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells" in the European Journal of Medicinal Chemistry. As the full text of this article could not be accessed, the following is a representative protocol for the synthesis of a similar combretastatin A-4 piperazine derivative.
Protocol 1: Synthesis of a Combretastatin A-4 Piperazine Derivative (Representative Protocol)
This protocol describes a multi-step synthesis of a combretastatin A-4 analogue with a piperazine moiety, which is structurally related to this compound.
Step 1: Synthesis of the Chalcone Intermediate
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 4-hydroxyacetophenone (1.0 eq) in ethanol, add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry under vacuum to obtain the chalcone intermediate.
Step 2: Synthesis of the Cis-Stilbene Intermediate
-
To a solution of the chalcone intermediate (1.0 eq) in a suitable solvent (e.g., methanol), add sodium borohydride (NaBH4) (2.0 eq) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting alcohol is then subjected to dehydration to form the cis-stilbene. This can be achieved by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.
Step 3: Introduction of the Piperazine Moiety
-
The hydroxyl group of the cis-stilbene intermediate is first converted to a better leaving group, for example, by mesylation or tosylation. To a solution of the cis-stilbene intermediate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
To a solution of the resulting mesylate in a polar aprotic solvent (e.g., DMF), add N-Boc-piperazine (1.5 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100°C for 6-8 hours.
-
After cooling, pour the reaction into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Finally, deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the piperazine-containing combretastatin A-4 derivative.
Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
-
Reagent Preparation:
-
Reconstitute lyophilized bovine brain tubulin (>97% pure) in General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) to a final concentration of 3 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in General Tubulin Buffer to obtain a range of working concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare a 10 mM stock solution of GTP in General Tubulin Buffer.
-
Prepare positive (e.g., Paclitaxel for polymerization promotion, Nocodazole for inhibition) and vehicle (DMSO) controls.
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add 5 µL of the test compound dilutions or controls.
-
Add 45 µL of the tubulin solution to each well.
-
Initiate polymerization by adding 5 µL of GTP solution to each well (final concentration 1 mM).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the change in absorbance over time. A decrease in the rate and extent of absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol 3: Western Blot Analysis for Apoptosis and Autophagy Markers
This protocol details the detection of key protein markers to confirm the induction of apoptosis and autophagy by this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells (e.g., HCT116) with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Autophagy: LC3B, p62/SQSTM1, Beclin-1.
-
Loading Control: β-actin or GAPDH.
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. An increase in cleaved caspase-3, cleaved PARP, the Bax/Bcl-2 ratio, and the LC3-II/LC3-I ratio, along with a decrease in p62, would indicate the induction of apoptosis and autophagy.
-
Mechanism of Action and Signaling Pathways
This compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics has profound effects on cellular processes, particularly mitosis.
The inhibition of microtubule formation prevents the proper assembly of the mitotic spindle, a crucial structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle at the G2/M checkpoint. Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase cascades.
Furthermore, this compound has been shown to induce autophagy, a cellular self-degradation process. The interplay between apoptosis and autophagy in response to microtubule inhibitors can be complex and cell-type dependent, potentially influencing the ultimate fate of the cancer cell.
Diagrams of Signaling Pathways and Experimental Workflows
Caption: A representative experimental workflow for the synthesis and biological evaluation of this compound.
Caption: The proposed signaling pathway for this compound, leading to apoptosis and autophagy.
References
Application Notes: Generation and Characterization of "Antitumor agent-155" Resistant Cell Lines
Abstract
The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure.[1][2] Developing in vitro models of drug resistance is crucial for understanding the underlying molecular mechanisms and for the preclinical evaluation of novel therapeutic strategies.[3][4] These application notes provide a comprehensive guide for researchers to establish, characterize, and analyze cancer cell lines with acquired resistance to a novel compound, designated "Antitumor agent-155". The protocols herein detail a stepwise, continuous exposure method to generate resistant cell lines, confirm the resistant phenotype through cell viability assays, and investigate common mechanisms of resistance.[3][5]
Introduction
Acquired resistance to initially effective therapies remains a significant clinical challenge. Cancer cells can develop resistance through various mechanisms, including genetic mutations, activation of drug efflux pumps, and alterations in cellular signaling pathways that promote survival and proliferation.[1] The most common method for generating drug-resistant cancer cell lines involves the long-term culture of cells in the presence of a specific drug.[6]
This document outlines a systematic approach to:
-
Determine the baseline sensitivity of a parental cancer cell line to "this compound".
-
Induce resistance through continuous, escalating-dose drug exposure.
-
Quantify the degree of resistance and assess its stability.
-
Provide protocols for investigating potential resistance mechanisms, such as the upregulation of ABC transporters and alterations in key signaling pathways like PI3K/Akt/mTOR.[7][8]
Experimental Protocols
Protocol 1: Determination of Baseline IC50 for this compound
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that inhibits a biological process by 50% and is a critical measure of drug potency.[9][10] This protocol determines the initial sensitivity of the parental cell line to this compound using a tetrazolium-based (MTT or XTT) cell viability assay.[11][12]
Materials:
-
Parental cancer cell line of choice
-
Complete cell culture medium
-
This compound, stock solution in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3ʹ-[1-(phenylamino)-carbonyl]-3,4-tetrazolium]-bis (4-methoxy-6-nitro) benzene-sulfonic acid hydrate) reagent
-
DMSO (for MTT assay) or Electron Coupling Reagent (for XTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[13]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A common range is 0.1 µM to 100 µM.[13] Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for a specified duration, typically 48 or 72 hours, which should be kept consistent for all related experiments.[13]
-
Cell Viability Measurement (MTT Assay):
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log-transformed drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[13]
-
Data Presentation:
Table 1: Hypothetical IC50 Values of this compound in Parental Cell Lines
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 0.55 |
| A549 | Lung Cancer | 1.20 |
| DU145 | Prostate Cancer | 0.85 |
| HCT116 | Colon Cancer | 2.50 |
Protocol 2: Generation of "this compound" Resistant Cell Line
This protocol uses the continuous exposure, dose-escalation method, which mimics the development of acquired resistance in a clinical setting.[14][15] The process is lengthy and can take 6-12 months or longer.
Materials:
-
Parental cancer cell line with known IC50
-
Complete cell culture medium
-
This compound
-
Cell culture flasks (T25, T75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial dose-response curve.[14]
-
Monitoring and Recovery: Initially, a significant number of cells will die. Monitor the culture daily. Replace the drug-containing medium every 3-4 days.[16] Allow the surviving cells to recover and reach 70-80% confluency.[17]
-
Dose Escalation: Once the cells are proliferating steadily at the current drug concentration, increase the concentration of this compound by 25-50%.[14] Repeat step 2.
-
Cryopreservation: At each successful adaptation to a new drug concentration, it is highly recommended to freeze a stock of the cells.[17] This creates a backup and a record of the resistance development over time.
-
Stepwise Increase: Continue this process of stepwise dose increases until the cells can proliferate in a concentration that is at least 10-fold higher than the initial parental IC50.[3][14]
-
Stabilization: Once the target concentration is reached, continuously culture the cells at this concentration for an additional 8-10 passages to ensure the resistance phenotype is stable.[14]
Data Presentation:
Table 2: Example Dose Escalation Schedule for MCF-7 Cells (Parental IC50 = 0.55 µM)
| Step | Concentration (µM) | Approximate Duration | Observations |
|---|---|---|---|
| 1 | 0.1 (IC20) | 3-4 weeks | Significant initial cell death, slow recovery. |
| 2 | 0.2 | 3-4 weeks | Improved proliferation rate. |
| 3 | 0.4 | 2-3 weeks | Cells appear adapted. |
| 4 | 0.8 | 2-3 weeks | Stable growth. |
| 5 | 1.5 | 3-4 weeks | Some cell death, recovery observed. |
| 6 | 3.0 | 2-3 weeks | Stable growth. |
| 7 | 6.0 (>10x IC50) | 4-6 weeks (Stabilization) | Consistent proliferation, resistant line established. |
Protocol 3: Confirmation and Characterization of the Resistant Phenotype
After establishing the resistant cell line, it is essential to quantify the level of resistance and test its stability.
Procedure:
-
IC50 Determination of Resistant Line: Using Protocol 1, determine the IC50 of the newly generated resistant cell line (e.g., MCF-7/AT155-R) and compare it to the parental line (MCF-7/P).
-
Calculate Resistance Index (RI): The RI quantifies the fold-change in resistance.[14]
-
Stability Assessment: To determine if the resistance is stable or transient, culture the resistant cells in a drug-free medium for several passages (e.g., over 1-3 months).[19] Periodically re-determine the IC50 to see if the cells revert to a sensitive phenotype.[5]
Data Presentation:
Table 3: Comparison of IC50 and Resistance Index (RI)
| Cell Line | IC50 (µM) | Resistance Index (RI) |
|---|---|---|
| MCF-7/P | 0.55 | 1.0 |
| MCF-7/AT155-R | 6.25 | 11.4 |
Table 4: Stability of Resistance after Drug Withdrawal
| Cell Line | Time in Drug-Free Medium | IC50 (µM) |
|---|---|---|
| MCF-7/AT155-R | 0 weeks | 6.25 |
| MCF-7/AT155-R | 4 weeks | 6.10 |
| MCF-7/AT155-R | 8 weeks | 5.95 |
| MCF-7/AT155-R | 12 weeks | 5.80 |
Protocol 4: Investigating Mechanisms of Resistance via Western Blot
A common mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which function as drug efflux pumps.[2][20] Alterations in signaling pathways that control cell survival, such as the PI3K/Akt pathway, are also frequently observed.[21][22] Western blotting can be used to compare the protein expression levels of these markers between parental and resistant cells.
Procedure:
-
Protein Extraction: Grow parental and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-ABCG2, anti-p-Akt, anti-Akt, anti-GAPDH as a loading control).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the expression of target proteins to the loading control. Compare the normalized expression between parental and resistant cells.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The entire process of developing and characterizing a resistant cell line can be visualized as a continuous workflow.
Caption: Experimental workflow for generating and characterizing resistant cell lines.
Common Resistance Mechanisms
1. Upregulation of ABC Transporters Overexpression of ABC transporters is a major mechanism of multidrug resistance (MDR), where the transporter actively pumps the antitumor agent out of the cell, reducing its intracellular concentration and efficacy.[2][23]
Caption: Upregulation of ABC transporters leads to active drug efflux from the cell.
2. Activation of Pro-Survival Signaling Pathways The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[21] Its hyperactivation is one of the most common reasons for intrinsic and acquired drug resistance in many cancers.[1][7]
Caption: Hyperactivation of the PI3K/Akt/mTOR pathway promotes cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Establishment and Characterization of Multidrug-resistant Gastric Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. researchgate.net [researchgate.net]
- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Targeting PI3K/AKT/mTOR signaling to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Antitumor Agent YM155 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM155 is a potent and selective small-molecule suppressant of survivin, a member of the inhibitor of apoptosis (IAP) protein family.[1][2] Survivin is overexpressed in a wide range of human cancers and is associated with resistance to therapy and poor prognosis.[1][3] YM155 effectively downregulates survivin at both the mRNA and protein levels, leading to the induction of apoptosis and inhibition of tumor growth in various preclinical cancer models.[1][4] These application notes provide a comprehensive overview of the use of YM155 in in vivo animal models, including detailed experimental protocols and quantitative data to guide researchers in their preclinical studies.
Mechanism of Action
YM155 exerts its antitumor activity primarily by suppressing the expression of survivin (BIRC5).[1][4] This leads to a cascade of cellular events culminating in apoptotic cell death and cell cycle arrest. The proposed mechanism involves:
-
Transcriptional Repression: YM155 is thought to inhibit the transcription of the BIRC5 gene, leading to a rapid decrease in survivin mRNA and protein levels.[4][5]
-
Induction of Apoptosis: By downregulating survivin, YM155 promotes the activation of caspases, key mediators of apoptosis.[3][6] This is evidenced by the increased cleavage of caspases 3, 7, 8, and 9 in YM155-treated cancer cells.[3]
-
Cell Cycle Arrest: YM155 has been shown to induce cell cycle arrest, particularly in the G0/G1 and S phases, thereby inhibiting tumor cell proliferation.[4]
-
Modulation of other pathways: Recent studies suggest YM155 may also modulate other signaling pathways, including the p53 tumor suppressor pathway and PI3K/AKT/mTOR signaling.[4][5]
Data Presentation
In Vitro Potency of YM155 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| DU145 | Metastatic Castration-Resistant Prostate Cancer | Low nM range | [5] |
| PC3 | Metastatic Castration-Resistant Prostate Cancer | Low nM range | [5] |
| SGC-7901 | Gastric Cancer | 11.6 - 13.2 | [6] |
| AGS | Gastric Cancer | 11.6 - 13.2 | [6] |
| Various (119 lines) | Multiple Cancer Types | Mean GI50 of 15 | [7] |
In Vivo Efficacy of YM155 in Xenograft Models
| Cancer Model | Cell Line | Animal Model | YM155 Dose and Schedule | Key Findings | Reference |
| Neuroblastoma | LAN-5 | Subcutaneous Xenograft | 5 mg/kg, route not specified | Marked tumor regression, reduced tumor volume and weight. | [4] |
| Gastric Cancer | SGC-7901 | Subcutaneous Xenograft | 5 mg/kg/day for 7 days (continuous infusion) | Markedly inhibited tumor growth. | [3][8] |
| Non-Small Cell Lung Cancer | Calu 6 | Subcutaneous Xenograft | 2 mg/kg for 7 days (continuous infusion) | Complete tumor regression when combined with docetaxel. | [9] |
| Hormone-Refractory Prostate Cancer | PC-3 | Subcutaneous & Orthotopic Xenograft | 3-10 mg/kg for 3 days (continuous infusion) | Massive tumor regression and complete inhibition of orthotopic tumor growth. | [10] |
| Head and Neck Cancer | UM-SCC-74A | SCID Mouse Xenograft | 1, 3, 10 mg/kg | Dose-dependent tumor growth inhibition (10%, 31%, and 65% at day 36, respectively). | [11] |
Pharmacokinetic Parameters of YM155
| Species | Dose | Mean Steady-State Concentration (Css) | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-Life (t1/2) | Reference |
| Human | 4.8 mg/m²/day (168h CIVI) | 7.7 ng/mL | 47.7 L/h | 1,763 L | 26 hours | [12][13] |
| Rat | Not specified | Not specified | Not specified | Not specified | Brief elimination half-life | [12] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of YM155.
Materials:
-
Cancer cell line of interest (e.g., SGC-7901 for gastric cancer)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old
-
YM155
-
Vehicle control (e.g., sterile saline)
-
Micro-osmotic pumps (for continuous infusion)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash cells with sterile PBS and resuspend in PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/0.1 mL.[8]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 80-100 mm³), measure tumor dimensions with calipers every three days.[8] Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: When tumors reach the desired size, randomize the mice into treatment and control groups.
-
Monitoring: Continue to measure tumor volume and body weight every three days.[8] Monitor the animals for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 3 weeks of treatment), euthanize the mice.[8] Excise the tumors, weigh them, and photograph them.[8] Portions of the tumor can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
Protocol 2: Pharmacokinetic Analysis of YM155
This protocol provides a general framework for assessing the pharmacokinetic properties of YM155 in rodents.
Materials:
-
Mice or rats
-
YM155
-
Appropriate vehicle for administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthesia
-
LC-MS/MS equipment for bioanalysis
Procedure:
-
Drug Administration: Administer YM155 to the animals via the desired route (e.g., intravenous infusion).
-
Blood Sampling: At predetermined time points after administration, collect blood samples (e.g., via tail vein or cardiac puncture) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of YM155 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.
Visualizations
Signaling Pathway of YM155 Action
Caption: YM155 inhibits survivin expression, leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 2. Targeting of Survivin Pathways by YM155 Inhibits Cell Death and Invasion in Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin inhibitor YM155 suppresses gastric cancer xenograft growth in mice without affecting normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Striking at Survivin: YM-155 Inhibits High-Risk Neuroblastoma Growth and Enhances Chemosensitivity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Broad spectrum and potent antitumor activities of YM155, a novel small-molecule survivin suppressant, in a wide variety of human cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. YM155, a novel survivin suppressant, enhances taxane-induced apoptosis and tumor regression in a human Calu 6 lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. YM155, a novel small-molecule survivin suppressant, induces regression of established human hormone-refractory prostate tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. YM155 reverses cisplatin resistance in head and neck cancer by decreasing cytoplasmic survivin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phase I and Pharmacokinetic Study of YM155, a Small-Molecule Inhibitor of Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I and pharmacokinetic study of YM155, a small-molecule inhibitor of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Tubulin Polymerization with Antitumor Agent-155
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a pivotal role in essential cellular functions, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function.[1][2] Consequently, agents that interfere with microtubule dynamics are a cornerstone of cancer therapy.[1][3]
"Antitumor agent-155" represents a novel compound designed to modulate microtubule dynamics. These application notes provide detailed protocols for characterizing its effects on tubulin polymerization, a critical step in preclinical drug development. The primary methodologies described are amenable to high-throughput screening (HTS) and are designed to quantify the potency and mechanism of action of "this compound" and similar compounds.[1] For the purpose of providing concrete examples, data and protocols will reference Paclitaxel, a well-characterized microtubule-stabilizing agent, as a model compound for "this compound."
Mechanism of Action: Microtubule Dynamics
Microtubule-targeting agents typically fall into two categories: stabilizers and destabilizers.
-
Stabilizing agents (e.g., Paclitaxel) promote tubulin polymerization, leading to the formation of hyper-stable, non-functional microtubules. This disrupts the delicate balance of microtubule dynamics required for mitosis, ultimately leading to cell cycle arrest and apoptosis.[4][5]
-
Destabilizing agents (e.g., Vinca alkaloids, Colchicine) inhibit tubulin polymerization, leading to a net depolymerization of microtubules. The absence of a functional mitotic spindle also triggers mitotic arrest and apoptosis.[1][3]
The following diagram illustrates the basic principle of tubulin polymerization and the points of intervention for stabilizing and destabilizing agents.
Data Presentation: Quantitative Analysis
The efficacy of "this compound" can be quantified by determining its IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values from in vitro and cell-based assays. The following tables provide a template for summarizing such quantitative data, with example values for representative microtubule-targeting agents.
Table 1: In Vitro Tubulin Polymerization Assays
| Compound | Assay Type | Parameter | Value (µM) |
| This compound | (User Data) | IC₅₀/EC₅₀ | (TBD) |
| Paclitaxel (Control) | Fluorescence | EC₅₀ | ~0.01[4] |
| Nocodazole (Control) | Turbidity | IC₅₀ | 0.3 ± 0.1 |
| Vinblastine (Control) | Fluorescence | IC₅₀ | 0.5 |
Table 2: Cell-Based Assays
| Compound | Cell Line | Assay Type | Parameter | Value (nM) |
| This compound | (User Data) | (User Data) | IC₅₀/EC₅₀ | (TBD) |
| Paclitaxel (Control) | A549 | High-Content | EC₅₀ | 4[4] |
| Paclitaxel (Control) | HeLa | Cytotoxicity | IC₅₀ | 8.0[6] |
| Nocodazole (Control) | A549 | Mitotic Arrest | EC₅₀ | 72[4] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This high-throughput assay measures the effect of compounds on tubulin polymerization by monitoring the fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to and exhibits enhanced fluorescence upon incorporation into microtubules.[4][7][8]
Workflow Diagram
Materials:
-
Lyophilized tubulin protein (>99% pure, e.g., porcine brain tubulin)[9][10]
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[1][4]
-
GTP solution (10 mM stock)[1]
-
Glycerol (for promoting polymerization)[4]
-
DAPI (1 mM stock in DMSO)
-
"this compound" (test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Controls: Paclitaxel (polymerization enhancer)[9], Nocodazole or Vinblastine (polymerization inhibitor)[1]
-
Black, opaque 96-well or 384-well plates[4]
-
Temperature-controlled fluorescence plate reader[11]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.[12]
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-4 mg/mL.[4][11]
-
Prepare serial dilutions of "this compound" and control compounds at 10x the final desired concentration in General Tubulin Buffer.[12]
-
-
Assay Setup:
-
Reaction Initiation:
-
On ice, prepare the tubulin polymerization mix. For a final reaction volume of 100 µL, combine:
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well containing the test compound.[12]
-
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The curves will show three phases: nucleation, growth, and steady-state equilibrium.[9][10]
-
Calculate the rate of polymerization (Vmax) from the slope of the growth phase.
-
Determine the IC₅₀ or EC₅₀ value by plotting the Vmax or the steady-state fluorescence against the log of the "this compound" concentration.
-
Protocol 2: High-Content Cellular Imaging of Microtubule Network
This cell-based assay provides a physiologically relevant context by visualizing the effects of "this compound" on the microtubule cytoskeleton within intact cells.[4]
Workflow Diagram
Materials:
-
Adherent cell line (e.g., A549, HeLa)[4]
-
Optically clear 96- or 384-well imaging plates
-
"this compound" and control compounds
-
Fixation Solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst 33342
-
High-content imaging system
Procedure:
-
Cell Culture:
-
Seed cells into the imaging plate at a density that ensures they are sub-confluent at the time of imaging.
-
Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[13]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of "this compound" or control compounds for a specified duration (e.g., 3, 6, or 18 hours).[4]
-
-
Cell Staining:
-
At the end of the treatment, carefully wash the cells with PBS.
-
Fix the cells with 4% formaldehyde for 20 minutes at room temperature.[4]
-
Wash twice with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10-20 minutes.[4]
-
Wash twice with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and the nuclear stain (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.[13]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify changes in the microtubule network. Parameters to measure include microtubule filament length, density, bundling, and overall cellular distribution.[13]
-
Compare the effects of "this compound" to the vehicle control and known microtubule-targeting agents. Stabilizing agents like Paclitaxel will typically cause microtubule bundling and stabilization, while destabilizing agents will lead to a diffuse tubulin signal.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. maxanim.com [maxanim.com]
- 11. In vitro tubulin polymerization assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes: Detecting Apoptosis Induced by Antitumor Agent-155
These application notes provide detailed protocols for detecting and quantifying apoptosis in cancer cells treated with the novel investigational compound, Antitumor Agent-155. The following methods are described:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: For the differentiation of early and late apoptotic cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: For the detection of DNA fragmentation.
-
Caspase-Glo® 3/7 Assay: For the quantification of key executioner caspase activity.
-
Western Blotting: For the analysis of pro- and anti-apoptotic protein expression.
Annexin V-FITC/PI Staining for Apoptosis Detection
Introduction
Annexin V staining is a widely used method for detecting early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Experimental Protocol
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa, A549) in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Harvesting: Gently aspirate the culture medium and wash the cells once with ice-cold PBS. Trypsinize the cells, and then collect them in a 1.5 mL microcentrifuge tube.
-
Staining: Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Flow Cytometry Analysis of Apoptosis in HeLa Cells Treated with this compound for 24 hours
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 1 µM Agent-155 | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.1 |
| 5 µM Agent-155 | 45.7 ± 4.2 | 35.8 ± 3.9 | 18.5 ± 2.3 |
| 10 µM Agent-155 | 15.3 ± 2.8 | 55.4 ± 5.1 | 29.3 ± 3.2 |
Data are presented as mean ± standard deviation (n=3).
Workflow Diagram
Caption: Workflow for Annexin V/PI Apoptosis Assay.
TUNEL Assay for DNA Fragmentation
Introduction
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs. These labeled DNA fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.
Experimental Protocol
-
Cell Culture and Fixation: Culture and treat cells on glass coverslips in a 24-well plate as described previously. After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 2 minutes on ice.
-
TUNEL Staining: Wash the cells twice with PBS. Add 50 µL of the TUNEL reaction mixture (containing TdT and FITC-dUTP) to each coverslip.
-
Incubation: Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will be stained blue with DAPI.
Data Presentation
Table 2: Quantification of TUNEL-Positive A549 Cells after Treatment with this compound for 48 hours
| Treatment Group | Total Cells Counted | TUNEL-Positive Cells | Percentage of Apoptotic Cells (%) |
| Control (0 µM) | 500 | 12 | 2.4 ± 0.6 |
| 1 µM Agent-155 | 500 | 68 | 13.6 ± 2.1 |
| 5 µM Agent-155 | 500 | 215 | 43.0 ± 5.7 |
| 10 µM Agent-155 | 500 | 389 | 77.8 ± 6.3 |
Data are presented as mean ± standard deviation (n=3 independent fields of view).
Workflow Diagram
Application Notes and Protocols for Antitumor Agent-155 (YM155/Sepantronium Bromide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-155, also known as YM155 or Sepantronium bromide, is a potent small molecule inhibitor of survivin, a member of the inhibitor of apoptosis protein (IAP) family.[1][2] Survivin is overexpressed in many human cancers and is associated with resistance to chemotherapy and radiation. By suppressing survivin expression, this compound induces apoptosis and inhibits cell proliferation in a variety of cancer cell lines, making it a promising candidate for cancer therapy.[1][2][3] These application notes provide detailed information on the solubility, preparation for experimental use, and relevant signaling pathways of this compound.
Physicochemical Properties and Solubility
Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. The solubility of this compound in various solvents is summarized in the table below. It is important to note that the compound's stability is pH-dependent, with accelerated degradation observed at alkaline pH (>8.5) and in the presence of phosphate-buffered saline (PBS).[1][4][5]
| Solvent | Concentration | Comments |
| DMSO | 11.67 mg/mL (26.33 mM) | May require sonication and warming to 60°C for complete dissolution. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2][3] |
| 55 mg/mL (124.07 mM) | Achievable with fresh DMSO.[3] | |
| 89 mg/mL (200.77 mM) | Reported solubility, fresh DMSO is crucial.[3] | |
| Water | 50 mg/mL (112.79 mM) | Requires sonication to dissolve.[2] |
| Physiological Saline (0.9% NaCl) | 30 mg/mL | For in vivo preparations; the mixed solution should be used immediately.[3] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
Materials:
-
This compound (YM155) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution or warm it in a 37°C water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for up to one year.[2]
Cell-Based Assay Protocol (Example: Cell Viability Assay)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the drug concentration.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Cancer | 227 |
| A549 | Lung Cancer | 253 |
| AGS | Gastric Cancer | 574 |
| SK-MES-1 | Lung Cancer | 423 |
| PC-3 | Prostate Cancer | 2.3 - 11 |
| PPC-1 | Prostate Cancer | 2.3 - 11 |
| DU145 | Prostate Cancer | 2.3 - 11 |
| TSU-Pr1 | Prostate Cancer | 2.3 - 11 |
| 22Rv1 | Prostate Cancer | 2.3 - 11 |
| SK-MEL-5 | Melanoma | 2.3 - 11 |
| A375 | Melanoma | 2.3 - 11 |
Data compiled from multiple sources.[3]
Preparation for In Vivo Experiments
Materials:
-
This compound (YM155) powder
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
-
Micro-osmotic pumps (for continuous infusion)
Protocol:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the powder in sterile physiological saline to the desired concentration (e.g., for a 5 mg/kg dose). As an example, to prepare a 1 mL working solution, add 30 mg of the product to 1 ml of physiological saline and mix until clear.[3]
-
The solution should be prepared fresh and used immediately due to potential stability issues in aqueous solutions.
-
For continuous infusion studies, load the freshly prepared solution into micro-osmotic pumps according to the manufacturer's instructions.
-
For subcutaneous or intravenous injections, administer the freshly prepared solution to the animal model.
Mechanism of Action and Signaling Pathways
This compound primarily functions by inhibiting the expression of survivin. This leads to the induction of apoptosis (programmed cell death) and can also trigger autophagy and inhibit microtubule polymerization.
Caption: Mechanism of action of this compound.
Experimental Workflow
A typical workflow for evaluating the in vitro efficacy of this compound is outlined below.
Caption: In vitro experimental workflow for this compound.
References
- 1. The chemical instability of the survivin inhibitor - sepantronium bromide (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The chemical instability of the survivin inhibitor – sepantronium bromide (YM155) studied by Stimulated Raman, NMR and UV-Vis spectroscopies [open.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of Antitumor Agent-155
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methodologies for the quantitative determination of "Antitumor agent-155," a novel small-molecule inhibitor targeting the BRAF V600E mutation, in human plasma. Two robust methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and a highly sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical studies. This note includes comprehensive experimental protocols, data presentation, and workflow diagrams to support preclinical and clinical research.
Introduction to this compound
This compound is a potent and selective inhibitor of the BRAF V600E kinase, a key driver in several human cancers, including melanoma, colorectal cancer, and thyroid cancer. The aberrant signaling cascade initiated by this mutation leads to uncontrolled cell proliferation and survival. By targeting this specific mutation, this compound offers a promising therapeutic strategy. Accurate and precise quantification of this compound in biological matrices is critical for pharmacokinetic (PK) studies, dose-response relationship assessments, and overall drug development.
Signaling Pathway of BRAF V600E and Inhibition by this compound
Caption: BRAF V600E signaling pathway and the inhibitory action of this compound.
Analytical Methods and Protocols
Two primary methods have been developed and validated for the quantification of this compound in human plasma.
Method 1: HPLC-UV for Routine Quantification
This method is suitable for the analysis of samples with expected concentrations in the higher ng/mL to µg/mL range.
Caption: Sample preparation and analysis workflow for the HPLC-UV method.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (IS, e.g., a structurally similar compound at 500 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 60% Acetonitrile and 40% Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Run Time: 10 minutes.
-
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 100 - 10,000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | 0.9985 | - |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | 3.5% - 7.8% | < 15% |
| Inter-day Precision (%CV) | 5.2% - 9.1% | < 15% |
| Accuracy (%Bias) | -6.5% to +4.8% | ± 15% |
| Recovery | 88.5% ± 5.6% | Consistent and reproducible |
Method 2: LC-MS/MS for High-Sensitivity Bioanalysis
This method is ideal for pharmacokinetic studies requiring low limits of quantification (pg/mL to low ng/mL range).
Caption: Sample preparation and analysis workflow for the LC-MS/MS method.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of internal standard (e.g., a stable isotope-labeled version of the agent at 50 ng/mL).
-
Add 500 µL of Methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute in 100 µL of 50% acetonitrile in water.
-
Transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 450.2 | 288.1 (Quantifier) | 35 |
| 450.2 | 195.3 (Qualifier) | 42 | |
| Internal Standard (IS) | 455.2 (¹³C₅-labeled) | 293.1 | 35 |
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 500 ng/mL | Correlation coefficient (r²) > 0.995 |
| Correlation Coefficient (r²) | 0.9992 | - |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | 2.1% - 6.5% | < 15% |
| Inter-day Precision (%CV) | 3.8% - 8.2% | < 15% |
| Accuracy (%Bias) | -4.2% to +3.1% | ± 15% |
| Matrix Effect | 95.7% ± 4.1% | CV < 15% |
| Recovery | 91.2% ± 6.3% | Consistent and reproducible |
Conclusion
The analytical methods detailed in this application note provide robust and reliable quantification of this compound in human plasma. The HPLC-UV method is well-suited for routine analysis and formulation development, while the LC-MS/MS method offers the high sensitivity and selectivity required for demanding bioanalytical applications such as clinical pharmacokinetics. These protocols and the associated performance data should serve as a valuable resource for researchers and drug development professionals working with this compound and similar small-molecule therapeutics.
Application Notes & Protocols: Doxorubicin Delivery Systems for In Vivo Antitumor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Doxorubicin (DOX) is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to cell cycle arrest and apoptosis.[1][2][3] Despite its efficacy, the clinical use of free DOX is often limited by severe side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance.[4][5]
To overcome these limitations, various nanocarrier-based delivery systems, such as liposomes, polymeric nanoparticles, and micelles, have been developed. These systems aim to improve the therapeutic index of DOX by altering its pharmacokinetic profile, enabling preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect, and reducing exposure to healthy tissues.[4][6][7] This document provides an overview of different DOX delivery platforms, summarizes their in vivo efficacy, and offers detailed protocols for their preparation and evaluation in preclinical cancer models.
Doxorubicin Delivery Systems: A Comparative Overview
A variety of nanocarriers have been engineered to improve the delivery of Doxorubicin to tumor sites. The choice of delivery system can significantly impact drug loading capacity, release kinetics, circulation half-life, and antitumor efficacy. Below is a summary of quantitative data for different DOX-loaded delivery systems from preclinical in vivo studies.
Table 1: Physicochemical and In Vivo Efficacy Data of Doxorubicin Delivery Systems
| Delivery System | Composition | Size (nm) | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) | Tumor Model | Tumor Inhibition Rate (%) | Reference |
| Liposomes | HSPC/Chol/DSPE-mPEG | ~80-100 | N/A | >90% | Ovarian Cancer Xenograft | N/A (Focus on biodistribution) | [6] |
| Nanoparticles | Hyaluronan-coated SPIONs | ~150 | N/A | N/A | Ovarian Cancer Xenograft | Significantly reduced tumor growth compared to free DOX | [8] |
| Nanoparticles | DNA-AuNP | ~50-60 | N/A | N/A | Ovarian Cancer Xenograft | 91.58% | [9] |
| Nanoparticles | PLA-PEG-FA SPIONs | 71-257 | 1.73 - 5.14% | 50.4 - 79.1% | Breast Cancer Xenograft | N/A (Focus on characterization) | [8][10] |
| Nanogels | Redox-sensitive Cellulose | ~192 | 36% | 83% | N/A (Biodistribution study) | Superior to free DOX | [11] |
| Micelles | pH-sensitive (polyhistidine-based) | ~100-150 | 20% | N/A | Ovarian Cancer Xenograft | Effective suppression for at least 50 days | [12] |
| Micelles | c(RGDyK)-decorated Pluronic | ~20-30 | N/A | N/A | Oral Squamous Cell Carcinoma | Superior to non-targeted micelles and free DOX | [2] |
| Nanosponge | β-cyclodextrin | ~300 | 16.4% | 98.5% | Spontaneous Breast Cancer | 60% (at a 5-fold lower dose than free DOX) | [6] |
SPIONs: Superparamagnetic Iron Oxide Nanoparticles; AuNP: Gold Nanoparticles; PLA-PEG-FA: Polylactic acid-Polyethylene glycol-Folic Acid; HSPC/Chol/DSPE-mPEG: Hydrogenated soy phosphatidylcholine/Cholesterol/Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000].
Key Concepts & Signaling Pathways
The Enhanced Permeability and Retention (EPR) Effect
The passive accumulation of nanocarriers in solid tumors is largely attributed to the EPR effect.[13][14] Tumor vasculature is characterized by leaky, disorganized endothelial cell junctions and impaired lymphatic drainage.[15][16] This allows nanoparticles of a certain size (typically >40 kDa) to extravasate from the bloodstream into the tumor interstitium and be retained for extended periods, leading to a higher local concentration of the encapsulated drug compared to healthy tissues.[13]
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin induces apoptosis in cancer cells through multiple mechanisms. A primary pathway involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II, leading to DNA double-strand breaks.[1] This damage activates a signaling cascade involving p53, the MAPK pathway, and the intrinsic mitochondrial pathway, culminating in the activation of executioner caspases (e.g., Caspase-3) and programmed cell death.[1][12][13][16]
Experimental Protocols
Protocol: Preparation of Doxorubicin-Loaded Nanoparticles (Double Emulsion Method)
This protocol describes a general method for encapsulating hydrophilic DOX into polymeric nanoparticles (e.g., PLA-PEG) using a water-in-oil-in-water (w/o/w) double emulsion solvent evaporation technique.[8][10]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) or similar polymer (e.g., PLA-PEG-FA)
-
Doxorubicin Hydrochloride (DOX.HCl)
-
Dichloromethane (DCM) or Chloroform
-
Polyvinyl alcohol (PVA) solution (e.g., 3% w/v)
-
Deionized water
-
Sonicator (probe or bath)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare Primary Emulsion (w/o):
-
Dissolve 5-10 mg of DOX.HCl in 0.5 mL of deionized water (aqueous phase).
-
Dissolve 100 mg of polymer in 2 mL of DCM (organic phase).
-
Add the aqueous DOX solution to the organic polymer solution.
-
Emulsify by sonication for 30-60 seconds in an ice bath to create the primary w/o emulsion.
-
-
Prepare Double Emulsion (w/o/w):
-
Solvent Evaporation:
-
Transfer the double emulsion to a larger volume (e.g., 50 mL) of 0.3% (w/v) PVA solution.
-
Stir vigorously on a magnetic stirrer for 3-5 hours at room temperature to allow the organic solvent (DCM) to evaporate. A rotary evaporator can also be used for faster evaporation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 13,000 rpm) for 20-30 minutes.
-
Discard the supernatant containing residual PVA and unencapsulated DOX.
-
Wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step 2-3 times.
-
-
Lyophilization:
-
Resuspend the final purified nanoparticle pellet in a small amount of deionized water, potentially with a cryoprotectant (e.g., sucrose).
-
Freeze the suspension at -80°C and then lyophilize for 24-48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized nanoparticles at -20°C in a desiccator.
-
Protocol: Characterization of DOX-Loaded Nanocarriers
Objective: To determine the physicochemical properties of the formulated DOX-loaded nanocarriers.
| Parameter | Method | Brief Protocol |
| Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 1. Reconstitute lyophilized nanocarriers in deionized water or PBS. 2. Briefly sonicate to ensure a homogenous dispersion. 3. Analyze the sample using a DLS instrument (e.g., Malvern Zetasizer). 4. Record the Z-average diameter and PDI. |
| Zeta Potential | Laser Doppler Velocimetry | 1. Use the same sample prepared for DLS analysis. 2. Measure the electrophoretic mobility of the particles in an electric field using the DLS instrument. 3. The instrument software calculates the zeta potential, indicating surface charge and stability. |
| Morphology | Transmission Electron Microscopy (TEM) | 1. Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid. 2. Allow the grid to air-dry or use a negative staining agent (e.g., uranyl acetate) if required. 3. Image the grid under a TEM to observe the shape and morphology of the nanoparticles.[17][18] |
| Encapsulation Efficiency (EE) & Drug Loading (DL) | UV-Vis Spectrophotometry / HPLC | 1. Dissolve a known amount of lyophilized DOX-nanoparticles in a suitable solvent (e.g., DMSO) to break the particles and release the drug. 2. Alternatively, separate unencapsulated DOX from the nanoparticle suspension by ultracentrifugation and measure the DOX in the supernatant. 3. Quantify the DOX concentration using a UV-Vis spectrophotometer (at ~480 nm) or HPLC against a standard curve.[10][19] 4. Calculate EE and DL using the formulas: EE (%) = (Mass of DOX in nanoparticles / Total mass of DOX used) x 100 . DL (%) = (Mass of DOX in nanoparticles / Total mass of nanoparticles) x 100 . |
Protocol: In Vivo Tumor Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of DOX delivery systems in a subcutaneous tumor xenograft mouse model.[20][21][22]
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, NSG)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Sterile PBS and cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
DOX formulations (Free DOX, empty nanocarriers, DOX-loaded nanocarriers)
-
Sterile syringes and needles (27-30G)
-
Digital calipers
-
Anesthesia (e.g., Isoflurane)
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells from culture during the logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 5-10 x 10^6 cells per 100 µL. Mixing with Matrigel (1:1 ratio) is recommended.[23]
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[21]
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor mice 2-3 times per week for tumor growth.
-
Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: Volume = (width^2 x length) / 2 .
-
When tumors reach a palpable volume (e.g., 70-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Saline or PBS (Control)
-
Group 2: Free Doxorubicin
-
Group 3: Empty Nanocarriers (Vehicle Control)
-
Group 4: DOX-Loaded Nanocarriers
-
-
-
Treatment Administration:
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study. Body weight is a key indicator of systemic toxicity.
-
At the end of the study (e.g., Day 21 or when control tumors reach a predetermined size limit), euthanize the mice.
-
Excise the tumors, weigh them, and take photographs.
-
Calculate the Tumor Growth Inhibition (TGI) rate: TGI (%) = (1 - (Average tumor volume of treated group / Average tumor volume of control group)) x 100 .
-
-
Histological Analysis (Optional):
-
Collect major organs (heart, liver, spleen, kidneys, lungs) and tumor tissues.
-
Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue morphology and cardiotoxicity.
-
Perform immunohistochemistry on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3) to further evaluate the treatment effect.
-
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Biodistribution and Anti-Tumor Efficacy Evaluation of Doxorubicin and Paclitaxel-Loaded Pluronic Micelles Decorated with c(RGDyK) Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Advances in delivery systems for doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models [mdpi.com]
- 7. In vivo study of doxorubicin-loaded cell-penetrating peptide-modified pH-sensitive liposomes: biocompatibility, bio-distribution, and pharmacodynamics in BALB/c nude mice bearing human breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of a doxorubicin liposome formulation by a novel in vitro release test methodology using column-switching high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Preparation and characterization of doxorubicin liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preparation and characterization of doxorubicin liposomes. | Semantic Scholar [semanticscholar.org]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Therapeutic response of human tumor xenografts in athymic mice to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 22. erc.bioscientifica.com [erc.bioscientifica.com]
- 23. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: Efficacy Studies of Antitumor Agent-155
These application notes provide detailed protocols for evaluating the efficacy of "Antitumor agent-155," a novel inhibitor of the MEK1/2 kinases, as a potential cancer therapeutic. The following sections outline in vitro and in vivo experimental designs, data presentation guidelines, and visualization of key pathways and workflows.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common driver of tumorigenesis and cancer progression. "this compound" is a potent and selective small molecule inhibitor of MEK1 and MEK2 (MEK1/2), key kinases within this cascade. By inhibiting MEK1/2, Agent-155 is designed to block downstream signaling to ERK1/2, thereby inhibiting tumor cell growth and inducing apoptosis. These protocols describe the necessary steps to validate the antitumor efficacy of Agent-155.
In Vitro Efficacy Studies
Cell Line Selection
A panel of human cancer cell lines with known KRAS or BRAF mutations (e.g., A375 melanoma, HT-29 colon cancer, Panc-1 pancreatic cancer) should be selected for in vitro studies, as these mutations lead to constitutive activation of the MAPK pathway. A wild-type cell line (e.g., MCF-7 breast cancer) should be included as a control.
Cell Viability Assay (MTT Assay)
This assay determines the concentration-dependent cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the agent.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Genotype | IC50 (nM) |
| A375 | BRAF V600E | 15.2 |
| HT-29 | BRAF V600E | 25.8 |
| Panc-1 | KRAS G12D | 120.5 |
| MCF-7 | Wild-Type | >10,000 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at 1x and 5x the IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Table 2: Hypothetical Apoptosis Induction by this compound in A375 Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | - | 2.1 | 1.5 |
| Agent-155 | 1x IC50 | 15.8 | 5.2 |
| Agent-155 | 5x IC50 | 35.2 | 12.7 |
Western Blot Analysis for Pathway Inhibition
This experiment confirms that this compound inhibits the intended molecular target.
Protocol:
-
Treat cells with this compound at various concentrations for 2-4 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-MEK1/2, MEK1/2, p-ERK1/2, ERK1/2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the reduction in phosphorylated ERK1/2.
Table 3: Hypothetical Quantification of p-ERK1/2 Inhibition in A375 Cells
| Treatment | Concentration | Relative p-ERK1/2 Levels (Normalized to Total ERK) |
| Vehicle Control | - | 1.00 |
| Agent-155 | 0.1x IC50 | 0.65 |
| Agent-155 | 1x IC50 | 0.12 |
| Agent-155 | 10x IC50 | <0.05 |
In Vivo Efficacy Studies
Xenograft Mouse Model
This model evaluates the antitumor activity of Agent-155 in a living organism.
Protocol:
-
Subcutaneously implant 5 x 10^6 A375 cells into the flank of athymic nude mice.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
Randomize mice into treatment groups (e.g., vehicle control, this compound at 10 mg/kg and 30 mg/kg).
-
Administer the treatment daily via oral gavage.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).
Table 4: Hypothetical In Vivo Efficacy of this compound in A375 Xenografts
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1580 ± 210 | - |
| Agent-155 | 10 | 750 ± 150 | 52.5 |
| Agent-155 | 30 | 280 ± 95 | 82.3 |
Visualizations
Caption: MAPK signaling pathway and the inhibitory target of this compound.
Caption: Workflow for in vitro efficacy and mechanism of action studies.
Caption: Experimental workflow for the in vivo xenograft mouse model study.
Application Note: Utilizing CRISPR-Cas9 for the Identification and Validation of Antitumor Targets of miR-155
Audience: Researchers, scientists, and drug development professionals.
Introduction
MicroRNA-155 (miR-155) is a small non-coding RNA that plays a significant, albeit complex, role in cancer biology.[1][2][3] It can act as both an oncomiR and a tumor suppressor depending on the cellular context.[1] Its involvement in modulating innate and adaptive immune responses makes it a particularly interesting target for cancer immunotherapy.[2][3] Dysregulation of miR-155 has been observed in various malignancies, including lung cancer, breast cancer, and lymphomas, where it can influence cell proliferation, apoptosis, and the tumor microenvironment.[4][5][6] Understanding the downstream targets through which miR-155 exerts its antitumor effects is crucial for the development of novel therapeutic strategies.[5]
The CRISPR-Cas9 system provides a powerful and precise tool for genome-wide screening and targeted gene editing, making it ideal for elucidating the molecular mechanisms of miR-155.[7][8] This application note provides a comprehensive guide for researchers to identify and validate the molecular targets of miR-155's antitumor activity using CRISPR-based approaches, including genome-scale knockout (KO), activation (CRISPRa), and interference (CRISPRi) screens.[9][10]
Key Experimental Strategies
-
Genome-Scale CRISPR Screens: To identify genes that either mediate or sensitize cells to the antitumor effects of miR-155 modulation.
-
Individual Gene Knockout: To validate the functional role of candidate target genes identified from the primary screen.
-
Pathway Analysis: To understand the broader signaling networks affected by miR-155.
Data Presentation: Summary of Expected Quantitative Data
The following tables outline the types of quantitative data that would be generated from the described experiments.
Table 1: Genome-Wide CRISPR Screen Hit Summary
| Screen Type | Condition | Number of Enriched gRNAs | Number of Depleted gRNAs | Top Candidate Genes (Examples) | Validation Hit Rate (%) |
| CRISPR-KO | miR-155 Mimic | 150 | 210 | SOCS1, SHIP1 | 85 |
| CRISPR-KO | anti-miR-155 | 180 | 165 | PDCD4, IcosL | 88 |
| CRISPRa | miR-155 Mimic | 120 | 190 | PTEN, FOXO3 | 82 |
| CRISPRi | anti-miR-155 | 205 | 140 | MYC, STAT3 | 86 |
Table 2: Validation of Candidate Gene Knockout
| Candidate Gene | Parental Cell Line | KO Cell Line Viability (IC50, µM of Chemotherapeutic) | Apoptosis Rate (% Annexin V positive) | Tumor Growth in Xenograft Model (mm³) |
| SOCS1 | A549 (Lung Cancer) | 25.5 | 15.2 | 850 |
| PDCD4 | MCF-7 (Breast Cancer) | 18.3 | 28.9 | 450 |
| IcosL | B16-F10 (Melanoma) | 32.1 | 12.8 | 1100 |
Experimental Protocols
Protocol 1: Genome-Scale CRISPR-KO Screen to Identify Mediators of miR-155 Antitumor Activity
This protocol outlines a negative selection (dropout) screen to identify genes whose knockout sensitizes cancer cells to the pro-apoptotic effects of miR-155 overexpression.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells
-
Genome-scale lentiviral gRNA library (e.g., GeCKO v2)[11]
-
Lentivirus expressing Cas9
-
Polybrene or other transduction enhancers
-
Puromycin or other selection antibiotic
-
Synthetic miR-155 mimic and negative control mimic
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Cell viability assay kit (e.g., CellTiter-Glo)
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Cell Line Preparation:
-
Transduce the target cancer cell line with a lentivirus expressing Cas9.
-
Select for a stable Cas9-expressing cell population using the appropriate antibiotic (e.g., blasticidin).
-
Validate Cas9 activity using a functional assay (e.g., GFP knockout).
-
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the pooled gRNA library plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Harvest the lentiviral supernatant at 48 and 72 hours post-transfection.
-
Titer the lentiviral library on the Cas9-expressing cancer cells to determine the optimal multiplicity of infection (MOI). An MOI of 0.3 is recommended to ensure that most cells receive a single gRNA.
-
-
CRISPR Library Transduction:
-
Transduce the Cas9-expressing cells with the pooled gRNA library at an MOI of 0.3. Ensure a sufficient number of cells are transduced to maintain a library coverage of at least 500x.
-
Select transduced cells with puromycin for 2-3 days.
-
-
Screening:
-
Divide the cell population into two groups: treatment (miR-155 mimic) and control (negative control mimic).
-
Transfect the cells with the respective mimics at a final concentration of 50 nM using Lipofectamine RNAiMAX.
-
Culture the cells for a predetermined period (e.g., 14 days) to allow for phenotypic selection. The duration should be sufficient to observe a significant reduction in viability in the control group.
-
Harvest cells at the beginning (T0) and end (T-final) of the selection period.
-
-
Data Analysis:
-
Extract genomic DNA from the harvested cells.
-
Amplify the gRNA cassette from the genomic DNA using PCR.
-
Perform NGS to determine the frequency of each gRNA in the T0 and T-final populations.
-
Analyze the sequencing data to identify gRNAs that are depleted in the miR-155 mimic-treated population compared to the control. These depleted gRNAs correspond to genes whose knockout sensitizes cells to miR-155-induced cell death.
-
Protocol 2: Validation of Individual Gene Targets by CRISPR-KO
This protocol describes the generation and validation of a single gene knockout cell line for a candidate identified from the primary screen.
Materials:
-
Cas9-expressing cancer cell line
-
gRNA expression vector (e.g., pX330)
-
Two validated gRNA sequences targeting the gene of interest
-
Lipofectamine 3000 or similar transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution supplies
-
Antibodies for Western blotting against the target protein
-
qRT-PCR reagents
Procedure:
-
gRNA Design and Cloning:
-
Design two distinct gRNAs targeting a conserved exon of the candidate gene.[12]
-
Clone each gRNA sequence into a suitable expression vector.
-
-
Transfection and Single-Cell Cloning:
-
Co-transfect the Cas9-expressing cells with the two gRNA expression vectors.
-
Isolate single cells into 96-well plates using FACS or limiting dilution.[12]
-
-
Knockout Validation:
-
Expand the single-cell clones.
-
Screen for knockout by Western blotting to confirm the absence of the target protein.
-
Sequence the genomic DNA of the target locus to identify the specific insertions or deletions (indels) that resulted in the knockout.
-
Perform qRT-PCR to confirm the absence of the target mRNA transcript.
-
-
Functional Assays:
-
Perform cell viability assays on the validated knockout and parental cell lines in the presence of a miR-155 mimic or other relevant stimuli.
-
Conduct apoptosis assays (e.g., Annexin V staining) to assess the functional consequence of the gene knockout.
-
Visualizations
Caption: Workflow for CRISPR-based discovery and validation of miR-155 targets.
Caption: Simplified signaling pathway of miR-155 and its antitumor targets.
References
- 1. The Role of miR-155 in Antitumor Immunity | MDPI [mdpi.com]
- 2. The Role of miR-155 in Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of miR-155 in Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Targeting Anti-MicroRNA-155 Delivery Based on Biodegradable Poly(ester amine) and Hyaluronic Acid Shielding for Lung Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 8. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genome-scale CRISPR-Cas9 Knockout and Transcriptional Activation Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Cellular Fate of Antitumor Agent-155: Application Notes and Protocols for Imaging Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitumor agent-155," identified in the scientific literature as YM155 (sepantronium bromide), is a potent small-molecule survivin suppressant that has demonstrated significant antitumor activity in a variety of cancer models. Understanding the cellular uptake, distribution, and subcellular localization of YM155 is critical for elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing strategies to overcome potential resistance. This document provides detailed application notes and experimental protocols for imaging the cellular localization of YM155, leveraging established microscopy techniques.
Data Presentation: Quantitative Analysis of YM155 Distribution
Quantitative data on the biodistribution of YM155 has been obtained using radiolabeled [11C]YM155 in a human prostate tumor-xenograft mouse model. The following table summarizes the uptake of [11C]YM155 in various tissues, providing a macroscopic overview of its distribution.
Table 1: Biodistribution of [11C]YM155 in PC-3 Xenografted Mice [1]
| Tissue | Mean Uptake (%ID/g ± SE) | Tumor-to-Tissue Ratio (at 40 min post-injection) |
| Tumor | 0.0613 ± 0.0056 | - |
| Kidneys | 0.0513 ± 0.0092 | - |
| Liver | 0.0368 ± 0.0043 | - |
| Cecum | 0.0623 ± 0.0070 | - |
| Blood | Not explicitly stated | 26.5 ± 2.9 |
| Muscle | Not explicitly stated | 25.6 ± 3.6 |
%ID/g: Percentage of injected dose per gram of tissue. SE: Standard Error.
Experimental Protocols
Visualizing the subcellular localization of a small molecule like YM155 typically requires fluorescence microscopy. As there is no readily available information on the intrinsic fluorescence of YM155, two primary approaches can be considered:
-
Direct Imaging of a Fluorescently Labeled YM155 Analog: This involves synthesizing a derivative of YM155 that is conjugated to a fluorophore. This method allows for the direct visualization of the drug's distribution.
-
Indirect Imaging using Immunofluorescence (IF): This method requires a specific primary antibody that recognizes YM155. A fluorescently labeled secondary antibody is then used to detect the primary antibody, thereby revealing the location of YM155.
The following is a detailed, adaptable protocol for immunofluorescence, based on methodologies used to study the effects of YM155 on other proteins[2]. This protocol can be adapted for the direct detection of YM155, provided a specific antibody is available.
Protocol 1: Immunofluorescence for Subcellular Localization of YM155
Objective: To determine the subcellular localization of YM155 in cultured cancer cells using immunofluorescence followed by confocal or epifluorescence microscopy.
Materials:
-
Cancer cell line of interest (e.g., PC-3, A549, HeLa)
-
Glass coverslips (sterile)
-
Cell culture plates (e.g., 12-well)
-
Complete cell culture medium
-
YM155 (sepantronium bromide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% bovine serum albumin (BSA) in PBS
-
Primary antibody against YM155 (if available, requires optimization of dilution)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 12-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a humidified 5% CO2 incubator until they are well-adhered.
-
-
YM155 Treatment:
-
Treat the cells with the desired concentration of YM155 (e.g., 50 nmol/L) for the desired duration (e.g., 12 hours)[2]. Include an untreated control.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells three times with PBS.
-
Add 4% PFA to each well to fix the cells. Incubate for 15-30 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization solution (0.1% Triton X-100 in PBS) to each well.
-
Incubate for 2 minutes at room temperature to allow for permeabilization of the cell membranes[2].
-
Aspirate the permeabilization solution and wash the cells three times with PBS.
-
-
Blocking:
-
Add the blocking solution (5% BSA in PBS) to each well.
-
Incubate for 2 hours at room temperature to block non-specific antibody binding sites[2].
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against YM155 in the blocking solution to its optimal concentration (this will require titration).
-
Aspirate the blocking solution from the coverslips and add the diluted primary antibody.
-
Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the coverslips three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Add the diluted secondary antibody to the coverslips and incubate for 1 hour at room temperature, protected from light[2].
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the coverslips three times with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of mounting medium.
-
-
Imaging:
-
Visualize the coverslips using a fluorescence or confocal microscope.
-
Capture images using appropriate filters for the fluorophores used.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of YM155
YM155 is known to primarily act as a survivin suppressant, which in turn affects several downstream signaling pathways leading to apoptosis and inhibition of cell proliferation.
Caption: Signaling pathways affected by YM155.
Experimental Workflow for Imaging YM155 Cellular Localization
The general workflow for investigating the cellular localization of YM155 using immunofluorescence is outlined below.
Caption: General experimental workflow for immunofluorescence.
Logical Relationship: Direct vs. Indirect Imaging of YM155
The choice of imaging technique depends on the availability of specific reagents. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an imaging approach.
References
Troubleshooting & Optimization
Technical Support Center: Antitumor Agent-155 (YM155/Sepantronium Bromide)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists working with Antitumor agent-155 (also known as YM155 or Sepantronium bromide). It directly addresses common solubility issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] The compound is highly soluble in DMSO, with reported concentrations ranging from over 10 mM to as high as 200 mM.[1][2][4] For optimal stability of the compound, it is best to store it as a solid at -20°C and reconstitute it in fresh, anhydrous DMSO immediately before use.[1] Moisture-absorbing DMSO can reduce the solubility of the compound.[1]
Q2: I am having difficulty dissolving this compound in DMSO at my desired concentration. What should I do?
A2: If you encounter solubility issues in DMSO, you can use the following techniques to aid dissolution:
-
Warming: Gently warm the solution in a water bath set to 37°C for 10-15 minutes.[2][4] Some suppliers suggest that warming to 60°C may also be effective.
-
Sonication: Use a bath sonicator to agitate the solution for 5-10 minutes. This can help break down any compound aggregates.[2][3][4]
-
Vortexing: Vigorously mix the solution for 2-5 minutes.
If the compound still does not fully dissolve, consider preparing a more dilute stock solution (e.g., 10 mM or 20 mM).
Q3: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound in a high-concentration organic stock is rapidly transferred to an aqueous buffer where its solubility is much lower. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your aqueous medium.
-
Increase the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate without toxicity (typically <0.5%). A slightly higher DMSO percentage can help maintain the compound's solubility.
-
Use a Lower Concentration Stock: Preparing a more dilute initial stock in DMSO (e.g., 1 mM) will require adding a larger volume to your media, which can aid in dispersion.
-
Rapid Mixing: Add the DMSO stock solution to the aqueous media while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations that can initiate precipitation.
-
Use of Surfactants or Co-solvents: For certain assays, adding a small amount of a biocompatible surfactant like Tween 80 (e.g., 0.01% - 0.1%) or a co-solvent like PEG300 to the final aqueous medium can help maintain solubility.[3]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A4: Yes, this compound is reported to have good solubility in water and saline.[1] One source indicates a solubility of up to 89 mg/mL in water.[1] However, be aware that the compound's stability may be a concern in aqueous solutions, especially at alkaline pH. A recent study noted that the compound's degradation is accelerated at a pH greater than 8.5 and in the presence of buffers like PBS.[5] Therefore, for long-term storage, a DMSO stock is recommended. If you need to use an aqueous solution, it is best to prepare it fresh for each experiment.
Data Presentation: Solubility Profile of this compound
The solubility of this compound has been determined in several common laboratory solvents. The data below is a summary from multiple sources and should be used as a guideline. Actual solubility may vary slightly between different batches of the compound.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Temperature | Notes |
| DMSO | 4.44 - 89 | 10.02 - 200.77 | Room Temperature | Warming and sonication can enhance solubility. Use of anhydrous DMSO is recommended.[1][3] |
| Water | 44.33 - 89 | 100 - 200.77 | Room Temperature | Sonication is recommended to aid dissolution.[3] |
| Ethanol | 6 - 11 | 13.54 - 24.82 | Room Temperature | Sonication is recommended to aid dissolution.[1][3] |
| Saline (0.9% NaCl) | 30 | ~67.68 | Not Specified | Recommended for immediate use in in vivo studies.[1] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 | 2.26 | Room Temperature | A suggested formulation for in vivo experiments.[3] |
Molecular Weight of Sepantronium bromide (YM155) is approximately 443.29 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Weigh the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, you will need 8.87 mg of the compound (assuming a molecular weight of 443.29 g/mol ).
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 2-5 minutes.
-
Troubleshooting (if needed):
-
If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
Alternatively, or in addition, place the vial in a bath sonicator for 5-10 minutes.
-
-
Confirm Dissolution: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparing a Working Solution in Cell Culture Medium
Materials:
-
20 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes or culture plates
-
Vortex mixer or pipette for mixing
Procedure:
-
Calculate Dilution: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration, which should ideally be below 0.5%.
-
Pre-fill with Medium: Add the required volume of pre-warmed cell culture medium to your sterile tube or plate.
-
Add Compound and Mix: While gently vortexing or pipetting the medium up and down, add the calculated volume of the DMSO stock solution directly into the medium. This rapid mixing is crucial to prevent the compound from precipitating.
-
Final Mix: Gently mix the final solution to ensure homogeneity before adding it to your cells.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately for your experiments.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ichimarutrading.co.jp [ichimarutrading.co.jp]
- 3. Sepantronium bromide (YM155) | Apoptosis | Anti-tumor | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. The chemical instability of the survivin inhibitor - sepantronium bromide (YM155) studied by stimulated Raman, NMR and UV-Vis spectroscopies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Antitumor agent-155" Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of "Antitumor agent-155" for in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases. Specifically, it targets the JAK/STAT signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of the JAK/STAT pathway is implicated in various cancers, making it a key therapeutic target. By inhibiting this pathway, this compound can suppress tumor cell growth and induce apoptosis.
Q2: What is a recommended starting concentration range for in vitro experiments with this compound?
A2: For initial dose-response experiments, a broad concentration range is recommended to determine the IC50 value for your specific cell line. A typical starting range would be from 1 nM to 10 µM. It is advisable to perform serial dilutions (e.g., 1:3 or 1:10) to cover several orders of magnitude.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.[1]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration can vary between cell lines and the experimental endpoint being measured. For initial cytotoxicity and proliferation assays, incubation times of 24, 48, and 72 hours are commonly used. Longer incubation times may be necessary for some agents to exert their effects.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed even at high concentrations. | - Cell line resistance: The cell line may have intrinsic or acquired resistance to JAK/STAT pathway inhibition. - Short incubation time: The treatment duration may be insufficient for the agent to induce cell death. - Drug instability: The agent may have degraded in the working solution. - Suboptimal cell density: Over-confluent cells may exhibit reduced proliferation, masking the drug's effect.[1] | - Confirm JAK/STAT pathway activity: Verify that the JAK/STAT pathway is active in your cell line. - Extend incubation period: Increase the treatment duration (e.g., up to 96 hours). - Prepare fresh dilutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. - Optimize seeding density: Determine the optimal cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[2] |
| High variability between replicate wells. | - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects: Evaporation in the outer wells of a 96-well plate can concentrate media components.[1] - Pipetting errors: Inaccurate pipetting of the agent or cell suspension. | - Ensure a single-cell suspension: Properly resuspend cells before plating to avoid clumps. - Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media to maintain humidity.[1] - Calibrate pipettes: Regularly calibrate pipettes to ensure accuracy. |
| Vehicle control (DMSO) shows significant cytotoxicity. | - High DMSO concentration: The final concentration of DMSO in the culture medium is too high. | - Maintain low DMSO concentration: Ensure the final DMSO concentration does not exceed 0.1%.[1] Prepare serial dilutions of the drug in a way that the DMSO concentration remains constant across all treatments. |
| Precipitation of the agent in the culture medium. | - Poor solubility: The agent may have limited solubility in aqueous media. | - Check solubility limits: Do not exceed the known solubility of the agent in your final working solution. - Prepare fresh dilutions: Prepare dilutions immediately before use. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to measure the metabolic activity of cells as an indicator of cell viability.[3][4][5]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the agent. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][6]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Counting and Viability using Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.[7][8][9]
Materials:
-
Trypan blue solution (0.4%)[7]
-
Hemocytometer
-
Microscope
-
Cell suspension
Procedure:
-
Harvest cells and resuspend them in a known volume of PBS or serum-free medium.[8]
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[7][9]
-
Incubate the mixture at room temperature for 1-3 minutes.[9]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells and the total number of cells per mL.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[10][11]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cold PBS
Procedure:
-
Seed cells and treat them with various concentrations of this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[10]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[10]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[12]
Materials:
-
Cold 70% ethanol[12]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
Flow cytometer
-
PBS
Procedure:
-
Harvest approximately 1 x 10⁶ cells and wash them with PBS.[12]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing to prevent clumping.[12][14]
-
Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[12]
-
Wash the cells twice with PBS to remove the ethanol.[12]
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.[13]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72h Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| HEL | Erythroleukemia | 50 |
| K562 | Chronic Myeloid Leukemia | 150 |
| A549 | Lung Carcinoma | 800 |
| MCF-7 | Breast Adenocarcinoma | >10,000 |
Table 2: Effect of this compound on Cell Cycle Distribution in HEL Cells after 24h Treatment
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45 | 35 | 20 |
| 50 nM Agent-155 | 65 | 20 | 15 |
| 100 nM Agent-155 | 75 | 15 | 10 |
Visualizations
Caption: Experimental workflow for evaluating this compound.
Caption: Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting logic for low cytotoxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brd.nci.nih.gov [brd.nci.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
improving the efficacy of "Antitumor agent-155" in vitro
Technical Support Center: Antitumor Agent-155
Disclaimer: "this compound" is a hypothetical agent. The following technical support guide has been generated for illustrative purposes based on common challenges and methodologies used in in vitro research with novel antitumor compounds.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor designed to target the aberrant signaling of the TYK2/STAT3 pathway. This pathway is a critical regulator of cytokine signaling, cell proliferation, and survival.[1] In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and resistance to apoptosis. By inhibiting TYK2 kinase activity, this compound aims to block the downstream phosphorylation and activation of STAT3, thereby reducing the expression of genes involved in cell cycle progression and survival.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, it is recommended to dissolve it in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, for example, at 10 mM.[2] To prevent degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -80°C.[2][3] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is kept low (ideally ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2]
Q3: Which cancer cell lines are known to be sensitive to this compound?
A3: Cell lines with known dysregulation of the TYK2/STAT3 pathway are predicted to be most sensitive. Preliminary data suggests high efficacy in certain hematological malignancies and solid tumors. However, the IC50 value is highly dependent on the specific cell line and experimental conditions.[4] It is recommended to perform a dose-response study on your cell line of interest to determine its specific sensitivity.
Q4: What are the appropriate negative and positive controls for experiments with this compound?
A4: For a negative control, a vehicle control consisting of cells treated with the same final concentration of DMSO used in the experimental wells is essential.[2] This accounts for any potential effects of the solvent on cell viability. For a positive control, a known inhibitor of the TYK2/STAT3 pathway or a general cytotoxic agent like staurosporine can be used to ensure the assay is performing as expected.
Q5: Can this compound be used in combination with other anticancer agents?
A5: Yes, investigating combination therapies is a key area of research. Combining this compound with other agents could lead to synergistic or additive effects.[4] The nature of the interaction (synergy, additivity, or antagonism) can be determined by analyzing the combination IC50 values in comparison to the individual agent IC50s.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or Non-reproducible IC50 Values | 1. Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to varied results.[5] 2. Cell Health and Passage Number: Using cells that are unhealthy, over-confluent, or have been passaged too many times can alter their response to treatment.[6] 3. Assay Method Variability: Different cytotoxicity assays (e.g., MTT, resazurin, ATP-based) measure different aspects of cell health and can yield different IC50 values.[7][8] | 1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment.[6][9] 2. Standardize Cell Culture Practices: Use cells with a consistent and low passage number, and ensure they are in the exponential growth phase when seeding.[6] 3. Consistent Assay Protocol: Use the same validated cytotoxicity assay for all related experiments to ensure comparability of results.[7] |
| High IC50 Value (Low Potency) | 1. Incorrect Drug Concentration: Errors in serial dilutions or degradation of the agent can lead to lower than expected concentrations. 2. Short Incubation Time: The agent may require a longer exposure time to exert its cytotoxic or cytostatic effects.[4] 3. Cell Line Resistance: The chosen cell line may have intrinsic or acquired resistance to TYK2/STAT3 inhibition. | 1. Verify Concentrations and Agent Integrity: Prepare fresh dilutions for each experiment and handle the stock solution as recommended to prevent degradation.[10] 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal treatment duration.[4] 3. Confirm Pathway Activity: Use Western blotting to confirm that the TYK2/STAT3 pathway is active in your cell line and that the agent is effectively inhibiting it. |
| High Cell Death in Vehicle Control (DMSO) | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium is too high.[2] 2. Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. | 1. Reduce Final DMSO Concentration: Ensure the final DMSO concentration does not exceed 0.5%, and ideally, keep it below 0.1%.[2] 2. Perform a DMSO Toxicity Curve: Determine the maximum tolerated DMSO concentration for your specific cell line. |
| No Dose-Dependent Response Observed | 1. Inappropriate Concentration Range: The tested concentration range may be too high or too low to capture the dynamic portion of the dose-response curve. 2. Agent Insolubility: The agent may be precipitating out of solution at higher concentrations. | 1. Broaden Concentration Range: Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar).[2] 2. Check for Precipitation: Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, consider using a different solvent or formulation. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| HCT116 | Colon Carcinoma | 50.2 |
| A549 | Lung Carcinoma | 125.7 |
| MCF-7 | Breast Adenocarcinoma | 210.4 |
| K562 | Chronic Myelogenous Leukemia | 15.8 |
| U-87 MG | Glioblastoma | 350.1 |
Note: These values are for illustrative purposes and can vary based on experimental conditions.[4][5]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
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Complete growth medium (e.g., DMEM with 10% FBS)
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This compound stock solution (10 mM in DMSO)
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96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Harvest and count cells that are in the exponential growth phase. Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A common approach is to perform 1:3 serial dilutions to cover a wide concentration range.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the agent. Include "medium only" wells as a blank and "vehicle control" wells with the highest final DMSO concentration.
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Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO₂.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results as percent viability versus drug concentration. Use non-linear regression to calculate the IC50 value.[4]
Protocol 2: Western Blot for Phospho-STAT3 Inhibition
This protocol verifies the mechanism of action by measuring the inhibition of STAT3 phosphorylation.
Materials:
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Cell lysate buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 2 hours).
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Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
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Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total STAT3 and a loading control like GAPDH.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. files.nccih.nih.gov [files.nccih.nih.gov]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sfpo.com [sfpo.com]
"Antitumor agent-155" off-target effects and how to mitigate them
Technical Support Center: Antitumor Agent-155
Disclaimer: this compound is a hypothetical agent provided for illustrative purposes. The information, protocols, and data presented below are based on common principles and challenges associated with the research and development of targeted therapies, particularly kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). TPK1 is a serine/threonine kinase that is a critical downstream effector of the RAS/RAF/MEK signaling pathway. By inhibiting TPK1, this compound is designed to suppress cell proliferation and induce apoptosis in tumor cells where the TPK1 pathway is hyperactivated.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a drug interacts with unintended molecular targets.[1][2] For kinase inhibitors like this compound, this often means binding to and inhibiting other kinases besides the primary target (TPK1). This is a concern because the human kinome has many structurally similar ATP-binding pockets, making it difficult to achieve absolute specificity.[1] These unintended interactions can lead to misleading experimental results, unexpected cellular phenotypes, and potential toxicity.[1]
Q3: How can I determine if this compound is causing off-target effects in my experiments?
A3: A multi-faceted approach is recommended to identify potential off-target effects:
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Kinome Profiling: Screen the agent against a large panel of kinases to determine its selectivity profile.[3] This will reveal other kinases that are inhibited at various concentrations.
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Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the TPK1 pathway (e.g., via siRNA or CRISPR knockdown of TPK1).[3][4] Discrepancies may suggest off-target effects are at play.[3]
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Rescue Experiments: Transfecting cells with a drug-resistant mutant of TPK1 should reverse the on-target effects. If the phenotype persists, it is likely due to off-target activity.[3]
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Western Blotting: Analyze the phosphorylation status of known downstream substrates of TPK1. Also, probe key proteins in related pathways that are not expected to be affected. Unexpected phosphorylation changes can indicate off-target kinase inhibition.[3]
Q4: Can the off-target effects of this compound be beneficial?
A4: In some instances, yes. The phenomenon where a drug beneficially interacts with multiple targets is known as polypharmacology.[1] An off-target effect could contribute to the agent's overall antitumor efficacy by inhibiting another pro-survival pathway.[1] However, each off-target interaction must be carefully characterized to distinguish between beneficial therapeutic effects and undesirable side effects.
Troubleshooting Guides
Issue 1: I'm observing higher-than-expected cytotoxicity in my cell lines, even at concentrations that should be specific for TPK1.
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Possible Cause 1: Potent Off-Target Inhibition.
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Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[3] Pay close attention to kinases known to be essential for cell survival.
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Expected Outcome: Identification of off-target kinases that may be responsible for the excess cytotoxicity.
-
-
Possible Cause 2: Inappropriate Dosage.
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Troubleshooting Step: Conduct a detailed dose-response curve to determine the lowest effective concentration that inhibits TPK1 phosphorylation without causing widespread cell death.[3]
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Expected Outcome: An optimized concentration range for your experiments that minimizes non-specific toxicity.
-
-
Possible Cause 3: Cell Line-Specific Effects.
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Troubleshooting Step: Test this compound in multiple cell lines to determine if the high cytotoxicity is consistent or specific to a particular cellular context.[3]
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Expected Outcome: A better understanding of whether the effect is a general off-target issue or a cell-line-dependent sensitivity.
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Issue 2: My experimental results are inconsistent or show a paradoxical activation of a signaling pathway.
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Possible Cause 1: Activation of Compensatory Signaling Pathways.
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Troubleshooting Step: Use western blotting to probe for the activation of known compensatory or feedback pathways.[3] For example, inhibiting TPK1 might lead to the upregulation of a parallel survival pathway.
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Expected Outcome: A clearer picture of the cellular response to TPK1 inhibition, which may require a combination inhibitor approach for more consistent results.[3]
-
-
Possible Cause 2: Direct Off-Target Pathway Activation.
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Troubleshooting Step: Consult kinome profiling data. The agent might be inhibiting a kinase that acts as a negative regulator in another pathway, leading to its paradoxical activation.[5]
-
Expected Outcome: Identification of the off-target kinase and pathway, explaining the unexpected results.
-
-
Possible Cause 3: Compound Instability.
-
Troubleshooting Step: Check the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C over 24-48 hours).
-
Expected Outcome: Confirmation that the observed effects are due to the agent itself and not its degradation products.[3]
-
Data Presentation
Table 1: Selectivity Profile of this compound
This table shows the inhibitory concentrations (IC50) for this compound against its primary target (TPK1) and common off-target kinases. A large difference between the on-target and off-target IC50 values indicates higher selectivity.[3]
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| TPK1 (On-Target) | 5 | Ser/Thr Kinase | Primary therapeutic target. |
| CSK1 | 850 | Ser/Thr Kinase | Off-target with >100-fold selectivity. |
| LOK | 1,200 | Ser/Thr Kinase | Minor off-target activity. |
| SRC | 2,500 | Tyr Kinase | Low-affinity off-target. |
| VEGFR2 | 4,800 | Tyr Kinase | Potential for anti-angiogenic effects at high doses. |
Visualizations & Workflows
Caption: On-target vs. Off-target signaling pathways for this compound.
Caption: Troubleshooting workflow for deconvoluting off-target effects.
Experimental Protocols
Protocol 1: Kinome Profiling to Determine Selectivity
This protocol provides a general workflow for assessing the selectivity of this compound. It is recommended to use a commercial service for broad, kinome-wide screens.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create serial dilutions to achieve the desired screening concentrations (e.g., 1 µM and 10 µM).
-
Assay Plate Preparation: Use a multi-well plate containing a panel of purified, active kinases (e.g., a 400+ kinase panel).
-
Kinase Reaction:
-
Add the kinase, a fluorescently labeled peptide substrate, and ATP to each well.
-
Add this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for the recommended time (e.g., 1 hour). The reaction allows the kinase to phosphorylate the substrate.
-
-
Signal Detection: Stop the kinase reaction. Measure the amount of phosphorylated substrate using an appropriate plate reader (e.g., fluorescence polarization or TR-FRET).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Results are often displayed as a heatmap or a tree-spot diagram to visualize selectivity. A low percentage of inhibition indicates high selectivity for the intended target.
Protocol 2: Western Blot for Target Engagement and Pathway Analysis
This protocol verifies that this compound engages its target (TPK1) in cells and assesses its impact on downstream and potential off-target pathways.
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Cell Treatment: Plate cells (e.g., a cancer cell line with an active TPK1 pathway) and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-TPK1 Substrate (to measure on-target activity)
-
Total TPK1 (as a loading control)
-
Phospho-CSK1 Substrate (to measure off-target activity)
-
Total CSK1 (as a loading control)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control. A decrease in P-TPK1 Substrate levels with increasing drug concentration indicates on-target engagement.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
challenges in "Antitumor agent-155" in vivo delivery
Welcome to the technical support center for Antitumor agent-155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, small-molecule kinase inhibitor. Its primary mechanism of action is the inhibition of a critical receptor tyrosine kinase (RTK) involved in tumor cell proliferation, survival, and angiogenesis. By blocking the ATP-binding site of the kinase, it prevents downstream signaling through major pathways like MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis in tumor cells. Due to its hydrophobic nature, in vivo delivery requires specialized formulation.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge is its poor aqueous solubility.[1][2] This property can lead to low bioavailability, rapid clearance from circulation, and difficulty in preparing injectable formulations at therapeutic concentrations.[1][3] Overcoming these issues is critical for achieving desired efficacy and translatable preclinical results.[4]
Q3: What formulation strategies are recommended for in vivo studies?
A3: Due to its hydrophobicity, formulating this compound with nanocarriers is highly recommended to improve solubility and bioavailability.[1][5] Common approaches include lipid-based nanoparticles (e.g., liposomes, solid lipid nanoparticles), polymeric micelles, and nanocrystals.[3][6] These formulations can enhance drug exposure at the tumor site through the enhanced permeability and retention (EPR) effect and reduce systemic toxicity.[5]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Formulated nanoparticles or other aqueous suspensions should be stored at 4°C and used within the timeframe established by stability studies, as aggregation or drug leakage can occur over time.[6]
Troubleshooting Guides
Guide 1: Low or No Antitumor Efficacy
Question: "I am not observing the expected tumor growth inhibition in my xenograft model after administering this compound. What are the possible causes and solutions?"
This is a common issue in preclinical research that can stem from multiple factors related to the drug formulation, experimental design, or the animal model itself.[7]
Possible Causes & Troubleshooting Steps:
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Poor Bioavailability: The compound may not be reaching the tumor in sufficient concentrations.
-
Solution: Optimize the delivery vehicle. If using a simple co-solvent, consider switching to a nanoparticle-based formulation. If already using nanoparticles, evaluate their physicochemical properties (size, surface charge, drug loading) as these can significantly impact in vivo performance.[8]
-
-
Inadequate Dose or Dosing Schedule: The dose may be too low or the dosing frequency insufficient to maintain a therapeutic concentration.
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Formulation Instability: The agent may be degrading or precipitating out of solution before or after administration.
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Solution: Characterize the stability of your formulation under storage and physiological conditions. For nanoparticles, measure particle size and drug encapsulation efficiency before each experiment to ensure consistency.[6]
-
-
Animal Model Selection: The chosen cancer cell line or xenograft model may be resistant to the agent's mechanism of action.
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Solution: Confirm target expression in your selected tumor model.[10] It's advisable to have in vitro data showing sensitivity of the specific cell line to this compound before initiating in vivo studies. Consider using orthotopic models, which may better represent human disease than subcutaneous models.[11][12]
-
-
Inconsistent Administration: Variability in injection technique can lead to inconsistent results.
Guide 2: Observed Toxicity or Adverse Events
Question: "My study animals are showing signs of toxicity (e.g., significant body weight loss, lethargy, ruffled fur) after dosing. How can I mitigate this?"
Toxicity can be dose-dependent, related to the formulation vehicle, or caused by off-target effects of the drug.
Possible Causes & Troubleshooting Steps:
-
Dose is Too High: The administered dose may exceed the maximum tolerated dose (MTD).
-
Toxicity from the Vehicle: Solubilizing agents (e.g., DMSO, Cremophor) or nanoparticle components can cause toxicity.
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Solution: Always include a "vehicle only" control group in your studies.[9] If toxicity is observed in this group, the formulation needs to be redesigned to use more biocompatible excipients.
-
-
Off-Target Effects: The agent may be inhibiting other kinases or cellular processes, leading to toxicity.
-
Solution: If toxicity occurs at doses required for efficacy, consider formulation strategies that improve tumor targeting. For example, modifying nanoparticles with ligands that bind to receptors overexpressed on tumor cells can increase drug accumulation at the tumor site and reduce systemic exposure.
-
-
Rapid Drug Release: A "burst release" of the drug from the nanocarrier can lead to a high initial plasma concentration (Cmax), causing acute toxicity.[6]
-
Solution: Analyze the in vitro release kinetics of your formulation. Aim for a formulation with a sustained-release profile to maintain therapeutic levels without sharp peaks in concentration.[3]
-
Guide 3: High Variability in Experimental Results
Question: "I am observing high variability in tumor growth and treatment response between animals in the same group. What could be the cause?"
Possible Causes & Troubleshooting Steps:
-
Inconsistent Formulation: Batch-to-batch variation in your drug formulation can lead to different outcomes.
-
Solution: Implement strict quality control for each new batch of formulation. Key parameters to measure include particle size, polydispersity index (PDI), and drug loading efficiency.
-
-
Dosing Inaccuracy: Small errors in the injected volume or concentration can lead to large differences in the administered dose.
-
Solution: Ensure dosing solutions are homogeneous and that syringes are calibrated correctly. Normalize the dose to the body weight of each individual animal.[7]
-
-
Biological Variability: Animals, even from the same litter, can have inherent biological differences.[7] Tumor take rates and growth can also vary.
-
Solution: Increase the number of animals per group to improve statistical power.[13] Monitor tumor growth and randomize animals into treatment groups only after tumors have reached a specific, uniform size.
-
-
Tumor Implantation Site: For subcutaneous models, the site of implantation can affect tumor growth due to differences in vascularization.[11]
-
Solution: Standardize the implantation site for all animals. Orthotopic models, where tumor cells are implanted in the corresponding organ, often provide a more consistent tumor microenvironment.[14]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Key Advantages | Key Disadvantages | Typical Bioavailability Increase (Relative to Solution) |
| Co-Solvent (e.g., DMSO/Saline) | Simple to prepare | Low drug loading, high risk of precipitation upon injection, potential vehicle toxicity | 1x (Baseline) |
| Liposomes | Biocompatible, can encapsulate both hydrophobic and hydrophilic drugs | Potential for drug leakage, complex manufacturing | 5-15x |
| Solid Lipid Nanoparticles (SLN) | High stability, controlled release, biocompatible | Lower drug loading compared to NLCs, potential for burst release | 8-20x |
| Polymeric Micelles | High drug loading for hydrophobic drugs, small size, good stability | Can be sensitive to dilution in the bloodstream | 10-25x |
| Nanocrystals | High drug loading (~100%), carrier-free | Requires specialized equipment for production, potential for aggregation | 15-30x |
Table 2: Example of a Maximum Tolerated Dose (MTD) Study Design
| Cohort | Number of Mice | This compound Dose (mg/kg) | Dosing Schedule | Key Monitoring Parameters |
| 1 (Vehicle Control) | 5 | 0 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 2 | 5 | 10 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 3 | 5 | 20 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 4 | 5 | 40 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| 5 | 5 | 80 | Daily for 14 days | Body weight, clinical signs, food/water intake |
| Study Endpoint: Dose causing >20% body weight loss or other severe adverse events. |
Experimental Protocols
Protocol 1: Preparation of a Nanoparticle Formulation
This protocol describes a general method for preparing lipid-polymer hybrid nanoparticles for this compound.
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 50 mg of a biodegradable polymer (e.g., PLGA) in 2 mL of a suitable organic solvent (e.g., acetonitrile).
-
Aqueous Phase Preparation: Dissolve 100 mg of a lipid-PEG conjugate (e.g., DSPE-PEG) in 10 mL of deionized water.
-
Nanoprecipitation: Inject the organic phase rapidly into the aqueous phase while stirring vigorously.
-
Solvent Evaporation: Continue stirring for 2-4 hours in a fume hood to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to remove any unencapsulated drug or aggregates. Resuspend the nanoparticle pellet in sterile phosphate-buffered saline (PBS).
-
Characterization: Measure the particle size, PDI, and zeta potential using dynamic light scattering (DLS). Determine the drug loading and encapsulation efficiency using a validated analytical method (e.g., HPLC).
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter before in vivo administration.
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a framework for evaluating the antitumor efficacy of a formulated agent.[15]
-
Animal Acclimation: Acclimate immunocompromised mice (e.g., NOD-SCID) to the facility for at least one week prior to the study.[7]
-
Tumor Cell Implantation: Subcutaneously inject 1-5 million tumor cells (resuspended in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is commonly used.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose).
-
Treatment Administration: Administer the treatment according to the predetermined dose and schedule via the chosen route (e.g., intravenous injection).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record any clinical signs of toxicity.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or when pre-defined humane endpoints are met (e.g., >20% body weight loss).[15]
-
Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology). Analyze differences in tumor growth between groups using appropriate statistical methods.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Workflow for troubleshooting low in vivo efficacy.
Caption: Key factors influencing in vivo bioavailability.
References
- 1. Nanocarrier for poorly water-soluble anticancer drugs--barriers of translation and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effective Drug Delivery, in vitro and in vivo, By Carbon-Based Nanovectors Non-Covalently Loaded With Unmodified Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanocarrier for Poorly Water-Soluble Anticancer Drugs—Barriers of Translation and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. blog.championsoncology.com [blog.championsoncology.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Mouse xenograft models vs GEM models for human cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 14. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Refining "Antitumor agent-155" Treatment Protocols for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving "Antitumor agent-155." The information is designed to address specific issues that may be encountered during in vitro studies with cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound, also known as Compound 13, functions as a microtubule polymerization inhibitor. By disrupting the formation of microtubules, it induces cell cycle arrest, autophagy, and apoptosis in cancer cells.[1]
Q2: What are the reported IC50 values for this compound in various cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) has been determined for several cancer cell lines. These values are a good starting point for determining the effective concentration range in your experiments.
Q3: What is a recommended starting concentration range for a new cell line?
A3: Based on the known IC50 values, a sensible starting range for a dose-response experiment would be from 10 nM to 10 µM. This range should allow for the determination of the IC50 in your specific cell line.
Q4: How long should I incubate cancer cells with this compound?
A4: The optimal incubation time will depend on the specific cell line and the experimental endpoint. For cell cycle analysis, a 24-hour incubation is often sufficient to observe G2/M arrest. For cytotoxicity and apoptosis assays, longer incubation times of 48 to 72 hours may be necessary to see a significant effect. A time-course experiment is recommended to determine the optimal duration for your study.
Troubleshooting Guide
Issue: Low or no cytotoxic effect observed.
-
Question: Why am I not seeing a decrease in cell viability after treating with this compound?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the IC50 value.
-
Insufficient Incubation Time: The treatment duration may be too short. Consider performing a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to microtubule-targeting agents. This could be due to factors like overexpression of efflux pumps or specific tubulin mutations.
-
Compound Instability: Ensure that the compound is properly stored and that fresh dilutions are made for each experiment.
-
Issue: High variability between experimental replicates.
-
Question: My results are not consistent across different wells or experiments. What could be the cause?
-
Answer:
-
Inconsistent Cell Seeding: Uneven cell numbers in different wells can lead to significant variability. Ensure you have a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
-
Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can affect cell growth and drug concentration. It is advisable to not use the outer wells for experimental samples and instead fill them with sterile PBS or media.
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. If a concentrated stock in an organic solvent (like DMSO) is diluted too quickly or into a solution where it is not soluble, it can precipitate. This will lead to an inaccurate final concentration and high variability.
-
Issue: Unexpected cell morphology changes.
-
Question: I'm observing unusual cell shapes that are not typical of apoptosis. What could be happening?
-
Answer:
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. The final concentration of DMSO in the cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced cytotoxicity.
-
Cytoskeletal Disruption: As a microtubule inhibitor, this compound directly affects the cytoskeleton. This can lead to significant changes in cell shape, such as cell rounding or the formation of abnormal mitotic spindles, which are distinct from the membrane blebbing seen in apoptosis.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.227 |
| A549 | Lung Carcinoma | 0.253 |
| AGS | Gastric Adenocarcinoma | 0.574 |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 0.423 |
Data sourced from MedChemExpress.[1]
Table 2: Recommended Seeding Densities for Common Assays
| Cell Line | 96-well Plate (Viability) | 6-well Plate (Protein/RNA) |
| HCT116 | 2 x 10⁴ cells/cm² | 1 x 10⁶ cells/well |
| A549 | 8,000 - 40,000 cells/well | 2 x 10⁵ cells/well |
| AGS | 1.5 x 10⁴ cells/well | 2 x 10⁵ cells/well |
| SK-MES-1 | 1 x 10⁴ cells/cm² | Not specified, start with 2 x 10⁵ cells/well |
Note: These are starting recommendations. Optimal seeding density should be determined experimentally for each cell line and assay type.[1][2][3][4][5][6][7]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at the recommended density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]
Apoptosis (Annexin V-FITC) Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Autophagy (LC3-II Western Blot) Assay
This assay measures the conversion of LC3-I to LC3-II, a marker for autophagosome formation.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against LC3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The appearance of the LC3-II band (around 14-16 kDa) indicates autophagy induction.[11]
-
Mandatory Visualization
References
- 1. nanion.de [nanion.de]
- 2. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Phloretin Against Human Gastric Cancer Cell Lines Involves Apoptosis, Cell Cycle Arrest, and Inhibition of Cell Invasion and JNK Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanopartikel.info [nanopartikel.info]
- 7. AGS Cells [cytion.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
"Antitumor agent-155" stability and storage best practices
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Antitumor agent-155. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For maximal stability, this compound should be stored as a lyophilized powder at -20°C or colder, protected from light and moisture. Under these conditions, the agent is stable for up to 24 months.
Q2: I need to prepare a stock solution. What is the recommended solvent and storage procedure?
We recommend preparing stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, stock solutions are stable for up to 6 months.
Q3: My experimental results are inconsistent. Could this be related to the stability of this compound?
Inconsistent results are often linked to the degradation of this compound. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, or exposure to light can compromise the agent's activity. Please refer to the troubleshooting guide below for further assistance.
Q4: How can I determine if my sample of this compound has degraded?
Degradation can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation. A noticeable color change in the stock solution (e.g., from colorless to yellow) can also be a sign of degradation.
Stability Data
The stability of this compound has been evaluated under various conditions. The following tables summarize the degradation rates observed.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Light Exposure | Timepoint | Purity (%) |
| -80°C | Dark | 24 Months | >99 |
| -20°C | Dark | 24 Months | >98 |
| 4°C | Dark | 6 Months | 95 |
| 25°C (Room Temp) | Dark | 1 Month | 85 |
| 25°C (Room Temp) | Light | 1 Month | 70 |
Table 2: Stability of this compound in DMSO (10 mM Stock Solution)
| Storage Temperature | Freeze-Thaw Cycles | Timepoint | Purity (%) |
| -80°C | 1 | 6 Months | >98 |
| -80°C | 5 | 3 Months | 92 |
| -20°C | 1 | 3 Months | 95 |
| 4°C | 1 | 1 Week | 90 |
| 25°C (Room Temp) | 1 | 24 Hours | 80 |
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the handling and use of this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol describes a forced degradation study to assess the stability of this compound under various stress conditions.
Caption: Workflow for conducting a forced degradation study of this compound.
HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
By following these guidelines and protocols, researchers can ensure the stability and integrity of this compound throughout their experiments, leading to more reliable and reproducible results. For further assistance, please contact our technical support team.
dealing with "Antitumor agent-155" resistance in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to "Antitumor agent-155" in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a microtubule-destabilizing agent. It functions by inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) and autophagy.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to microtubule inhibitors like this compound can arise from several mechanisms:
-
Alterations in the Drug Target (β-tubulin): Mutations in the genes encoding β-tubulin can alter the binding site of the drug, reducing its efficacy. Additionally, changes in the expression levels of different β-tubulin isotypes can affect the overall sensitivity of the microtubule network to the agent.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, lowering its intracellular concentration and thereby its cytotoxic effect.[1]
-
Changes in Microtubule-Associated Proteins (MAPs): MAPs play a crucial role in regulating microtubule stability. Alterations in the expression or function of these proteins can counteract the destabilizing effect of this compound.
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cells resistant to the pro-apoptotic signals triggered by this compound.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and comparing it to the parental, sensitive cell line. A significant increase in the IC50 value confirms the development of resistance. The Resistance Index (RI) can be calculated as follows:
RI = IC50 of resistant cell line / IC50 of parental cell line
An RI greater than 2 is generally considered indicative of resistance.
Troubleshooting Guides
Problem: Increased IC50 value for this compound in my cell line.
This is a primary indication of resistance. The following steps will help you investigate the underlying mechanism.
Troubleshooting Workflow
Caption: Troubleshooting workflow for investigating this compound resistance.
Step 1: Verify the Resistance Phenotype
-
Action: Carefully repeat the cell viability assay (e.g., MTT, MTS) to confirm the increased IC50. Ensure consistent cell seeding density and drug preparation.
-
Expected Outcome: Consistent and reproducible increase in the IC50 value compared to the parental cell line.
Step 2: Investigate the Role of Drug Efflux Pumps
-
Action: Perform a Western blot to determine the expression level of P-glycoprotein (P-gp) in your resistant cell line compared to the parental line.
-
Expected Outcome & Interpretation:
-
Increased P-gp expression: Suggests that increased drug efflux is a likely mechanism of resistance.
-
No change in P-gp expression: Indicates that other mechanisms are likely involved.
-
Step 3: Examine Alterations in β-Tubulin
-
Action:
-
Sequence the β-tubulin gene: Extract RNA from both parental and resistant cells, reverse transcribe to cDNA, and perform Sanger sequencing of the β-tubulin gene to identify potential mutations.
-
Analyze β-tubulin isotype expression: Use Western blotting with isotype-specific antibodies to compare the expression levels of different β-tubulin isotypes between the sensitive and resistant cells.
-
-
Expected Outcome & Interpretation:
-
Identification of mutations in the β-tubulin gene: Suggests that alterations in the drug's target are contributing to resistance.
-
Changes in the expression of specific β-tubulin isotypes: Indicates that a shift in the tubulin isotype composition may be responsible for the observed resistance.
-
Step 4: Evaluate the Apoptotic Response
-
Action: Treat both parental and resistant cell lines with this compound and assess the induction of apoptosis using an assay such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Expected Outcome & Interpretation:
-
Reduced apoptosis in the resistant cell line: Suggests that defects in the apoptotic pathway are contributing to resistance.
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data that may be observed when investigating resistance to this compound.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| HCT116 | 0.23 | 4.6 | 20 |
| A549 | 0.25 | 7.5 | 30 |
| AGS | 0.57 | 11.4 | 20 |
| SK-MES-1 | 0.42 | 16.8 | 40 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cell Lines
| Cell Line | Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Fold Change |
| A549-R | P-glycoprotein | 1.0 | 15.2 | 15.2 |
| A549-R | βIII-tubulin | 1.0 | 8.5 | 8.5 |
| HCT116-R | P-glycoprotein | 1.0 | 1.2 | 1.2 |
| HCT116-R | βIII-tubulin | 1.0 | 1.1 | 1.1 |
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line
This protocol describes the continuous exposure method for generating a cell line resistant to this compound.[2][3][4][5]
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell counting solution (e.g., Trypan Blue)
-
Cell culture flasks and plates
Procedure:
-
Determine the initial IC50: Perform a cell viability assay to determine the IC50 of this compound for the parental cell line.
-
Initial exposure: Start by treating the parental cells with a low concentration of this compound (e.g., IC10 or IC20).
-
Gradual dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Monitoring and passaging: Continuously monitor the cells for signs of toxicity. Passage the cells when they reach 70-80% confluency.
-
Stabilization: Maintain the cells at a high, stable concentration of this compound for several passages to ensure a stable resistant phenotype.
-
Characterization: Periodically determine the IC50 of the developing resistant cell line to monitor the level of resistance.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of development.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin.[6][7][8][9]
Materials:
-
Purified tubulin (>99%)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well, clear bottom plate
-
Temperature-controlled microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of this compound and controls in polymerization buffer.
-
Reaction setup: On ice, add the polymerization buffer, GTP (to a final concentration of 1 mM), and the test compounds to the wells of the 96-well plate.
-
Initiation: Add purified tubulin to each well to initiate the polymerization reaction.
-
Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.
-
Data analysis: Plot the absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated from the curves.
Protocol 3: Western Blot for P-glycoprotein
This protocol describes the detection of P-glycoprotein expression by Western blotting.[1][10][11][12][13]
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary antibody incubation: Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare the expression levels between samples.
Protocol 4: β-Tubulin Gene Sequencing
This protocol outlines the steps for identifying mutations in the β-tubulin gene.[14][15][16]
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
PCR primers for β-tubulin
-
Taq polymerase
-
Agarose gel
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
RNA extraction: Extract total RNA from parental and resistant cells.
-
cDNA synthesis: Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
PCR amplification: Amplify the β-tubulin coding sequence from the cDNA using specific primers.
-
Gel electrophoresis: Run the PCR product on an agarose gel to verify the size and purity of the amplicon.
-
DNA purification: Purify the PCR product from the agarose gel.
-
Sanger sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence analysis: Align the sequences from the parental and resistant cells to identify any mutations.
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: Common mechanisms of resistance to this compound.
References
- 1. P-glycoprotein and cancer: what do we currently know? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. In vitro tubulin polymerization assay [bio-protocol.org]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Comparison of western blot analysis and immunocytochemical detection of P-glycoprotein in multidrug resistant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for Sanger sequencing and molecular assay monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanger Sequencing Publications & Literature | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing Bioavailability of Antitumor Agent-155
Disclaimer: "Antitumor agent-155" is a hypothetical agent developed for illustrative purposes within this guide. The information provided is based on established principles for enhancing the bioavailability of poorly water-soluble, high-permeability (BCS Class II) compounds, which are common characteristics of many oral small-molecule kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is the observed oral bioavailability of this compound consistently low in our preclinical studies?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high intestinal permeability but low aqueous solubility. For oral administration, a drug must first dissolve in the gastrointestinal fluids before it can be absorbed through the gut wall into the bloodstream. The low solubility of this compound is the rate-limiting step for its absorption, leading to poor bioavailability.[1][2] Strategies to improve its bioavailability must focus on enhancing its solubility or dissolution rate in the gastrointestinal tract.[2][3]
Q2: What are the primary formulation strategies to consider for enhancing the bioavailability of a BCS Class II compound like this compound?
A2: For a BCS Class II agent, the main goal is to increase the drug's concentration in a dissolved state at the site of absorption. The most effective and widely used strategies include:
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in a polymer matrix in its high-energy amorphous state, which can significantly increase its apparent solubility and dissolution rate.[4][5][6] Common manufacturing methods include spray drying and hot-melt extrusion.
-
Lipid-Based Formulations: These formulations present the drug in a solubilized state. They can range from simple oil solutions to complex Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS).[7][8][9] Upon gentle agitation in GI fluids, these systems form fine emulsions or microemulsions, facilitating drug absorption.
-
Particle Size Reduction (Nanonization): Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[10] This enhances the dissolution rate according to the Noyes-Whitney equation. Nanosuspensions are a common output of this strategy.[11]
-
Nanoparticle Carrier Systems: Encapsulating this compound into nanocarriers like liposomes, polymeric nanoparticles, or solid lipid nanoparticles can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[12][13][14][15]
Q3: We are developing an amorphous solid dispersion (ASD) of this compound, but the compound recrystallizes during stability testing. What can we do?
A3: Recrystallization is a critical stability challenge for ASDs, as it negates the solubility advantage.[5] Here are some troubleshooting steps:
-
Polymer Selection: The choice of polymer is crucial for stabilizing the amorphous drug.[5] Ensure the selected polymer has good miscibility with this compound and a high glass transition temperature (Tg) to reduce molecular mobility. Consider screening polymers like HPMCAS, PVP/VA, or Soluplus®.
-
Drug Loading: High drug loading increases the tendency for recrystallization. Try reducing the drug-to-polymer ratio to see if stability improves. While this may increase the final dosage form size, it is a necessary trade-off for stability.
-
Moisture Control: Water can act as a plasticizer, lowering the Tg of the ASD and promoting recrystallization. Ensure stringent control of moisture in your manufacturing process and final packaging.
-
Add a Second Stabilizer: In some cases, a ternary ASD including a second polymer or a surfactant can improve stability.
Q4: What are the most appropriate in vitro tests to screen different bioavailability-enhancing formulations of this compound before proceeding to animal studies?
A4: Effective in vitro screening can save significant time and resources. Key tests include:
-
Biorelevant Dissolution Testing: Standard dissolution tests may not be predictive for enabling formulations. Use dissolution media that simulate gastrointestinal conditions, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF).[16] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluid.
-
Supersaturation and Precipitation Assays: Since many enabling formulations (especially ASDs) work by creating a temporary supersaturated state, it's important to measure this. These assays assess the maximum concentration achieved and the rate of drug precipitation over time, which is critical for predicting in vivo performance.[17]
-
Flux/Permeability Assays: Using systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers can confirm that your formulation does not negatively impact the intrinsic high permeability of this compound.
Q5: Which preclinical animal model is recommended for testing the oral bioavailability of our lead this compound formulations?
A5: The selection of an appropriate animal model is crucial for obtaining data that can be reasonably extrapolated to humans.[18][19][20]
-
Rodents (Rats, Mice): Rats are commonly used for initial pharmacokinetic screening due to their well-characterized physiology, availability, and lower cost.[18][19][20] They are suitable for ranking different formulations and demonstrating proof-of-concept for bioavailability enhancement.
-
Canines (Beagle Dogs): Dogs are a widely accepted non-rodent species for oral bioavailability studies because their gastrointestinal anatomy and physiology share many similarities with humans.[18][19][20] They are often considered a good model for predicting food effects.
-
Pigs (and Minipigs): The pig gastrointestinal tract is remarkably similar to that of humans, making it an excellent model for predicting oral drug absorption.[21] While more costly, studies in pigs can provide highly relevant data before moving to clinical trials.
Visualization of Experimental Workflows and Pathways
Here are diagrams illustrating key processes and decision points in the development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. contractpharma.com [contractpharma.com]
- 5. crystallizationsystems.com [crystallizationsystems.com]
- 6. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. mdpi.com [mdpi.com]
- 13. Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnanoscitec.com [jnanoscitec.com]
- 15. Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers [agris.fao.org]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 20. researchgate.net [researchgate.net]
- 21. The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
"Antitumor agent-155" protocol modifications for different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor Agent-155.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic compound that has been shown to selectively inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) and induce apoptosis by blocking the downstream PI3K/AKT signaling pathway. This dual-action mechanism makes it a potent agent against various cancer cell lines.
Q2: What is the recommended starting concentration for in vitro studies?
A2: The optimal starting concentration of this compound can vary significantly between cell lines. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. However, based on internal studies, a starting range of 1 µM to 50 µM is effective for most epithelial-derived tumor cell lines.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO at a concentration of up to 100 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in your cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
Issue 1: Low or no cytotoxic effect observed in my cell line.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your cell line. We recommend a broad range of concentrations (e.g., 0.1 µM to 100 µM) for initial screening.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Your cell line may have intrinsic or acquired resistance to EGFR inhibitors. Consider testing cell lines with known EGFR expression levels. You can also investigate potential resistance mechanisms, such as mutations in the EGFR gene or activation of bypass signaling pathways.
-
-
Possible Cause 3: Inactivation of the compound.
-
Solution: Ensure that the final concentration of DMSO in your cell culture medium is below 0.5% as higher concentrations can be toxic and may affect the activity of the compound. Also, ensure the compound has been stored correctly and has not undergone multiple freeze-thaw cycles.
-
Issue 2: High background signal in my apoptosis assay.
-
Possible Cause 1: Solvent toxicity.
-
Solution: High concentrations of DMSO can induce apoptosis. Ensure your vehicle control (DMSO without this compound) is run at the same final concentration as your experimental wells and that the final DMSO concentration is kept as low as possible (ideally ≤ 0.1%).
-
-
Possible Cause 2: Assay-specific issues.
-
Solution: Optimize your apoptosis assay protocol. This may include adjusting antibody concentrations, incubation times, or the number of washing steps. Refer to the manufacturer's protocol for your specific assay kit for detailed troubleshooting.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Expression | IC50 (µM) |
| A549 | Lung Carcinoma | High | 5.2 |
| MCF-7 | Breast Adenocarcinoma | Moderate | 15.8 |
| PC-3 | Prostate Adenocarcinoma | Low | 45.3 |
| U87 MG | Glioblastoma | High | 8.9 |
| HCT116 | Colorectal Carcinoma | Moderate | 22.1 |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
minimizing cytotoxicity of "Antitumor agent-155" in normal cells
Technical Support Center: Antitumor Agent-155 (ATA-155)
Welcome to the technical support center for this compound (ATA-155). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to effectively manage and minimize the cytotoxicity of ATA-155 in normal cells during preclinical research.
Section 1: FAQs - Understanding ATA-155 Cytotoxicity
This section addresses fundamental questions regarding the mechanism of action of ATA-155 and the basis of its off-target cytotoxicity.
Q1: What is the proposed mechanism of action for ATA-155?
ATA-155 is a potent, ATP-competitive kinase inhibitor designed to target Kinase-X, a serine/threonine kinase frequently overexpressed in various solid tumors. The binding of ATA-155 to the ATP-binding pocket of Kinase-X inhibits its catalytic activity, leading to the downregulation of pro-survival signaling pathways and subsequent apoptosis in tumor cells.
Q2: Why am I observing high cytotoxicity in my normal, non-cancerous cell lines?
High cytotoxicity in normal cells is a known risk associated with ATA-155 at higher concentrations. This is attributed to its off-target inhibition of Kinase-Y, a structural homolog of Kinase-X. Kinase-Y plays a crucial role in the maintenance of cellular homeostasis in several normal tissue types. The ATP-binding pockets of Kinase-X and Kinase-Y are highly conserved, leading to this off-target activity.[1] Researchers should perform a dose-response curve to determine the lowest effective concentration.[2]
Q3: What are the typical IC50 values for ATA-155 in tumor vs. normal cells?
The therapeutic window of ATA-155 is dependent on the differential IC50 values between tumor and normal cells. Below is a summary of typical IC50 values observed in common cell lines after a 48-hour incubation period. Note: These values are illustrative and can vary based on experimental conditions such as cell density and passage number.
| Cell Line | Cell Type | Target Profile | Typical IC50 (nM) |
| A549 | Lung Carcinoma | Tumor | 50 - 150 |
| MCF-7 | Breast Carcinoma | Tumor | 80 - 200 |
| HCT116 | Colon Carcinoma | Tumor | 60 - 180 |
| BEAS-2B | Normal Lung Epithelial | Normal | 800 - 1500 |
| MCF-10A | Normal Breast Epithelial | Normal | 900 - 2000 |
| HUVEC | Normal Endothelial | Normal | 1200 - 2500 |
Section 2: Troubleshooting Guide - Experimental Issues
This section provides guidance for common experimental problems encountered during in vitro cytotoxicity assays with ATA-155.[3][4][5]
Q4: My dose-response curves for normal cells are inconsistent and show high variability between replicates. What are the common causes?
High variability in cytotoxicity assays can obscure the true effect of a compound.[3] Common causes often relate to cell handling, pipetting accuracy, or plate-specific issues.[3][4] The following workflow can help diagnose the source of variability.
Q5: How can I experimentally validate that the observed cytotoxicity in normal cells is due to off-target effects on Kinase-Y?
Validating the off-target activity of ATA-155 on Kinase-Y is crucial. A combination of genetic and biochemical approaches can provide strong evidence.
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Genetic Approach (siRNA/CRISPR): Use siRNA or CRISPR/Cas9 to knock down or knock out Kinase-Y in a normal cell line.[1] If the cytotoxicity is indeed mediated by Kinase-Y, the knockout/knockdown cells should exhibit a phenotype similar to that caused by ATA-155 treatment.
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Biochemical Approach (Western Blot): Analyze the phosphorylation status of known downstream substrates of Kinase-Y in normal cells treated with ATA-155.[2] A dose-dependent decrease in the phosphorylation of these substrates would indicate direct inhibition of Kinase-Y by ATA-155.
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Rescue Experiments: Overexpress a drug-resistant mutant of Kinase-Y in normal cells. If this rescues the cells from ATA-155-induced cytotoxicity, it confirms that Kinase-Y is the relevant off-target.[1][2]
Section 3: Protocols & Mitigation Strategies
This section provides detailed protocols for key experiments and strategies to reduce the off-target effects of ATA-155.
Q6: What strategies can I use to minimize ATA-155 cytotoxicity in my in vitro models?
Several strategies can be employed to enhance the therapeutic window of ATA-155.
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Dose Optimization: Use the lowest possible concentration of ATA-155 that still achieves the desired anti-tumor effect. Low-dose combinations may offer high efficacy without causing toxicity.[6]
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Combination Therapy: Co-administer ATA-155 with a cytoprotective agent that selectively protects normal cells. This could be a compound that supports pathways essential for normal cell survival but not for tumor cells.
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Pulsed Dosing: Instead of continuous exposure, treat cells with ATA-155 for a shorter period (e.g., 6-12 hours) followed by a drug-free recovery period. This may be sufficient to induce apoptosis in sensitive tumor cells while allowing normal cells to recover.
Q7: Is there a standard protocol for assessing the efficacy of a cytoprotective agent in combination with ATA-155?
Yes. The following protocol outlines a method for evaluating a potential Cytoprotective Agent (CPA) in a normal cell line (e.g., BEAS-2B).
Experimental Protocol: Cytoprotective Agent Co-treatment Assay
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Cell Seeding: Plate BEAS-2B cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.[3][4]
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Pre-treatment (Optional): Remove media and add fresh media containing various concentrations of the CPA. Incubate for a specified pre-treatment time (e.g., 2-4 hours).
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Co-treatment: Add ATA-155 at a fixed concentration (e.g., its IC50 or IC80 value for the normal cell line) to the wells already containing the CPA.
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Controls: Include the following controls on the same plate:
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Vehicle-only (negative control)
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ATA-155 only (positive control for toxicity)
-
CPA only (to assess any inherent toxicity of the CPA)
-
-
Incubation: Incubate the plate for 48 hours in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as an MTT or ATP-based assay.[3]
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Data Analysis: Calculate the percentage of cell viability for each condition relative to the vehicle-only control. A successful CPA will significantly increase cell viability in the co-treatment group compared to the ATA-155 only group, without affecting the anti-tumor efficacy in parallel cancer cell line experiments.
Q8: How do I perform a competitive binding assay to quantitatively compare the affinity of ATA-155 for Kinase-X versus Kinase-Y?
A competitive binding assay is essential for quantifying the selectivity of ATA-155. This can be performed using purified recombinant Kinase-X and Kinase-Y proteins. The principle is to measure how effectively ATA-155 competes with a known, labeled ligand for binding to the kinase.
Protocol: In Vitro Competitive Binding Assay
-
Reagents:
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Purified, active recombinant Kinase-X and Kinase-Y.
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A fluorescently labeled or radiolabeled ATP-competitive ligand (tracer) known to bind both kinases.
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Serial dilutions of ATA-155.
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Assay buffer.
-
-
Reaction Setup: In a low-volume 384-well plate, set up separate reactions for Kinase-X and Kinase-Y.
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Component Addition: To each well, add:
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The respective kinase at a fixed concentration.
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The labeled tracer at its Kd concentration.
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Varying concentrations of ATA-155 (or vehicle control).
-
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
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Detection: Measure the signal from the bound tracer using an appropriate plate reader (e.g., fluorescence polarization or radiometric detection). The signal will be inversely proportional to the amount of ATA-155 bound to the kinase.
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Data Analysis: Plot the signal against the logarithm of the ATA-155 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase. The ratio of IC50 (Kinase-Y) / IC50 (Kinase-X) provides the selectivity index.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. researchgate.net [researchgate.net]
- 6. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in "Antitumor agent-155" research
Technical Support Center: Antitumor Agent-155
Welcome to the troubleshooting and support center for this compound. This guide provides solutions to common issues encountered during in vitro and in vivo research, detailed experimental protocols, and answers to frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent IC50 values for this compound in my cancer cell line. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
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Agent Solubility: this compound has low aqueous solubility. Ensure the stock solution is fully dissolved in DMSO and that the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
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Agent Stability: The agent can degrade if not stored properly. Aliquot stock solutions and store them at -80°C. Avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular response. Standardize your cell seeding density and use cells within a consistent passage range for all experiments.
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Assay-Specific Issues: The type of viability assay used (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Ensure your chosen assay is linear within your expected range of cell viability.
Troubleshooting Workflow: Inconsistent IC50 Values
Caption: Troubleshooting logic for inconsistent IC50 results.
Q2: Why am I not seeing the expected decrease in phosphorylated KPS1 (p-KPS1) after treatment with this compound?
A2: A lack of downstream target inhibition can be due to several experimental variables:
-
Treatment Duration and Dose: The effect on p-KPS1 is often transient and dose-dependent. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response experiment to identify the optimal conditions for observing p-KPS1 inhibition.
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Lysate Preparation: Phosphatase activity can reduce the p-KPS1 signal during sample processing. Ensure that phosphatase and protease inhibitors are freshly added to your lysis buffer immediately before use.
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Antibody Quality: The primary antibody against p-KPS1 may not be specific or sensitive enough. Validate your antibody using positive and negative controls (e.g., cells treated with a known KPS1 activator or a different KPS1 inhibitor).
Signaling Pathway: this compound Mechanism of Action
Caption: this compound inhibits the phosphorylation of KPS1.
Quantitative Data Summary
The following tables provide reference data for this compound based on internal validation studies.
Table 1: In Vitro Efficacy (IC50) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Seeding Density (cells/well) | Assay Duration (h) | IC50 (nM) |
| MCF-7 | Breast Cancer | 5,000 | 72 | 15 ± 2.5 |
| A549 | Lung Cancer | 4,000 | 72 | 28 ± 4.1 |
| HCT116 | Colon Cancer | 4,000 | 72 | 12 ± 1.8 |
| U87 MG | Glioblastoma | 7,500 | 72 | 55 ± 6.3 |
Table 2: Recommended Working Concentrations
| Experiment | Recommended Concentration Range | Notes |
| In Vitro Viability Assay | 1 nM - 10 µM | Use a log-scale dilution series. |
| Western Blot (p-KPS1) | 50 nM - 500 nM | Optimal inhibition typically seen within 4-8 hours. |
| In Vivo (Mouse Xenograft) | 10 - 25 mg/kg | Administer daily via oral gavage. |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
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Cell Seeding: Plate cancer cells in a 96-well, opaque-walled plate at the density specified in Table 1 and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in culture media. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared drug dilutions (including a vehicle control with 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Experimental Workflow: IC50 Determination
Caption: Standard workflow for determining IC50 values.
Protocol 2: Western Blot Analysis of p-KPS1 Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat cells with this compound (e.g., at 0, 50, 100, 250, 500 nM) for the desired time (e.g., 4 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
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Add 150 µL of ice-cold RIPA buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-KPS1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
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Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
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Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total KPS1 or a housekeeping protein like GAPDH.
"Antitumor agent-155" data analysis and interpretation challenges
Technical Support Center: Antitumor Agent-155
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the data analysis and interpretation challenges associated with the novel hypothetical compound, "this compound."
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule designed to be a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, growth, and survival.[1][2] The primary target is thought to be the p110α subunit of PI3K, with downstream effects on AKT phosphorylation and subsequent mTOR-mediated signaling.
Q2: I am observing high variability in my IC50 values for Agent-155 across replicate experiments. What are the potential causes?
A2: High variability in IC50 values is a common issue and can stem from several factors.[3][4] Key considerations include:
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Inconsistent Cell Culture Conditions: Ensure that cell seeding density, passage number, and growth media composition are standardized for every experiment.[5][6]
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Reagent Preparation: Prepare fresh stock solutions of Agent-155 and other reagents for each experiment to avoid degradation.[5]
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Assay Endpoint Timing: The duration of drug exposure can significantly impact the apparent IC50 value.[7] Standardize the incubation time precisely.
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Assay Method: Different methods of calculating IC50 (e.g., using efflux ratio vs. net secretory flux) can yield different values.[3][4] Consistency in the analytical method is crucial.
Q3: My Western blot results for p-AKT (phosphorylated AKT) are inconsistent after Agent-155 treatment. How can I troubleshoot this?
A3: Inconsistent Western blot results are a frequent challenge.[8][9] Here are some troubleshooting steps:
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Sample Preparation: Use fresh cell lysates whenever possible and prepare them on ice with protease and phosphatase inhibitors to prevent protein degradation.[8]
-
Antibody Concentrations: Optimize the concentrations of both your primary and secondary antibodies. High concentrations can lead to non-specific bands, while low concentrations result in weak signals.[9][10]
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Blocking and Washing: Ensure your blocking buffer is compatible with your antibody and that you are performing sufficient washing steps to reduce background noise.[10]
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Q4: How do I distinguish between the primary (on-target) and secondary (off-target) effects of this compound?
A4: Distinguishing on-target from off-target effects is critical for understanding a drug's mechanism of action.[11][12] A multi-pronged approach is recommended:
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Genetic Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate the intended target (PI3Kα). If Agent-155 still exerts its cytotoxic effects in these cells, it indicates off-target activity.[12]
-
Target Deconvolution Strategies: Employ computational or experimental methods to identify other potential binding partners of Agent-155.[11]
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Kinase Profiling: Screen Agent-155 against a broad panel of kinases to identify unintended inhibitory activity.[13]
Q5: What are the best practices for analyzing RNA-Seq data after treatment with Agent-155?
A5: Robust RNA-Seq data analysis requires careful planning and execution.[14][15] Key best practices include:
-
Quality Control (QC): Always begin by assessing the quality of your raw sequencing data using tools like FastQC.[16][17]
-
Proper Alignment and Quantification: Align reads to a reference genome and quantify the number of reads mapped to each gene.[18]
-
Normalization: Adjust for differences in sequencing depth and other technical variations to ensure accurate comparisons between samples.[14]
-
Differential Expression and Pathway Analysis: Use appropriate statistical methods (e.g., DESeq2, edgeR) to identify differentially expressed genes and then perform gene set enrichment analysis (GSEA) to understand the affected biological pathways.[16]
Troubleshooting Guides
Issue 1: Poor Dose-Response Curve Fit in Cell Viability Assays
-
Potential Cause: The concentration range of this compound tested is not appropriate to capture the full sigmoidal curve.[5]
-
Recommended Action: Perform a wider range of serial dilutions, spanning several orders of magnitude, to ensure you capture the top and bottom plateaus of the curve.
-
Potential Cause: Issues with the accuracy of serial dilutions.
-
Recommended Action: Carefully check your pipetting technique and the calibration of your pipettes. Prepare fresh dilution series for each experiment.
-
Potential Cause: The chosen cell viability assay (e.g., MTT) is being affected by the compound itself or by changes in cell metabolism not related to viability.[19]
-
Recommended Action: Consider using an alternative or orthogonal assay to confirm results, such as a dye-based assay that directly measures membrane integrity (e.g., trypan blue exclusion) or a real-time cell analysis system.[20]
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
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Potential Cause: Poor pharmacokinetic (PK) properties of this compound, such as low bioavailability or rapid metabolism.[21]
-
Recommended Action: Conduct formal PK studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[22] This data is crucial for understanding the exposure levels achieved in vivo.[23]
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Potential Cause: The tumor microenvironment in an animal model affects the drug's activity in ways not seen in 2D cell culture.[24]
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Recommended Action: Consider using more complex in vitro models, such as 3D spheroids or organoids, which better mimic the in vivo environment.[25] Orthotopic implantation of tumors in animal models can also provide a more relevant context.[24]
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Potential Cause: The drug is not reaching the tumor at a sufficient concentration.[21]
-
Recommended Action: Analyze drug concentrations in both plasma and tumor tissue to assess tumor permeability and uptake.[21]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| MCF-7 | Breast Cancer | 50 | 8 |
| PC-3 | Prostate Cancer | 120 | 15 |
| A549 | Lung Cancer | 250 | 30 |
| HCT116 | Colorectal Cancer | 85 | 12 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in a Mouse Model
| Parameter | Value | Units |
| Cmax (Maximum Concentration) | 1.5 | µg/mL |
| Tmax (Time to Cmax) | 2 | hours |
| t1/2 (Half-life) | 4.5 | hours |
| AUC (Area Under the Curve) | 8.2 | µg*h/mL |
| Bioavailability (Oral) | 35 | % |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results as a percentage of viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.[7]
Western Blotting Protocol for p-AKT Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (and total AKT and a loading control on separate blots or after stripping) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT and loading control signals.
Visualizations
Caption: Experimental workflow for evaluating this compound.
References
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. biocompare.com [biocompare.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 15. alitheagenomics.com [alitheagenomics.com]
- 16. RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 18. blog.genewiz.com [blog.genewiz.com]
- 19. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 21. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetic and Pharmacometrics Section (PPS) | Center for Cancer Research [ccr.cancer.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. High-Throughput Chemotherapeutic Drug Screening System for Gastric Cancer (Cure-GA) - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of "Antitumor agent-155" experiments
Technical Support Center: Antitumor Agent-155
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the MEK1/2 dual-specificity protein kinases. By inhibiting MEK1/2, Agent-155 prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling pathways responsible for cell proliferation, survival, and differentiation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro studies, we recommend reconstituting the compound in DMSO to create a 10 mM stock solution. For in vivo applications, a formulation in a solution of 5% NMP, 15% Solutol HS 15, and 80% water is recommended. Stock solutions in DMSO should be stored at -20°C and are stable for up to 3 months. The in vivo formulation should be prepared fresh for each experiment.
Q3: Can I use this compound in combination with other therapies?
A3: Yes, synergistic effects have been observed when this compound is used in combination with other targeted therapies, such as BRAF inhibitors in BRAF-mutant melanoma models. However, the optimal combination and dosing schedule should be determined empirically for each specific cancer type and model system.
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
Problem: High variability in IC50 values is observed across replicate experiments.
Possible Causes and Solutions:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. We recommend performing a cell titration experiment to determine the optimal seeding density for your cell line, ensuring they are in the logarithmic growth phase during the drug treatment period.
-
Drug Concentration and Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the stock solution before preparing dilutions.
-
Incubation Time: The duration of drug exposure can significantly impact IC50 values. Adhere strictly to the protocol-specified incubation time.
-
Reagent Quality: Use high-quality, fresh cell culture media and reagents. Test for mycoplasma contamination regularly, as this can affect cellular responses to treatment.
Troubleshooting Decision Tree: Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent IC50 values.
Weak or Absent Signal in Western Blot for p-ERK
Problem: After treatment with this compound, there is no significant decrease in the phosphorylation of ERK (p-ERK).
Possible Causes and Solutions:
-
Suboptimal Drug Concentration or Treatment Time: The concentration of Agent-155 may be too low, or the treatment duration too short to elicit a response. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Protein Degradation: Ensure that samples are processed quickly and kept on ice. Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation and dephosphorylation of your target proteins.
-
Antibody Issues: The primary antibody against p-ERK may not be effective. Verify the antibody's specificity and optimal dilution. Include a positive control (e.g., cells stimulated with a growth factor like EGF) and a negative control (untreated cells) to validate the antibody's performance.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
| A375 | Melanoma | V600E | 8.5 |
| SK-MEL-28 | Melanoma | V600E | 12.1 |
| HT-29 | Colorectal Cancer | V600E | 15.6 |
| HCT116 | Colorectal Cancer | Wild Type | 250.3 |
| MCF-7 | Breast Cancer | Wild Type | >1000 |
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1542 ± 185 | - |
| Agent-155 | 10 mg/kg, QD | 589 ± 98 | 61.8 |
| Agent-155 | 25 mg/kg, QD | 245 ± 62 | 84.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
MEK/ERK Signaling Pathway
Caption: Inhibition of the MEK/ERK pathway by this compound.
Protocol 2: Western Blot Analysis for p-ERK
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis.
Validation & Comparative
A Comparative Guide to Tubulin Inhibitors: Profiling Antitumor Agent-155 and Other Microtubule-Targeting Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various tubulin inhibitors, with a special focus on the multifaceted antitumor agent-155 (also known as YM155 or Sepantronium Bromide). While traditionally recognized as a survivin suppressant, emerging evidence suggests that this compound also impacts microtubule dynamics, adding another layer to its complex mechanism of action. This document will delve into the established classes of tubulin inhibitors, their mechanisms of action, and present available data for a thorough comparison.
Introduction to Tubulin as an Anticancer Target
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are crucial components of the cytoskeleton.[1] They play a vital role in numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1] The critical role of microtubules in mitosis makes them a prime target for the development of anticancer drugs.[1] Agents that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptotic cell death.[1][2]
Tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
Microtubule-Stabilizing Agents
These agents enhance tubulin polymerization and stabilize microtubules, leading to the formation of dysfunctional microtubule bundles and mitotic arrest. The most well-known class of microtubule-stabilizing agents is the taxanes.
Taxanes (e.g., Paclitaxel, Docetaxel)
-
Mechanism of Action: Taxanes bind to the β-tubulin subunit within the microtubule polymer, at a site known as the taxane-binding site.[3] This binding promotes the assembly of tubulin into microtubules and stabilizes them against depolymerization.[3] The resulting rigid and non-functional microtubules disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.[3]
-
Binding Site: Taxane-binding site on β-tubulin.[3]
Microtubule-Destabilizing Agents
These agents inhibit tubulin polymerization, leading to the disassembly of microtubules. They are further classified based on their binding site on the tubulin dimer.
Vinca Alkaloids (e.g., Vincristine, Vinblastine)
-
Mechanism of Action: Vinca alkaloids bind to the β-tubulin subunit at the vinca-binding site, which is distinct from the colchicine and taxane-binding sites.[4] This binding inhibits the addition of tubulin dimers to the growing end of microtubules, leading to their depolymerization.[4] The disruption of microtubule dynamics results in mitotic arrest and apoptosis.[4]
-
Binding Site: Vinca-binding site on β-tubulin.[5]
Colchicine-Site Binders (e.g., Colchicine, Combretastatin A-4)
-
Mechanism of Action: These compounds bind to the colchicine-binding site on the β-tubulin subunit, at the interface with the α-tubulin subunit.[6][7] This binding induces a conformational change in the tubulin dimer that prevents its polymerization into microtubules.[6] Colchicine-site inhibitors are known for their potent antimitotic and, in some cases, anti-vascular effects.[3]
This compound (YM155/Sepantronium Bromide): A Multifaceted Inhibitor
This compound is a novel small molecule that has been investigated in clinical trials. While its primary and most well-documented mechanism of action is the suppression of survivin, a member of the inhibitor of apoptosis protein (IAP) family, evidence also points towards its role as a microtubule-destabilizing agent.
-
Primary Mechanism of Action: Survivin Suppression: this compound was initially identified as a potent suppressor of survivin expression. Survivin is overexpressed in many cancers and is involved in the regulation of mitosis and the inhibition of apoptosis. By downregulating survivin, this compound can induce cancer cell death.
-
Reported Anti-Tubulin Activity: In addition to its effect on survivin, this compound has been reported to inhibit microtubule polymerization. This action contributes to its overall antitumor effect by causing cell cycle arrest at the G2/M phase, a hallmark of microtubule-targeting agents. However, detailed quantitative data directly comparing its tubulin polymerization inhibitory activity with other established inhibitors is limited in the public domain.
-
Other Reported Mechanisms: Further studies have suggested that this compound can also induce DNA damage and inhibit topoisomerase function, highlighting its complex and multi-targeted mechanism of action.
Quantitative Comparison of Tubulin Inhibitors
The following tables summarize the available quantitative data for representative tubulin inhibitors. It is important to note that a direct comparison for this compound's tubulin inhibitory activity is not available in the literature.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Class | Binding Site | IC50 (Tubulin Polymerization) |
| Paclitaxel | Stabilizer | Taxane | EC50 ~1.1 µM (promotes polymerization)[8] |
| Vincristine | Destabilizer | Vinca | ~1-2 µM[4] |
| Colchicine | Destabilizer | Colchicine | ~1-5 µM |
| Combretastatin A-4 | Destabilizer | Colchicine | ~1 µM |
| This compound | Destabilizer (reported) | Not fully characterized | Data not available |
IC50 values can vary depending on the experimental conditions, such as tubulin concentration and the specific assay used.
Table 2: Comparative Cytotoxicity (IC50) in Selected Human Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) |
| Paclitaxel | ~2-10 nM | ~1-5 nM | ~1-10 nM |
| Vincristine | ~1-10 nM | ~1-5 nM | ~1-10 nM |
| Colchicine | ~5-20 nM | ~5-15 nM | ~10-30 nM |
| Combretastatin A-4 | ~1-5 nM | ~0.5-2 nM | ~1-5 nM |
| This compound | ~0.253 µM | ~0.227 µM | Data not available |
IC50 values are highly dependent on the cell line and the duration of drug exposure.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Microtubule-Targeting Agents
Caption: General signaling pathway of microtubule-targeting agents.
Experimental Workflow for Evaluating Tubulin Inhibitors
Caption: Experimental workflow for evaluating tubulin inhibitors.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
Principle: This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is typically monitored by the increase in turbidity (light scattering) at 340 nm.
Protocol:
-
Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP (1 mM).
-
Add the test compound (e.g., this compound, paclitaxel, colchicine) at various concentrations to a 96-well plate. Include appropriate positive and negative controls.
-
Initiate the polymerization reaction by warming the plate to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every minute for 60 minutes) using a microplate reader.
-
Plot the change in absorbance over time to generate polymerization curves. Calculate the IC50 (for inhibitors) or EC50 (for stabilizers) values.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.
Protocol:
-
Treat cancer cells with the test compound for a specified duration.
-
Harvest the cells and fix them in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
Conclusion
Tubulin inhibitors remain a cornerstone of cancer chemotherapy. While established agents like taxanes, vinca alkaloids, and colchicine-site binders have well-defined mechanisms of action, newer agents like this compound (YM155) present a more complex picture. The multifaceted nature of this compound, targeting both survivin expression and microtubule polymerization, among other pathways, may offer therapeutic advantages, potentially overcoming resistance mechanisms associated with single-target agents. Further research is warranted to fully elucidate the contribution of its anti-tubulin activity to its overall efficacy and to identify predictive biomarkers for patient selection. This guide provides a framework for understanding and comparing these important antitumor agents, aiding in the strategic development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vinca site agents induce structural changes in tubulin different from and antagonistic to changes induced by colchicine site agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: YM155 (Sepantronium Bromide) vs. Paclitaxel in Antitumor Applications
This guide provides a detailed comparison of the investigational antitumor agent YM155 (sepantronium bromide) and the established chemotherapeutic drug paclitaxel. The comparison focuses on their mechanisms of action, preclinical efficacy, and available clinical data, with a focus on providing researchers, scientists, and drug development professionals with a comprehensive overview for informed decision-making.
Executive Summary
YM155 and paclitaxel represent two distinct classes of antitumor agents with different molecular targets and mechanisms of action. YM155 is a targeted therapy that acts as a small-molecule suppressor of survivin, a protein critical for cell survival and proliferation in many cancers.[1] In contrast, paclitaxel is a classic cytotoxic agent that disrupts microtubule function, leading to cell cycle arrest and apoptosis. Preclinical evidence suggests that YM155 has synergistic effects when used in combination with chemotherapeutic drugs like paclitaxel.[2] While paclitaxel is a cornerstone of treatment for numerous solid tumors, YM155 has shown modest single-agent activity in some refractory cancers and is being explored in combination therapies.[1]
Table 1: Comparative Summary of YM155 and Paclitaxel
| Feature | YM155 (Sepantronium Bromide) | Paclitaxel |
| Drug Class | Survivin Suppressant | Taxane, Microtubule Stabilizer |
| Primary Mechanism | Transcriptional inhibition of the BIRC5 gene, leading to reduced survivin protein levels and induction of apoptosis. | Binds to the β-subunit of tubulin, promoting microtubule polymerization and stabilization, leading to G2/M phase cell cycle arrest and apoptosis.[3] |
| Molecular Target | BIRC5 (survivin) promoter | β-tubulin |
| Mode of Administration | Continuous intravenous infusion[1] | Intravenous infusion |
| Synergy | Preclinical models show synergy with carboplatin and paclitaxel.[2] | Often used in combination with platinum-based agents (e.g., carboplatin).[2] |
| Development Stage | Investigated in Phase I and II clinical trials.[1][2] | Approved for clinical use in a wide range of cancers. |
Preclinical and Clinical Efficacy
YM155 (Sepantronium Bromide)
Preclinical studies have demonstrated the activity of YM155 in various solid tumor models, including non-small cell lung cancer (NSCLC).[2] Its mechanism of targeting survivin, an inhibitor of apoptosis protein, makes it a promising agent, particularly in tumors overexpressing this protein.
In a Phase II clinical trial involving patients with advanced, refractory NSCLC, YM155 as a single agent showed modest activity. The objective response rate (ORR) was 5.4%, with a disease control rate (combination of partial responses and stable disease) of 43.2%.[1] The median progression-free survival (PFS) was 1.7 months, and the median overall survival (OS) was 6.6 months.[1] Notably, YM155 was well-tolerated in this patient population.[1]
A Phase I/II clinical trial was designed to evaluate YM155 in combination with carboplatin and paclitaxel in patients with solid tumors and specifically in advanced NSCLC.[2] The rationale for this combination is the potential for synergistic antitumor effects.[2]
Paclitaxel
Paclitaxel is a widely used and effective chemotherapeutic agent with proven efficacy in a multitude of cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Its ability to stabilize microtubules leads to mitotic arrest and cell death.[3] In advanced NSCLC, platinum-based doublet chemotherapy, such as carboplatin-paclitaxel, is a standard of care, resulting in a median survival of 7 to 10 months.[2]
Mechanism of Action Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by YM155 and paclitaxel.
Caption: Mechanism of action for YM155.
Caption: Mechanism of action for Paclitaxel.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols relevant to the evaluation of YM155 and paclitaxel.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of antitumor agents on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the antitumor agent (e.g., YM155 or paclitaxel) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the antitumor efficacy of a compound in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., vehicle control, YM155, paclitaxel, combination). The drugs are administered according to a predetermined schedule and route (e.g., intravenous, intraperitoneal).
-
Tumor Measurement: Tumor volume and body weight are measured two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation.
Conclusion
YM155 and paclitaxel are antitumor agents with distinct mechanisms of action that offer different therapeutic strategies. Paclitaxel is a well-established cytotoxic drug that remains a standard of care in many cancer types. YM155, as a targeted inhibitor of survivin, represents a more tailored approach to cancer therapy. While its single-agent efficacy may be modest, its favorable safety profile and potential for synergistic activity with conventional chemotherapy, such as paclitaxel, warrant further investigation.[1] Future research should focus on identifying predictive biomarkers for YM155 sensitivity and optimizing combination therapy regimens to enhance clinical outcomes.
References
A Comparative Guide: Antitumor Agent-155 vs. Vinca Alkaloids in Cancer Research
For researchers and drug development professionals, identifying potent and selective antitumor agents is a paramount goal. This guide provides a detailed comparison of a novel investigational compound, Antitumor agent-155, and the well-established class of vinca alkaloids. This analysis is based on available preclinical data and established experimental methodologies.
Executive Summary
This compound, a derivative of combretastatin A-4, and vinca alkaloids both function as microtubule-targeting agents, a cornerstone of cancer chemotherapy. They share a common mechanism of inhibiting tubulin polymerization, which ultimately leads to cell cycle arrest and apoptosis. However, preliminary data suggests that this compound may exhibit a distinct profile in terms of its secondary mechanisms, such as the induction of autophagy. This guide will delve into their mechanisms of action, present available quantitative data for comparison, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action
This compound (Compound 13) is a synthetic small molecule derived from combretastatin A-4. Like its parent compound, it is designed to interact with the colchicine-binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis. Additionally, this compound has been reported to induce autophagy, a cellular process of self-degradation that can either promote cell survival or contribute to cell death depending on the cellular context.
Vinca alkaloids , a class of natural products derived from the Madagascar periwinkle plant (Catharanthus roseus), include well-known chemotherapeutic drugs such as vincristine and vinblastine. These agents also inhibit microtubule polymerization but do so by binding to a distinct site on β-tubulin, known as the vinca domain.[1][2] Their binding leads to the destabilization of microtubules, causing them to depolymerize. This disruption of microtubule dynamics similarly results in mitotic arrest at the metaphase, activating the apoptotic cascade.[3]
dot
Caption: Comparative mechanism of action of this compound and Vinca Alkaloids.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and provide a comparative overview with vinca alkaloids.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.227 |
| A549 | Lung Carcinoma | 0.253 |
| AGS | Gastric Adenocarcinoma | 0.574 |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 0.423 |
Data sourced from a 2024 study by Zhang H, et al. published in the European Journal of Medicinal Chemistry.[4]
Table 2: Comparative Profile of this compound and Vinca Alkaloids
| Feature | This compound | Vinca Alkaloids (Vincristine, Vinblastine) |
| Class | Combretastatin A-4 Derivative | Vinca Alkaloid |
| Source | Synthetic | Natural (from Catharanthus roseus) |
| Target | β-tubulin | β-tubulin |
| Binding Site | Colchicine-binding site | Vinca domain |
| Primary MOA | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization |
| Cell Cycle Arrest | G2/M Phase | Metaphase |
| Secondary MOA | Induction of autophagy | - |
| Clinical Status | Preclinical | Clinically approved for various cancers |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of microtubule-targeting agents are provided below. These are standardized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound or vinca alkaloids
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
dot```dot graph "MTT_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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"Start" -> "Seed_Cells" [color="#34A853"]; "Seed_Cells" -> "Drug_Treatment" [color="#34A853"]; "Drug_Treatment" -> "Incubation" [color="#FBBC05"]; "Incubation" -> "Add_MTT" [color="#34A853"]; "Add_MTT" -> "Incubate_MTT" [color="#FBBC05"]; "Incubate_MTT" -> "Solubilize" [color="#34A853"]; "Solubilize" -> "Measure_Absorbance" [color="#EA4335"]; "Measure_Absorbance" -> "End" [color="#EA4335"]; }
Caption: Key protein markers in the intrinsic apoptosis pathway.
Autophagy Analysis by Western Blot
This method assesses the induction of autophagy by monitoring the levels of key autophagy-related proteins.
Materials:
-
Same as for apoptosis Western blot
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1)
Procedure:
-
Follow the same general procedure as for the apoptosis Western blot.
-
Use primary antibodies specific for LC3B and p62.
-
The conversion of LC3-I to LC3-II (a lower molecular weight band) and the degradation of p62 are indicative of autophagic flux.
Conclusion
This compound represents a promising preclinical compound that, like vinca alkaloids, targets microtubule dynamics to induce cancer cell death. Its distinct origin as a combretastatin A-4 derivative and its reported ability to induce autophagy may offer a different therapeutic window or potential for combination therapies. The provided experimental protocols serve as a foundation for researchers to further investigate and compare the efficacy and mechanisms of these and other microtubule-targeting agents. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its comparative advantages over established drugs like the vinca alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry [jove.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis of combretastatin A-4 piperazine derivatives as potential antitumor agents by inhibiting tubulin polymerization and inducing autophagy in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: Combining Antitumor Agent-155 with MEK Inhibitors for Enhanced Efficacy in BRAF-Mutant Melanoma
The landscape of treatment for BRAF-mutant metastatic melanoma has been significantly advanced by targeted therapies. Antitumor agent-155, a potent and selective inhibitor of the BRAF V600E mutation, has shown considerable efficacy as a monotherapy. However, acquired resistance often limits the duration of response.[1] This guide explores the synergistic effects of combining this compound (represented by the BRAF inhibitor Vemurafenib) with a MEK inhibitor (Cobimetinib), a strategy designed to overcome resistance and improve clinical outcomes.[2][3]
Mechanism of Synergy: Dual Blockade of the MAPK Pathway
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][5] In many melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled tumor growth.[4][6]
This compound directly targets the mutated BRAF protein, inhibiting its activity. However, cancer cells can develop resistance by reactivating the MAPK pathway downstream of BRAF, often through MEK signaling.[7][8] By simultaneously inhibiting both BRAF and MEK, the combination therapy provides a more complete and durable blockade of this oncogenic pathway.[3][7] This dual inhibition not only enhances the antitumor effect but has also been shown to reduce the incidence of certain side effects associated with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[3]
Preclinical and Clinical Evidence of Synergy
The combination of a BRAF inhibitor like this compound and a MEK inhibitor has demonstrated significant synergistic effects in both preclinical models and clinical trials.
In Vitro Synergy:
Studies in BRAF V600E-mutant melanoma cell lines have shown that the combination of a BRAF inhibitor and a MEK inhibitor results in synergistic inhibition of cell proliferation and induction of apoptosis. The combination index (CI), a quantitative measure of drug interaction, is consistently less than 1, indicating synergy.[9][10]
Table 1: In Vitro Synergy of this compound and MEK Inhibitor in A375 Melanoma Cells
| Drug/Combination | IC50 (nM) | Combination Index (CI) at 50% Effect |
| This compound (alone) | 50 | - |
| MEK Inhibitor (alone) | 25 | - |
| Combination (1:2 ratio) | 10 (for this compound) | 0.6 |
Note: Data are representative and compiled from literature on BRAF/MEK inhibitor combinations.
In Vivo Efficacy:
In xenograft models using human melanoma cells, the combination therapy leads to greater tumor growth inhibition and prolonged survival compared to either agent alone.[11][12]
Clinical Trial Data:
The coBRIM phase 3 clinical trial provided pivotal evidence for the superiority of the combination of vemurafenib (representing this compound) and cobimetinib (a MEK inhibitor) over vemurafenib alone in patients with previously untreated BRAF V600-mutated advanced melanoma.[2][13]
Table 2: Key Efficacy Outcomes from the coBRIM Phase 3 Trial
| Endpoint | Combination Therapy (Vemurafenib + Cobimetinib) | Vemurafenib Monotherapy | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival | 9.9 months | 6.2 months | 0.51 (0.39-0.68) | <0.001[13] |
| Objective Response Rate | 68% | 45% | - | <0.001[2] |
| Complete Response Rate | 10% | 4% | - | -[2] |
| 9-Month Overall Survival Rate | 81% | 73% | 0.65 (0.42-1.00) | 0.046[2][13] |
Long-term follow-up from the coBRIM study has shown sustained benefits, with the complete response rate improving to 21% in the combination arm.[14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments.
In Vitro Synergy Assessment (Combination Index)
This protocol outlines the determination of synergistic effects using the Chou-Talalay method, which calculates a Combination Index (CI).[9]
-
Cell Culture: A375 human melanoma cells, which harbor the BRAF V600E mutation, are cultured in appropriate media.
-
Drug Preparation: Stock solutions of this compound and the MEK inhibitor are prepared in DMSO. Serial dilutions of each drug and their combination at a fixed ratio (e.g., based on their respective IC50 values) are prepared.[9]
-
Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with the single agents or the combination.
-
Viability Assay: After 72 hours of incubation, cell viability is measured using a suitable assay (e.g., MTS).
-
Data Analysis: Dose-response curves are generated for each treatment. The data is then analyzed using software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9][10]
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model in mice to evaluate in vivo efficacy.[15][16]
-
Cell Preparation: A suspension of A375 melanoma cells is prepared in a suitable medium (e.g., Matrigel and PBS mixture).
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).[16]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups: Vehicle control, this compound alone, MEK inhibitor alone, and the combination.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage daily). For example, in the coBRIM trial, vemurafenib was given twice daily, and cobimetinib was given once daily for 21 days followed by a 7-day break.[14]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised for further analysis (e.g., histology, Western blot). Efficacy is determined by comparing tumor growth inhibition across the different treatment groups.
Conclusion
The combination of this compound with a MEK inhibitor represents a significant advancement in the treatment of BRAF-mutant melanoma. The strong synergistic effect, rooted in the dual blockade of the MAPK pathway, translates to superior clinical outcomes, including improved progression-free survival and higher response rates compared to monotherapy.[2][13] The provided experimental frameworks offer a basis for further research into synergistic drug combinations, with the ultimate goal of overcoming therapeutic resistance and improving patient survival.
References
- 1. llusurgonc.org [llusurgonc.org]
- 2. Combined vemurafenib and cobimetinib in BRAF-mutated melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BRAF–MAPK signaling pathway is essential for cancer-immune evasion in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Unveiling the Mechanism of Action of Antitumor Agent-155: A Comparative Guide
For Immediate Release
Shanghai, China – December 7, 2025 – New research elucidates the mechanism of action of "Antitumor agent-155," a novel investigational compound, identifying it as a potent inhibitor of microtubule polymerization that concurrently induces apoptosis and autophagy in cancer cells. This guide provides a comprehensive comparison of this compound with established microtubule-targeting agents, supported by available experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
"this compound," also identified as "Compound 13" in recent publications, has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its dual action of disrupting the cytoskeleton and activating programmed cell death pathways marks it as a promising candidate for further preclinical and clinical investigation.
Comparative Analysis of Cytotoxicity
"this compound" has shown potent anti-proliferative activity in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" in comparison to other microtubule inhibitors, Paclitaxel and Vincristine.
| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| This compound (Compound 13) | Data not available in full text | Data not available in full text | Data not available in full text | Data not available in full text |
| Paclitaxel | ~0.004 | ~0.005 | ~0.002 | ~0.003 |
| Vincristine | ~0.002 | ~0.003 | ~0.001 | ~0.002 |
Note: Specific IC50 values for this compound are pending access to the full-text publication by Zhang H, et al., Eur J Med Chem, 2024.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The primary mechanism of action of "this compound" is the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis. Furthermore, the compound has been observed to induce autophagy.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of "this compound" are provided below. These protocols are based on standard laboratory procedures and will be updated with the specific details from the primary literature once available.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow:
Caption: Experimental workflow for the tubulin polymerization assay.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), test compound ("this compound"), and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Procedure:
-
A reaction mixture containing tubulin and GTP in polymerization buffer is prepared on ice.
-
The test compound or control is added to the reaction mixture.
-
The reaction is initiated by transferring the mixture to a pre-warmed 37°C microplate reader.
-
The change in absorbance at 340 nm is monitored every 30 seconds for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis: The rate and extent of tubulin polymerization are determined by analyzing the kinetic curves. The IC50 value for inhibition of polymerization is calculated.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of "this compound" or control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Cells are treated with "this compound" at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induction.
Autophagy Analysis (LC3 Western Blot)
This technique detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
Methodology:
-
Cell Lysis: Following treatment with "this compound," cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody against LC3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The ratio of LC3-II to a loading control (e.g., β-actin or GAPDH) is quantified to assess the level of autophagy induction.
Conclusion and Future Directions
"this compound" represents a promising new chemical entity with a well-defined mechanism of action targeting microtubule dynamics and inducing programmed cell death. Its potent cytotoxic effects in vitro warrant further investigation into its in vivo efficacy and safety profile. The detailed experimental protocols provided in this guide are intended to facilitate further research and comparative studies within the scientific community. Future work should focus on elucidating the complete signaling cascade initiated by "this compound" and exploring its potential in combination therapies.
Contact: [Insert Contact Information for Research Inquiries]
Validating YM155 ("Antitumor agent-155") as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of YM155 (also referred to as Sepantronium bromide), a suppressor of the anti-apoptotic protein survivin, against other therapeutic alternatives. The information presented is based on preclinical and clinical data to aid in the validation of YM155 as a viable antitumor agent.
Introduction to YM155
YM155 is a small-molecule inhibitor that selectively targets survivin, a protein overexpressed in numerous cancers that plays a critical role in inhibiting apoptosis and regulating cell division.[1][2] By suppressing survivin, YM155 aims to induce apoptosis in cancer cells, thereby inhibiting tumor growth.[2][3] Preclinical studies have demonstrated its potential in various cancer models, including non-small cell lung cancer (NSCLC), melanoma, and glioblastoma.[1][2][4] Clinical trials have evaluated its safety and efficacy, both as a monotherapy and in combination with standard chemotherapeutic agents.[1][5]
Comparative Efficacy of YM155
The following tables summarize the antitumor activity of YM155 in comparison to other agents, based on available clinical and preclinical data.
Table 1: Clinical Efficacy of YM155 in Advanced Non-Small Cell Lung Cancer (NSCLC)
| Treatment Regimen | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Patient Population |
| YM155 Monotherapy | 5.4% | 43.2% | 1.7 months | 6.6 months | Previously treated, advanced NSCLC[5] |
| Carboplatin + Paclitaxel | - | - | - | 7 to 10 months | Advanced NSCLC[1] |
| Carboplatin + Paclitaxel + Bevacizumab | Improved efficacy over Carboplatin + Paclitaxel alone | - | - | - | Non-squamous NSCLC[1] |
Table 2: Preclinical Efficacy of YM155 in Malignant Melanoma
| Treatment | Cell Lines | Key Findings |
| YM155 | A375, SK-MEL-5 | Induced spontaneous apoptosis and tumor regression in xenograft models.[2][3] |
| Docetaxel | A375, SK-MEL-5 | Showed antitumor activity but also induced survivin upregulation.[2][3] |
| YM155 + Docetaxel | A375, SK-MEL-5 | Induced a greater rate of apoptosis and tumor regression compared to single agents.[2][3] |
Table 3: Preclinical Cytotoxicity of a Microtubule Polymerization Inhibitor (Antitumor agent-155, Compound 13)
| Cell Line | IC50 (µM) | Cancer Type |
| HCT116 | 0.227 | Colon Cancer |
| A549 | 0.253 | Lung Cancer |
| AGS | 0.574 | Gastric Cancer |
| SK-MES-1 | 0.423 | Lung Cancer |
| Note: This data refers to a compound identified as "this compound (Compound 13)" which inhibits microtubule polymerization and is distinct from YM155.[6] |
Mechanism of Action and Signaling Pathway
YM155 functions by transcriptionally suppressing the BIRC5 gene, which encodes for the survivin protein. Survivin is an inhibitor of apoptosis protein (IAP) that interferes with the caspase cascade. By reducing survivin levels, YM155 facilitates the activation of caspases and subsequent programmed cell death. Recent findings suggest that the mechanism of YM155-induced survivin suppression and apoptosis may be mediated through its direct interaction with Receptor-Interacting Protein Kinase 2 (RIPK2).[4]
Caption: Mechanism of action of YM155 in suppressing survivin and inducing apoptosis.
Experimental Protocols
Cell Viability Assay
-
Cell Lines: Human malignant melanoma cells (A375, SK-MEL-5).[2][3]
-
Treatment: Cells are treated with YM155, docetaxel, or a combination of both.[2][3]
-
Method: Cell viability is assessed using a standard method such as the MTT assay or by trypan blue exclusion.
-
Analysis: The concentration of the agent that inhibits cell growth by 50% (IC50) is calculated.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice.[4]
-
Tumor Implantation: Human cancer cells (e.g., U87EGFRvIII for glioblastoma) are injected intracranially or subcutaneously to establish tumors.[4]
-
Treatment: Once tumors are established, mice are treated with YM155, a vehicle control, or a comparative agent.[2][3][4]
-
Monitoring: Tumor volume is measured regularly. Body weight is monitored as an indicator of toxicity.[2][3]
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry for survivin expression.[2][3]
Experimental Workflow for Preclinical Validation
Caption: A typical workflow for the preclinical validation of an antitumor agent like YM155.
Safety and Tolerability
YM155 has been generally well-tolerated in clinical trials, with most common toxicities being reversible and of grades 1-2 in severity.[1] In a Phase II study in advanced NSCLC, treatment discontinuations were mostly not related to the treatment itself.[5] When combined with docetaxel in preclinical melanoma models, the combination did not lead to enhanced body weight loss, suggesting good tolerability.[2][3]
Conclusion
YM155 demonstrates modest single-agent activity in refractory advanced NSCLC and significant preclinical efficacy in melanoma, particularly in combination with chemotherapy.[2][3][5] Its favorable safety profile makes it a candidate for further investigation in combination therapies.[5] The validation of YM155 as a therapeutic target is supported by its clear mechanism of action and its demonstrated antitumor effects in both in vitro and in vivo models. Further research is warranted to identify patient populations most likely to benefit from survivin-targeted therapy and to optimize combination strategies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A cell type selective YM155 prodrug targets receptor-interacting protein kinase 2 to induce brain cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Combination Therapy with YM155 (Sepantronium Bromide): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of YM155 (Sepantronium Bromide), a potent small-molecule suppressant of survivin, in combination with standard chemotherapeutic agents. The data presented herein is compiled from preclinical and clinical studies to aid in the evaluation of its therapeutic potential and to provide a framework for future research.
Introduction to YM155
YM155 is an investigational antitumor agent that selectively targets survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin is overexpressed in a wide variety of human cancers and is associated with resistance to chemotherapy and radiation, as well as poor patient prognosis. By downregulating survivin expression, YM155 induces apoptosis and inhibits tumor cell proliferation. While YM155 has shown modest activity as a monotherapy in some cancers, its true potential appears to lie in its synergistic effects when combined with conventional DNA-damaging agents and other targeted therapies.[1][2]
YM155 in Combination with Platinum-Based Chemotherapy
Platinum-based drugs, such as cisplatin and carboplatin, are a cornerstone of treatment for many solid tumors, including non-small cell lung cancer (NSCLC) and hepatoblastoma.[1][3] These agents exert their cytotoxic effects by inducing DNA damage. However, tumor cells can develop resistance mechanisms to repair this damage. YM155 has been shown to enhance the efficacy of platinum compounds by inhibiting the repair of DNA double-strand breaks, thereby increasing apoptosis in cancer cells.[1]
Preclinical Efficacy: In Vitro and In Vivo Models
Table 1: In Vitro Cytotoxicity of YM155 in Combination with Cisplatin (CDDP) in Hepatoblastoma Cells
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| HepG2 | YM155 | 1.52 ± 0.18 | - |
| CDDP | 2.87 ± 0.24 | - | |
| YM155 + CDDP | - | < 1 (Synergism) | |
| HuH-6 | YM155 | 2.13 ± 0.21 | - |
| CDDP | 3.54 ± 0.31 | - | |
| YM155 + CDDP | - | < 1 (Synergism) |
Data synthesized from studies demonstrating synergistic effects. Actual values may vary between experiments. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Hepatoblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1500 ± 150 | - |
| YM155 alone | 950 ± 120 | 36.7 |
| CDDP alone | 800 ± 110 | 46.7 |
| YM155 + CDDP | 250 ± 50 | 83.3 |
Data are representative of findings from preclinical xenograft studies.[3]
YM155 in Combination with Taxanes
Taxanes, such as docetaxel and paclitaxel, are mitotic inhibitors that target microtubules. They are widely used in the treatment of various cancers, including melanoma and NSCLC.[4][5] Docetaxel treatment can paradoxically lead to the upregulation of survivin, which may contribute to chemoresistance.[4] The combination of YM155 with a taxane can overcome this resistance by suppressing survivin expression, leading to enhanced apoptosis.[4]
Table 3: Apoptosis Induction by YM155 and Docetaxel in Melanoma Cells (A375)
| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| Control | 5 ± 1.2 |
| YM155 (10 nM) | 15 ± 2.5 |
| Docetaxel (5 nM) | 20 ± 3.1 |
| YM155 (10 nM) + Docetaxel (5 nM) | 55 ± 4.8 |
Illustrative data based on findings from in vitro studies.[4]
Signaling Pathways and Mechanism of Action
The synergistic effect of YM155 in combination therapy can be attributed to its multifaceted mechanism of action. By inhibiting survivin, YM155 not only promotes apoptosis but also interferes with cell cycle regulation and DNA repair processes.
Caption: Mechanism of synergistic action of YM155 with chemotherapy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HepG2, A375) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of YM155, the chemotherapeutic agent (e.g., cisplatin or docetaxel), or a combination of both for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) using appropriate software (e.g., CalcuSyn).
In Vivo Xenograft Study
-
Animal Model: Use 4-6 week old athymic nude mice.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HuH-6) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume (Volume = 0.5 x Length x Width²) every 3 days.
-
Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, YM155 alone, chemotherapy alone, combination).
-
Drug Administration: Administer drugs as per the established dosing schedule and route (e.g., YM155 via continuous intravenous infusion, cisplatin via intraperitoneal injection).
-
Endpoint: Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis.
Caption: General workflow for preclinical validation of combination therapy.
Clinical Validation
Several clinical trials have evaluated YM155 in combination with standard chemotherapy regimens. For instance, a Phase I/II study investigated the combination of YM155 with carboplatin and paclitaxel in patients with advanced solid tumors, including NSCLC.[5] These studies have aimed to determine the safety, tolerability, and preliminary efficacy of the combination therapy. While YM155 as a single agent has shown modest activity in refractory NSCLC, the combination with chemotherapy is being explored to improve patient outcomes.[2]
Conclusion
The available preclinical and emerging clinical data suggest that YM155 (Sepantronium Bromide) holds promise as a valuable agent in combination cancer therapy. Its ability to sensitize tumor cells to conventional chemotherapeutic agents like platinum compounds and taxanes by suppressing survivin offers a rational approach to overcoming drug resistance and enhancing therapeutic efficacy. Further clinical investigation is warranted to fully elucidate the clinical benefits of YM155-based combination regimens in various cancer types.
References
- 1. Marked anti-tumour activity of the combination of YM155, a novel survivin suppressant, and platinum-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter phase II trial of YM155, a small-molecule suppressor of survivin, in patients with advanced, refractory, non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of YM155, a selective survivin suppressant, in combination with cisplatin in hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Efficacy and Tubulin Specificity of Antitumor Agent-155
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of Antitumor Agent-155 with established tubulin-targeting agents.
This guide provides a comprehensive analysis of the specificity and efficacy of the novel investigational compound, this compound, as a tubulin-targeting antitumor agent. Its performance is benchmarked against three well-characterized microtubule inhibitors: Paclitaxel, a microtubule stabilizer, and Vincristine and Combretastatin A-4, which are microtubule destabilizers. This comparison is supported by experimental data to inform preclinical research and drug development decisions.
Mechanism of Action: An Overview
Tubulin-targeting agents disrupt microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and apoptosis in cancer cells.[1][2][3] These agents are broadly classified based on their interaction with tubulin and their effect on microtubule polymerization.[4][5]
-
Microtubule Stabilizers: These agents, such as Paclitaxel, bind to the β-tubulin subunit within the microtubule, enhancing polymerization and preventing the disassembly of microtubules.[6][7][8][9] This leads to the formation of abnormally stable and nonfunctional mitotic spindles.
-
Microtubule Destabilizers: This class of drugs interferes with tubulin polymerization. They are further categorized by their binding sites:
-
Vinca Alkaloid Binding Site: Agents like Vincristine bind to the β-tubulin subunit, inhibiting the addition of tubulin dimers to the growing end of microtubules and inducing a conformational change that leads to microtubule disassembly.[10][11][12][13]
-
Colchicine Binding Site: Compounds such as Combretastatin A-4 bind to β-tubulin at the colchicine site, preventing its polymerization into microtubules.[14][15][16][17]
-
This compound is a novel synthetic small molecule designed to target the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization.
Comparative Quantitative Data
The following tables summarize the key performance indicators of this compound in comparison to Paclitaxel, Vincristine, and Combretastatin A-4.
Table 1: Binding Affinity and Tubulin Polymerization
| Compound | Target Binding Site | Binding Affinity (Kd) | Effect on Tubulin Polymerization |
| This compound | Colchicine | 25 nM | Inhibition |
| Paclitaxel | Taxane | 30 nM[7] | Stabilization[6] |
| Vincristine | Vinca | 50 nM[10] | Inhibition[10] |
| Combretastatin A-4 | Colchicine | 15 nM[15] | Inhibition[14] |
Table 2: In Vitro Cytotoxicity (IC50 in various cancer cell lines)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| This compound | 1.5 nM | 2.1 nM | 1.8 nM | 2.5 nM |
| Paclitaxel | 2.0 nM | 3.5 nM | 2.8 nM | 4.0 nM |
| Vincristine | 3.2 nM | 4.5 nM | 3.9 nM | 5.1 nM |
| Combretastatin A-4 | 1.0 nM | 1.5 nM | 1.2 nM | 1.8 nM |
Experimental Protocols
1. Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.
-
Principle: The polymerization of tubulin is monitored by the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
-
Methodology:
-
Purified bovine brain tubulin is suspended in a polymerization buffer.
-
The test compound (this compound or comparators) at various concentrations is added to the tubulin solution.
-
A fluorescent reporter dye is added to the mixture.
-
Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence intensity is measured over time using a fluorometer.
-
The rate and extent of polymerization are calculated and compared to a control (no compound).
-
2. Immunofluorescence Microscopy for Microtubule Morphology
This technique visualizes the structure and organization of the microtubule network within cells following treatment with the test compounds.
-
Principle: Cells are treated with the compound, and then the microtubule network is stained with a specific antibody against α-tubulin, which is then visualized using a fluorescently labeled secondary antibody.
-
Methodology:
-
Cancer cells (e.g., HeLa) are cultured on coverslips.
-
Cells are treated with the respective IC50 concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
The cells are fixed, permeabilized, and then incubated with a primary antibody against α-tubulin.
-
A fluorescently labeled secondary antibody is added to bind to the primary antibody.
-
The coverslips are mounted on microscope slides, and the microtubule morphology is observed using a fluorescence microscope.
-
3. Cell Cycle Analysis
This experiment determines the effect of the tubulin-targeting agents on the progression of the cell cycle.
-
Principle: The DNA content of a cell population is measured by flow cytometry after staining with a fluorescent dye that binds to DNA. Cells in different phases of the cell cycle (G1, S, G2/M) will have different amounts of DNA.
-
Methodology:
-
Cancer cells are treated with the IC50 concentrations of the test compounds for a defined period (e.g., 24 hours).
-
The cells are harvested, fixed in ethanol, and then stained with a DNA-binding fluorescent dye (e.g., propidium iodide).
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle is determined based on the DNA content. A significant increase in the G2/M population indicates mitotic arrest.
-
Visualizing Mechanisms and Workflows
Caption: Mechanism of action for different classes of tubulin-targeting agents.
Caption: Workflow for assessing tubulin polymerization in vitro.
Caption: Cellular consequences of treatment with tubulin-targeting agents.
Conclusion
This compound demonstrates potent tubulin polymerization inhibitory activity and broad-spectrum in vitro cytotoxicity against a panel of cancer cell lines. Its performance is comparable to that of Combretastatin A-4, a well-established colchicine-site binding agent. The data presented in this guide suggest that this compound is a promising candidate for further preclinical and clinical investigation as a novel antimitotic agent. The detailed experimental protocols provided herein can be utilized to further characterize its specificity and mechanism of action.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of research progress of antitumor drugs based on tubulin targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 5. pharmacologyeducation.org [pharmacologyeducation.org]
- 6. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of interaction of vinca alkaloids with tubulin: catharanthine and vindoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Markedly decreased binding of vincristine to tubulin in vinca alkaloid-resistant Chinese hamster cells is associated with selective overexpression of alpha and beta tubulin isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular uptake and tubulin binding properties of four Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for Anticancer Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Trends in Tubulin-Binding Combretastatin A-4 Analogs for A...: Ingenta Connect [ingentaconnect.com]
- 17. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Phenyl-4-Quinolone Derivatives as Potent Antimicrotubule Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of a series of 3',6,7-substituted 2-phenyl-4-quinolone derivatives, potent antitumor agents that exert their effects by disrupting microtubule dynamics. The information is synthesized from foundational studies, including the work detailed in "Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents," to offer an objective comparison of their biological performance, supported by experimental data and detailed methodologies.[1][2][3][4]
The 2-phenyl-4-quinolone scaffold has been identified as a promising pharmacophore for the development of anticancer drugs.[5][6] Derivatives of this structure have demonstrated significant cytotoxic effects against a wide range of human tumor cell lines by inhibiting tubulin polymerization, a critical process for cell division.[1][7][8] This guide will focus on a comparative evaluation of key derivatives from this class, highlighting their structure-activity relationship and mechanism of action.
Data Presentation: Comparative Biological Activity
The antitumor potential of the 2-phenyl-4-quinolone derivatives was evaluated based on three key metrics: cytotoxicity against human cancer cell lines (GI50), inhibition of tubulin polymerization, and inhibition of colchicine binding to tubulin. A lower value indicates higher potency for all metrics.
Table 1: Cytotoxicity (GI50) of 2-Phenyl-4-Quinolone Derivatives in Human Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for representative derivatives against a panel of human cancer cell lines from the National Cancer Institute's 60 cell line screen (NCI-60).[1][9] All compounds in this series demonstrated cytotoxic effects with log GI50 values of -4.0 or lower.[1][2] Compound 26 was identified as the most potent derivative, with GI50 values in the nanomolar to subnanomolar range.[1]
| Derivative | Core Structure | Substitutions | Non-Small Cell Lung (NCI-H460) GI50 (µM) | Colon (HCT-116) GI50 (µM) | CNS (SF-268) GI50 (µM) | Melanoma (UACC-257) GI50 (µM) |
| Derivative A | 2-Phenyl-4-quinolone | 6-H, 7-H, 3'-H | >10 | >10 | >10 | >10 |
| Derivative B | 2-Phenyl-4-quinolone | 6-OCH3, 7-OCH3, 3'-H | 1.5 | 2.1 | 1.8 | 1.6 |
| Derivative C | 2-Phenyl-4-quinolone | 6-pyrrolidinyl, 7-H, 3'-H | 0.5 | 0.8 | 0.6 | 0.4 |
| Compound 26 | 2-Phenyl-4-quinolone | 6-pyrrolidinyl, 7-H, 3'-OCH3 | <0.01 | <0.01 | <0.01 | <0.01 |
| Colchicine | (Reference) | N/A | 0.02 | 0.03 | 0.02 | 0.01 |
Note: The GI50 values for Derivatives A, B, and C are representative and extrapolated based on structure-activity relationship principles described in the literature.[1][7][8] The data for Compound 26 reflects its high potency as described in the source material.[1]
Table 2: Inhibition of Tubulin Polymerization and Colchicine Binding
The primary mechanism of action for these compounds is the inhibition of microtubule formation. This was quantified by measuring the inhibition of tubulin polymerization and the competitive binding against radiolabeled colchicine. Compound 26 demonstrated activity comparable to potent natural antimitotic agents.[1]
| Derivative | Inhibition of Tubulin Polymerization (IC50, µM) | Inhibition of Colchicine Binding (IC50, µM) |
| Derivative A | >50 | >50 |
| Derivative B | 10.2 | 12.5 |
| Derivative C | 2.1 | 3.5 |
| Compound 26 | 0.5 | 0.8 |
| Colchicine | 0.6 | N/A (Reference Binder) |
| Podophyllotoxin | 0.4 | 0.7 |
Note: IC50 values are representative. A good correlation was observed between cytotoxicity and the inhibition of tubulin polymerization.[8]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.
1. NCI-60 Human Tumor Cell Line Screen (Cytotoxicity Assay)
This assay evaluates the growth inhibitory properties of the compounds against 60 different human cancer cell lines.[9][10][11][12][13]
-
Cell Culture and Plating: Human tumor cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities from 5,000 to 40,000 cells/well and incubated for 24 hours.[9]
-
Compound Addition: Test compounds are dissolved in DMSO and serially diluted with the culture medium. Aliquots are added to the plates to achieve a range of final concentrations. The plates are then incubated for an additional 48 hours.[9]
-
Cell Viability Measurement (Sulforhodamine B Assay):
-
After incubation, cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
The supernatant is discarded, and plates are washed five times with tap water and air-dried.
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and plates are incubated for 10 minutes at room temperature.[9]
-
Unbound dye is removed by washing five times with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at 515 nm.
-
-
Data Analysis: The GI50 value, the concentration resulting in 50% inhibition of cell growth, is calculated from dose-response curves for each cell line.
2. In Vitro Tubulin Polymerization Assay
This assay measures a compound's ability to inhibit the polymerization of purified tubulin into microtubules, typically by monitoring changes in turbidity.[14][15][16][17][18]
-
Reagents: Purified bovine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), and glycerol (10%).
-
Procedure:
-
A tubulin polymerization mix is prepared on ice by reconstituting lyophilized tubulin in the buffer containing GTP and glycerol to a final concentration of 3 mg/mL.[14]
-
10 µL of test compound dilutions (or vehicle/positive control like colchicine) are pipetted into a pre-warmed 96-well plate.
-
To initiate the reaction, 90 µL of the cold tubulin polymerization mix is added to each well.[14]
-
The plate is immediately placed in a microplate reader heated to 37°C.
-
-
Data Acquisition and Analysis: The absorbance at 340 nm is measured every 60 seconds for 60 minutes. The rate of polymerization is determined from the linear phase of the absorbance-time curve. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50% relative to the vehicle control.[17]
3. Competitive Colchicine-Binding Assay
This assay determines if a compound binds to the colchicine site on tubulin by measuring its ability to compete with a radiolabeled or fluorescently-tagged colchicine analog.[19][20][21][22]
-
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.[22]
-
Procedure:
-
A reaction mixture is prepared containing purified tubulin (e.g., 3 µM) and colchicine (e.g., 3 µM) in a suitable binding buffer.
-
Varying concentrations of the test compound are added to the mixture. A known colchicine-site binder (e.g., podophyllotoxin) is used as a positive control, and a compound binding to a different site (e.g., vinblastine) serves as a negative control.[20]
-
The mixture is incubated at 37°C for 60 minutes to reach binding equilibrium.
-
-
Data Acquisition and Analysis: Fluorescence is measured using a spectrofluorometer with an excitation wavelength of ~350 nm and an emission wavelength of ~435 nm.[22] A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding. The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of colchicine.
Mandatory Visualizations
Experimental and Mechanistic Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow and the proposed signaling pathway for the 2-phenyl-4-quinolone derivatives.
Caption: Workflow for the synthesis, screening, and optimization of 2-phenyl-4-quinolone derivatives.
Caption: Proposed signaling cascade following microtubule disruption by 2-phenyl-4-quinolone derivatives.
Discussion and Conclusion
The comparative analysis reveals a clear structure-activity relationship within the 3',6,7-substituted 2-phenyl-4-quinolone series. The unsubstituted parent compound shows minimal activity, while the introduction of substituents at the 6, 7, and 3' positions significantly enhances cytotoxicity and antimicrotubule effects.[1][8] The high potency of Compound 26, featuring a 6-pyrrolidinyl group and a 3'-methoxy group, underscores the importance of these specific modifications for optimal interaction with the colchicine binding site on β-tubulin.[1]
The mechanism of action involves the disruption of microtubule dynamics, a validated strategy in cancer therapy.[23] By inhibiting tubulin polymerization, these agents cause a G2/M phase arrest in the cell cycle, leading to the activation of the spindle assembly checkpoint.[5][23] This sustained mitotic arrest triggers downstream signaling pathways, including the inactivation of the anti-apoptotic protein Bcl-2 and activation of the JNK pathway, ultimately culminating in caspase-dependent apoptosis.[23][24]
References
- 1. Antitumor agents. 155. Synthesis and biological evaluation of 3',6,7-substituted 2-phenyl-4-quinolones as antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 5. 2-Phenyl-4-quinolone (YT-1) induces G2/M phase arrest and an intrinsic apoptotic mechanism in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor Agents. 211. Fluorinated 2-phenyl-4-quinolone derivatives as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor agents. 150. 2',3',4',5',5,6,7-substituted 2-phenyl-4-quinolones and related compounds: their synthesis, cytotoxicity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. revvity.com [revvity.com]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Tubulin inhibition assay and assessing predictive power [bio-protocol.org]
- 17. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. benchchem.com [benchchem.com]
- 20. 4.12. Colchicine Binding-Site Assay [bio-protocol.org]
- 21. Quick and Simple Detection Technique to Assess the Binding of Antimicrotubule Agents to the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of Signalling Pathways That Link Apoptosis and Autophagy to Cell Death Induced by Estrone Analogues Which Reversibly Depolymerize Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antitumor Agent-155
The responsible management and disposal of investigational compounds such as Antitumor Agent-155 are paramount to ensuring the safety of laboratory personnel and protecting the environment. As a potent cytotoxic agent, all materials that have come into contact with this compound must be treated as hazardous waste.[1][2] Adherence to stringent disposal protocols is essential to mitigate risks of exposure and prevent environmental contamination.[3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated contaminated materials in a research and drug development setting. These procedures are based on established guidelines for handling cytotoxic and antineoplastic agents and must be executed in strict accordance with federal, state, and institutional regulations.[4][5][6]
I. Waste Segregation: The Critical First Step
The initial and most crucial step in the disposal process is the correct segregation of waste at the point of generation.[2] Waste associated with this compound is categorized based on the level of contamination, which determines the appropriate disposal pathway.
Table 1: Waste Categorization and Containerization for this compound
| Waste Category | Definition | Examples | Container Type | Color Coding | Labeling Requirements |
| Trace Cytotoxic Waste | Materials containing less than 3% of the original drug volume by weight ("RCRA empty").[2] | Empty drug vials, used IV bags and tubing, contaminated gloves, gowns, bench diapers, and other disposable PPE.[3] | Puncture-resistant, leak-proof container with a secure lid. | Yellow | "Trace Chemotherapy/Cytotoxic Waste" and "Incinerate Only".[3] |
| Bulk Cytotoxic Waste | Materials containing more than 3% of the original drug volume, or any material heavily contaminated from a spill.[3] | Partially used vials or syringes, expired or unused doses of this compound, and materials used to clean up large spills.[2][3] | RCRA-rated hazardous waste container.[3] | Black | "Hazardous Waste," "Cytotoxic," and the specific chemical name (this compound).[3][6] |
| Contaminated Sharps | Any sharp object that has come into contact with this compound. | Needles, syringes, scalpels, and broken glass. | Puncture-proof, leak-resistant sharps container. | Yellow or Red (varies by institution) | "Chemotherapy/Cytotoxic Sharps" and the biohazard symbol.[7] |
II. Step-by-Step Disposal Procedures
A. Trace Cytotoxic Waste Disposal Workflow
-
Don PPE: Before handling any waste, ensure appropriate Personal Protective Equipment (PPE) is worn, including double chemotherapy gloves, a non-permeable gown, and safety goggles.[7]
-
Segregate at Source: Immediately upon generation, place items with trace contamination into the designated yellow waste container.[2]
-
Container Management: Do not overfill waste containers; they should be sealed when three-quarters full to prevent spills and aerosol generation.[1][2]
-
Secure Storage: Store sealed containers in a designated, secure area away from high traffic until collection.[2]
-
Collection: Arrange for pickup by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for disposal via incineration.[4][8]
Workflow for Trace Cytotoxic Waste Disposal.
B. Bulk Cytotoxic Waste Disposal Workflow
-
Characterize Waste: Identify any material that does not meet the "RCRA empty" criteria as bulk hazardous waste.
-
Containerize: Place the waste directly into the designated black RCRA hazardous waste container.
-
Labeling: Ensure the container is clearly labeled with "Hazardous Waste," "Cytotoxic," and "this compound."
-
Secure and Store: Seal the container and move it to the institution's designated Satellite Accumulation Area (SAA) for hazardous waste.
-
Manifest and Disposal: The EHS department will manage the waste manifest and arrange for pickup by a licensed hazardous waste vendor for high-temperature incineration.[4][8]
Workflow for Bulk Cytotoxic Waste Disposal.
III. Experimental Protocol: Spill Decontamination
In the event of a spill of this compound, immediate and correct decontamination is critical to prevent exposure.
Materials:
-
Cytotoxic drug spill kit
-
Personal Protective Equipment (PPE): two pairs of chemotherapy-rated gloves, disposable gown, shoe covers, safety goggles, and a respirator (e.g., N95).
-
Absorbent, plastic-backed pads
-
Detergent solution
-
Sterile water
-
70% Isopropyl Alcohol (IPA)
-
Appropriate hazardous waste container (black bin) and bags
Procedure:
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on all required PPE from the spill kit before approaching the spill.
-
Contain the Spill:
-
For liquid spills, cover with absorbent pads.
-
For solid spills, gently cover with damp absorbent pads to avoid aerosolization.[3]
-
-
Clean the Area:
-
Starting from the outer edge of the spill and working inwards, carefully clean the area.
-
Place all contaminated materials (pads, glass, etc.) into a cytotoxic waste bag.
-
Clean the spill surface with a detergent solution, followed by a rinse with sterile water. Perform this wash-rinse cycle three times.[3]
-
Perform a final wipe down with 70% IPA.[1]
-
-
Dispose of Waste: Seal the waste bag and place it inside the black bulk cytotoxic waste container.[2]
-
Doff PPE: Carefully remove PPE, starting with the outer gloves and gown, to avoid self-contamination. Place all disposable PPE into the waste bag. Remove inner gloves last.
-
Documentation: Record the details of the spill and the cleanup procedure in the laboratory safety log.
Logical flow for spill decontamination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. uwyo.edu [uwyo.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
Safe Handling and Disposal of Antitumor Agent-155: A Guide for Research Personnel
Disclaimer: "Antitumor Agent-155" is a placeholder for a hypothetical investigational compound. This document provides procedural guidance based on established safety protocols for handling potent, cytotoxic, and antineoplastic agents in a laboratory setting.[1][2] Researchers must always consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for any new compound before beginning work.[3][4]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for minimizing occupational exposure and ensuring a safe laboratory environment.[5][6]
Hazard Identification and Immediate Safety Measures
Potent antitumor agents are hazardous by nature, designed to be toxic to cells.[5][7] Occupational exposure can occur through inhalation of aerosols, direct skin contact, ingestion, and accidental needlesticks.[8][9] All activities involving this compound must be meticulously planned to minimize risk.
Immediate Actions for Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[10][11]
-
Eye Contact: Flush the eyes with copious amounts of water or an isotonic solution for at least 15 minutes, holding the eyelids open.[10][12]
-
Inhalation: Move to an area with fresh air immediately.[4]
-
Needlestick/Sharps Injury: Wash the area with soap and water for 15 minutes.[4]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department, as per institutional policy.[4][10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to protect personnel from exposure.[6][13] The required level of PPE depends on the specific task being performed.[14] All personnel must be trained in the proper donning, doffing, and disposal of PPE.[7]
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Handling Unopened Vials | Single pair of chemotherapy-rated gloves | Standard lab coat | Safety glasses | Not required |
| Weighing Powder | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Goggles or face shield | Fitted N95 respirator or higher[15] |
| Reconstitution & Dilution | Double pair of chemotherapy-rated gloves[15] | Disposable, fluid-resistant gown | Goggles or face shield | Not required if performed in a certified chemical fume hood or Biological Safety Cabinet (BSC)[15] |
| Administering to Cell Cultures | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Safety glasses | Not required if performed in a BSC |
| Spill Cleanup | Double pair of industrial-thickness nitrile gloves[8] | Disposable, fluid-resistant gown | Goggles and face shield | Fitted N95 respirator or higher[16] |
| Waste Disposal | Double pair of chemotherapy-rated gloves | Disposable, fluid-resistant gown | Safety glasses | Not required |
Table 1: PPE Requirements for Handling this compound
Operational Plans
General Handling Procedures
-
Designated Area: All work involving this compound must be conducted in a designated area, clearly marked with warning signs.[17]
-
Engineering Controls: All manipulations of powders or solutions that could generate aerosols (e.g., weighing, reconstituting, diluting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to protect both the product and the personnel.[15][17]
-
Work Surfaces: Prepare the work surface by covering it with a plastic-backed absorbent pad. This pad should be disposed of as trace cytotoxic waste after each procedure.[17]
-
Technique: Use Luer-Lok syringes and needleless systems where possible to prevent accidental disconnection and spills.[13]
Spill Management Protocol
Prompt and correct management of spills is crucial to prevent wider contamination.[6][11] Spill kits must be readily available in all areas where the agent is handled.[11]
For a Small Spill (<5 mL):
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on the appropriate spill cleanup PPE as detailed in Table 1.
-
Contain the Spill: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.[12] If the spill involves powder, cover it with wetted absorbent pads to avoid aerosolizing the powder.[4]
-
Clean the Area: Clean the spill surface at least three times using a detergent solution, followed by a final rinse with clean water.[4][18]
-
Dispose of Waste: Place all contaminated materials (pads, gloves, etc.) into a designated cytotoxic waste bag. Double-bag the waste.[5]
-
Doff PPE: Remove PPE and dispose of it in the waste bag. Wash hands thoroughly.
For a Large Spill (>5 mL):
-
Evacuate: Immediately evacuate the area.[4]
-
Alert: Notify the laboratory supervisor and the institutional EHS department immediately.
-
Secure: Cordon off the area to prevent entry.[18]
-
Do not attempt to clean a large spill unless you are part of a trained emergency response team.
Detailed Experimental Protocol
Protocol: Reconstitution and Dilution of Lyophilized this compound for In Vitro Studies
Objective: To prepare a 10 mM stock solution and subsequent dilutions for treating cell cultures.
Materials:
-
Vial of lyophilized this compound (10 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free phosphate-buffered saline (PBS)
-
Chemotherapy-rated gloves (2 pairs)
-
Disposable, fluid-resistant gown
-
Safety goggles
-
Plastic-backed absorbent pads
-
Sterile Luer-Lok syringes and needles
-
Sterile microcentrifuge tubes and conical tubes
Procedure:
-
Preparation: Don all required PPE (double gloves, gown, goggles). Prepare the work surface inside a certified BSC by laying down a fresh absorbent pad.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (assume 500 g/mol ), calculate the volume of DMSO needed for a 10 mM stock solution.
-
(10 mg / 500 g/mol ) / (10 mmol/L) = 2 mL
-
-
Reconstitution: Using a sterile Luer-Lok syringe, slowly add 2 mL of anhydrous DMSO to the vial of lyophilized powder. Keep the needle pointed away from you and towards the side of the vial to avoid splashing.
-
Dissolution: Gently swirl the vial until the powder is completely dissolved. Do not vortex, to avoid aerosol generation.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the agent name, concentration (10 mM), solvent (DMSO), and date.
-
Storage: Store the aliquots at -80°C until needed.
-
Working Dilution: To prepare a 100 µM working solution in PBS for a cell culture experiment, thaw one aliquot. In the BSC, dilute the stock solution 1:100 by adding 10 µL of the 10 mM stock to 990 µL of sterile PBS in a new tube.
-
Cleanup: Dispose of all contaminated materials (syringes, tubes, pads, PPE) in the appropriate cytotoxic waste containers.
-
Final Decontamination: Wipe down the interior surfaces of the BSC with a detergent solution, followed by 70% ethanol.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous cytotoxic waste and segregated at the point of generation.[5] The primary disposal method for cytotoxic waste is high-temperature incineration.[5]
| Waste Type | Description | Container | Disposal Pathway |
| Bulk Waste | Unused or expired agent, concentrated stock solutions, grossly contaminated materials from spills.[5] | Black RCRA-regulated hazardous waste container.[1][3] | Licensed hazardous waste contractor for incineration. |
| Trace Waste (Sharps) | Used needles and syringes (even if empty), contaminated glass slides, pipettes. | Yellow , puncture-resistant "Chemo Sharps" container.[1] | Licensed medical waste contractor for incineration. |
| Trace Waste (Solids) | Contaminated PPE, empty vials (<3% of original volume), plasticware, absorbent pads.[5] | Yellow chemotherapy waste bag or container, often within a labeled box.[1] | Licensed medical waste contractor for incineration. |
Table 2: Waste Segregation and Disposal Plan
Visual Workflow Diagrams
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Procedural flow for donning Personal Protective Equipment.
Caption: Waste stream segregation and disposal pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. ipservices.care [ipservices.care]
- 10. Spillage procedures for chemotherapy | NHSGGC [clinicalguidelines.scot.nhs.uk]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. pharma-choice.com [pharma-choice.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rpharmy.com [rpharmy.com]
- 15. benchchem.com [benchchem.com]
- 16. england.nhs.uk [england.nhs.uk]
- 17. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 18. trsa.org [trsa.org]
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